molecular formula C8H13ClN4 B1586782 1-(2-Pyrimidyl)piperazine hydrochloride CAS No. 78069-54-2

1-(2-Pyrimidyl)piperazine hydrochloride

Cat. No.: B1586782
CAS No.: 78069-54-2
M. Wt: 200.67 g/mol
InChI Key: NWJLHLTVRVTJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Pyrimidyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C8H13ClN4 and its molecular weight is 200.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;/h1-3,9H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJLHLTVRVTJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384767
Record name 1-(2-pyrimidyl)piperazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532891
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

94021-22-4, 78069-54-2
Record name Pyrimidine, 2-(1-piperazinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94021-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-pyrimidyl)piperazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-Pyrimidyl)piperazine hydrochloride chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Pyrimidyl)piperazine Hydrochloride: Structure, Synthesis, and Analysis

Introduction

1-(2-Pyrimidyl)piperazine (1-PP), and its common salt form, this compound, is a heterocyclic compound of significant interest in the pharmaceutical sciences. Its structure, which marries a piperazine ring to a pyrimidine moiety, positions it as a "privileged scaffold" in medicinal chemistry.[1][2] This designation arises from the piperazine ring's ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and the capacity to cross the blood-brain barrier.[2]

This molecule is not only a critical synthetic intermediate in the manufacturing of several anxiolytic drugs of the azapirone class, including buspirone, gepirone, and tandospirone, but it is also their principal active metabolite.[3][4][5][6] The pharmacological activity of 1-PP itself, primarily as an α2-adrenergic receptor antagonist and a weak partial agonist of the 5-HT1A receptor, contributes significantly to the therapeutic profile and side effects of its parent drugs.[5][6]

This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the molecule's structural and physicochemical properties, robust synthetic strategies, and a multi-faceted approach to its analytical characterization.

Part 1: Physicochemical Properties and Structural Elucidation

A precise understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and formulation. The compound is most commonly handled as its hydrochloride salt to enhance stability and aqueous solubility.[7] It can exist as a monohydrochloride or dihydrochloride salt, a distinction that is critical for accurate molar calculations and formulation development.[7][8]

Chemical Structure and Identification

The core structure consists of a piperazine ring attached at its N1 position to the C2 position of a pyrimidine ring. The hydrochloride salt forms by protonation of one or both of the basic nitrogen atoms of the piperazine moiety.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key identifying and physical properties for the free base and its common hydrochloride salt forms.

Property1-(2-Pyrimidyl)piperazine (Base)1-(2-Pyrimidyl)piperazine HCl1-(2-Pyrimidyl)piperazine 2HCl
Synonym 2-(1-Piperazinyl)pyrimidine[9]2-(Piperazin-1-yl)pyrimidine hydrochloride[8]2-(1-Piperazinyl)pyrimidine dihydrochloride[7]
CAS Number 20980-22-7[][11]78069-54-2[8]94021-22-4[7][12]
Molecular Formula C₈H₁₂N₄[][11]C₈H₁₃ClN₄[8]C₈H₁₂N₄·2HCl[7]
Molecular Weight 164.21 g/mol [][11]200.67 g/mol [8]237.13 g/mol [7]
Appearance Colorless liquid or solid[]N/AWhite to light orange crystalline powder[7]
Melting Point N/AN/A282 - 287 °C[7]
Solubility Moderately soluble in polar solventsHighFreely soluble in water[7]

Part 2: Synthesis Strategies and Mechanistic Insights

The synthesis of 1-(2-Pyrimidyl)piperazine is primarily achieved via nucleophilic aromatic substitution (SNAAr), where the piperazine acts as the nucleophile and 2-chloropyrimidine is the electrophilic substrate. The principal challenge in this synthesis is controlling the reaction's selectivity. Piperazine possesses two secondary amine nucleophiles, creating a significant risk of a second substitution reaction, which leads to the formation of the undesired 1,4-bis(2-pyrimidinyl)piperazine byproduct. This impurity complicates purification and reduces the yield of the target mono-substituted product.[3]

Synthesis Method 1: Direct Condensation

The most straightforward approach involves the direct reaction of 2-chloropyrimidine with a large excess of anhydrous piperazine.[13]

  • Causality: Employing a large molar excess of piperazine (e.g., 5-10 equivalents) shifts the reaction equilibrium to favor the mono-substituted product statistically. However, this strategy is inefficient on an industrial scale due to the material cost and the difficulty of separating the product from the excess starting material. Improvements using phase-transfer catalysts have been reported to enhance efficiency.[14]

Synthesis Method 2: N-Boc Protected Synthesis (Recommended)

A more elegant and industrially viable strategy involves the use of a protecting group to temporarily block one of the piperazine nitrogens. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose.

  • Trustworthiness & Causality: This protocol is a self-validating system for achieving selectivity. The bulky Boc group sterically and electronically deactivates the N4 nitrogen of piperazine, preventing it from acting as a nucleophile. This ensures that the substitution reaction occurs exclusively at the unprotected N1 nitrogen. The final step involves a simple acidic hydrolysis, which removes the Boc group and concurrently forms the desired hydrochloride salt in a clean, high-yielding process.[3]

synthesis_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Deprotection & Salt Formation cluster_step3 Step 3: Purification BocPip N-Boc-Piperazine Condensation Condensation Reaction (Alkaline Conditions, Water) BocPip->Condensation ChloroPyr 2-Chloropyrimidine ChloroPyr->Condensation Intermediate 1-(2-Pyrimidyl)-4-Boc-piperazine Condensation->Intermediate Deprotection Hydrolysis (Aqueous HCl) Intermediate->Deprotection Product 1-(2-Pyrimidyl)piperazine HCl Deprotection->Product Boc_byproduct CO₂ + t-Butanol Deprotection->Boc_byproduct Purification Recrystallization (Ethanol) Product->Purification FinalProduct Pure Crystalline Product Purification->FinalProduct

Caption: Workflow for the N-Boc protected synthesis of 1-(2-Pyrimidyl)piperazine HCl.

Experimental Protocol: N-Boc Protected Synthesis

This protocol is adapted from established patent literature.[3]

  • Step 1: Condensation.

    • To a solution of sodium carbonate (1.1 eq) in water, add N-Boc-piperazine (1.0 eq, 0.2 mol).

    • Stir the mixture at room temperature (25 °C) to achieve dissolution.

    • Add 2-chloropyrimidine (1.2 eq, 0.24 mol) to the reaction mixture.

    • Maintain stirring at 25-40 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, the product, 1-(2-pyrimidine)-4-Boc piperazine, may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

    • Isolate the intermediate product by filtration or solvent evaporation.

  • Step 2: Deprotection and Salt Formation.

    • Add the crude 1-(2-pyrimidine)-4-Boc piperazine intermediate (1.0 eq, 0.114 mol) to a 1M aqueous solution of hydrochloric acid (HCl).

    • Stir the mixture at room temperature for 2 hours. The HCl serves as both the deprotection agent and the salt-forming reagent.

    • Monitor the disappearance of the starting material by TLC or LC-MS.

    • Concentrate the aqueous solution under reduced pressure to remove water and excess HCl, yielding the crude hydrochloride salt.

  • Step 3: Purification.

    • Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the final product as a white crystalline solid.[3]

    • Dry the purified crystals under vacuum. The expected yield is typically high ( >80%), with purity exceeding 99% as determined by HPLC.[3]

Part 3: Comprehensive Analytical Characterization

Unambiguous characterization requires a suite of orthogonal analytical techniques to confirm the structure and assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of the molecule in solution.

  • ¹H NMR: The proton NMR spectrum provides definitive information about the electronic environment of protons. The key is to identify the distinct signals for the pyrimidine and piperazine rings.

  • Data Interpretation: Based on literature data for the free base in CDCl₃, the following characteristic shifts are expected.[15] The hydrochloride salt in D₂O or DMSO-d₆ will show similar patterns, though the exact chemical shifts will vary.

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegration
Pyrimidine H4, H6~8.3Doublet2H
Pyrimidine H5~6.5Triplet1H
Piperazine H (adjacent to Pyrimidine)~3.8Triplet4H
Piperazine H (adjacent to NH)~2.9Triplet4H
  • ¹³C NMR: The carbon spectrum confirms the number of unique carbon environments and their hybridization. Expected signals include three distinct resonances for the pyrimidine ring and two for the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and for sensitive quantification in complex matrices.

  • Technique: Electrospray ionization (ESI) in positive ion mode is highly effective, as the basic nitrogen atoms of the piperazine ring are readily protonated. High-resolution MS (HRMS) can be used to confirm the elemental composition.

  • Fragmentation: Tandem MS (MS/MS) experiments will show characteristic fragmentation patterns, typically involving the cleavage of the piperazine ring, which can be used for structural confirmation and in developing selective quantitative methods (Selected Reaction Monitoring, SRM).[16]

Experimental Protocol: LC-MS/MS for Quantification in Plasma

This protocol provides a framework for the quantitative analysis of 1-PP, the active metabolite of tandospirone, in rat plasma.[][16]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

    • Causality: This rapid protein crash method efficiently removes the bulk of the matrix interference while ensuring high recovery of the analyte.

  • Chromatographic Separation (HPLC):

    • Column: C18 reversed-phase column (e.g., CAPCELL PAK ADME C18).[16]

    • Mobile Phase: A gradient of (A) 5 mM ammonium formate in water with 0.1% formic acid and (B) acetonitrile.[16]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Rationale: Reversed-phase chromatography effectively separates the polar analyte from endogenous plasma components. The acidic mobile phase ensures the analyte is protonated, leading to sharp peak shapes and good retention.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: ESI, positive mode.

    • Detection: Use a triple quadrupole mass spectrometer operating in SRM mode.

    • SRM Transitions: Monitor the transition from the protonated parent ion [M+H]⁺ to a specific, stable product ion. For 1-PP (MW 164.21), this would involve monitoring m/z 165.1 → fragment ion.

    • Rationale: SRM provides exceptional selectivity and sensitivity, allowing for quantification down to the ng/mL level, which is necessary for pharmacokinetic studies.[]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.

  • Data Interpretation: The ATR-IR spectrum of the dihydrochloride salt is expected to show characteristic absorbances:[17][18]

    • ~2700-3000 cm⁻¹: C-H stretching (aliphatic and aromatic).

    • ~2400-2700 cm⁻¹: Broad signals corresponding to the N-H stretches of the secondary ammonium salt (R₂N⁺H₂).

    • ~1550-1600 cm⁻¹: C=N and C=C stretching vibrations from the pyrimidine ring.

    • ~1400-1450 cm⁻¹: C-H bending vibrations.

Part 4: Applications in Drug Discovery and Development

The 1-(2-Pyrimidyl)piperazine scaffold is a cornerstone of modern medicinal chemistry, particularly in CNS drug discovery.

  • Synthetic Building Block: Its primary role is as a key intermediate for azapirone drugs, a class of anxiolytics and antidepressants. The synthesis of buspirone, for example, involves the alkylation of 1-PP with a specific side chain.[3]

  • Active Metabolite: As the active metabolite of these drugs, the pharmacokinetic and pharmacodynamic profile of 1-PP is of critical importance. Its α2-adrenergic antagonism is known to influence the overall therapeutic effect and may contribute to side effects like dizziness and hypotension.[5][6] Understanding its formation via CYP3A4 enzymes is crucial for predicting drug-drug interactions.[6]

  • Novel Drug Design: The inherent biological activity of the scaffold has inspired the synthesis of new derivatives. Researchers have developed novel 1-(2-pyrimidin-2-yl)piperazine derivatives that act as selective monoamine oxidase (MAO)-A inhibitors, which have potential as next-generation antidepressants.[19]

  • Analytical Reagent: In the field of proteomics, 1-PP has been used as a derivatizing agent. By tagging the carboxyl groups of peptides with 1-PP, the charge state of the peptides is increased, which significantly enhances their sequencing analysis by electron-transfer dissociation (ETD) mass spectrometry.[6][]

Conclusion

This compound is a molecule of dual importance. It is both an indispensable building block for the synthesis of established CNS therapies and a pharmacologically active entity in its own right. A thorough understanding of its synthesis, particularly methods that ensure high selectivity, and its comprehensive analytical characterization are paramount for any scientist working in drug discovery, development, or quality control. The robust protocols and mechanistic insights provided in this guide serve as a foundational resource for leveraging this versatile compound in advancing pharmaceutical research.

References

An In-Depth Technical Guide to 1-(2-Pyrimidyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Scaffold in Modern Neuroscience Drug Discovery

Foreword

In the landscape of medicinal chemistry and neuropharmacology, certain molecular scaffolds emerge as foundational pillars for entire classes of therapeutic agents. 1-(2-Pyrimidyl)piperazine, particularly in its hydrochloride salt form (CAS Number: 94021-22-4), stands as a quintessential example of such a structure. Far more than a mere synthetic intermediate, this compound is a pharmacologically active entity and a critical metabolite of several clinically significant drugs.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical exploration of 1-(2-Pyrimidyl)piperazine hydrochloride. We will delve into its physicochemical properties, synthesis, analytical characterization, and pivotal role in the pharmacology of central nervous system (CNS) agents, moving beyond simple procedural descriptions to elucidate the underlying scientific principles and their practical implications in the laboratory and clinic.

Core Molecular Profile and Physicochemical Characteristics

This compound, with the chemical formula C₈H₁₃ClN₄, is the hydrochloride salt of the parent compound 1-(2-Pyrimidyl)piperazine (1-PP).[2] The hydrochloride form enhances solubility and stability, making it more suitable for pharmaceutical research and development.[3]

The structure is characterized by a piperazine ring, a versatile pharmacophore, linked to a pyrimidine ring. This arrangement is fundamental to its biological activity, providing a precise geometry for interaction with specific receptor targets.[4]

Table 1: Physicochemical Properties of 1-(2-Pyrimidyl)piperazine and its Hydrochloride Salt

Property1-(2-Pyrimidyl)piperazine (Free Base)This compoundReference(s)
CAS Number 20980-22-794021-22-4[2][4]
Molecular Formula C₈H₁₂N₄C₈H₁₃ClN₄[2][5]
Molecular Weight 164.21 g/mol 200.67 g/mol [2][5]
Appearance Clear yellow liquid after meltingWhite to light yellow/orange crystalline powder[3][4]
Melting Point 32-34 °C250-251.5 °C (decomposes)[4][6]
Boiling Point 277 °CNot Applicable[5]
Density 1.158 g/mL at 25 °CNot Available[5]
Solubility Soluble in DMF, DMSO, Ethanol, PBS (pH 7.2)Water soluble[3][7]

Note: Data for the free base is included for a comprehensive understanding of the parent molecule.

Synthesis and Purification: A Rationale-Driven Approach

The synthesis of 1-(2-pyrimidyl)piperazine is a cornerstone for the production of numerous active pharmaceutical ingredients (APIs). While several methods exist, the most common industrial approach involves the nucleophilic aromatic substitution of 2-chloropyrimidine with piperazine.[8]

Optimized Synthesis Protocol

A patented method highlights an efficient and scalable process.[9] This approach focuses on using N-Boc-piperazine in a condensation reaction with 2-chloro-pyrimidine, followed by hydrolysis under acidic conditions. This strategy offers the advantage of minimizing the formation of di-substituted byproducts, a common issue in direct reactions with piperazine, thereby improving yield and purity.[9]

Step-by-Step Methodology:

  • Condensation: N-Boc-piperazine is reacted with 2-chloro-pyrimidine in an aqueous solvent under basic conditions. The use of water as a solvent is a significant improvement over traditional methods that use chlorinated solvents like chloroform, making the process more environmentally friendly and cost-effective.[9]

  • Hydrolysis: The resulting 1-(2-pyrimidine)-4-Boc-piperazine is then hydrolyzed using an acid to remove the Boc protecting group, yielding the desired 1-(2-pyrimidyl)piperazine.

  • Salt Formation: The final product is then converted to its hydrochloride salt.

This method is noted for its simple reaction process, reduced impurities, and suitability for industrial-scale production.[9]

References

The Dual-Action Mechanism of 1-(2-Pyrimidyl)piperazine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Executive Summary

1-(2-Pyrimidyl)piperazine (1-PP) is a pharmacologically active N-arylpiperazine derivative of significant interest to researchers in neuropharmacology and drug development. It is the principal and biologically active metabolite of several clinically important azapirone anxiolytic and antidepressant drugs, including buspirone, gepirone, and tandospirone.[1][2] Unlike its parent compounds, which are primarily characterized by their high affinity for the serotonin 5-HT₁ₐ receptor, 1-PP exhibits a distinct and complex pharmacological profile. This guide provides an in-depth exploration of the core mechanism of action of 1-PP hydrochloride, focusing on its dual interaction with α₂-adrenergic and serotonergic systems. We will dissect the downstream signaling cascades, present quantitative binding data, and provide detailed experimental protocols for its characterization, offering a comprehensive resource for professionals investigating its role in central nervous system (CNS) pharmacology.

Introduction: Beyond a Simple Metabolite

Initially considered just a metabolic byproduct, 1-PP is now understood to contribute significantly to the overall therapeutic and side-effect profiles of its parent drugs.[3] Following oral administration of azapirones, 1-PP is formed in substantial amounts and readily crosses the blood-brain barrier, often achieving higher and more sustained concentrations in the brain than the parent drug itself.[3][4] Its unique mechanism, centered on potent α₂-adrenergic receptor antagonism and weak 5-HT₁ₐ partial agonism, creates a complex interplay with the primary actions of the parent compounds.[5][6] Understanding this dual mechanism is therefore critical for the rational development of novel CNS therapeutics and for interpreting the clinical effects of existing azapirone medications.

Core Mechanism of Action: A Dichotomy in Receptor Interaction

The pharmacological activity of 1-PP is primarily defined by its effects on two key G-protein coupled receptors (GPCRs) involved in neurotransmission.

Potent α₂-Adrenergic Receptor Antagonism

The most prominent action of 1-PP is its potent antagonism of α₂-adrenergic receptors.[5] These receptors are primarily coupled to the inhibitory G-protein (Gᵢ), and their activation by endogenous norepinephrine typically leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

By acting as a competitive antagonist, 1-PP blocks these receptors, preventing their activation by norepinephrine. This blockade occurs at both presynaptic autoreceptors on noradrenergic neurons and postsynaptic receptors in various brain regions. The functional consequence is a disinhibition of noradrenergic neurons, leading to an increased firing rate and enhanced release of norepinephrine into the synaptic cleft.[2] This elevation in noradrenergic tone is a key contributor to the overall pharmacological effect of azapirone drugs.

The signaling cascade initiated by 1-PP's antagonism at α₂-adrenoceptors is depicted below. By blocking the Gᵢ-protein coupling, 1-PP prevents the inhibition of adenylyl cyclase, thereby leading to a relative increase in cAMP production and subsequent activation of Protein Kinase A (PKA).

alpha2_antagonism cluster_agonism NE Norepinephrine alpha2R α₂-Adrenergic Receptor NE->alpha2R Binds G_protein Gᵢ Protein alpha2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP ↓ cAMP AC->cAMP ↓ Conversion OnePP 1-PP OnePP->alpha2R Blocks PKA ↓ PKA Activation cAMP->PKA ↓ Activation Response Inhibition of Neuronal Firing PKA->Response ↓ Cellular Response

Figure 1: 1-PP blocks the Gᵢ-mediated inhibition of adenylyl cyclase.

Weak 5-HT₁ₐ Serotonin Receptor Partial Agonism

In addition to its primary α₂-antagonist activity, 1-PP also acts as a partial agonist at 5-HT₁ₐ serotonin receptors, though with significantly lower affinity and intrinsic efficacy compared to its parent compounds like buspirone.[8] The 5-HT₁ₐ receptor is also coupled to the Gᵢ-protein, and its activation similarly leads to the inhibition of adenylyl cyclase.

As a partial agonist, 1-PP can elicit a submaximal response at the 5-HT₁ₐ receptor. The functional outcome of this interaction is complex; in environments with low endogenous serotonin, 1-PP may have a net agonistic (inhibitory) effect. Conversely, in the presence of high serotonin levels or a full agonist, 1-PP can act as a functional antagonist, competing for the receptor and reducing the overall response. Some studies suggest that at higher concentrations, 1-PP may antagonize the therapeutic effects of its parent drug at the 5-HT₁ₐ receptor.[1]

The diagram below illustrates the dual potential of 1-PP at the 5-HT₁ₐ receptor, capable of weakly activating the Gᵢ pathway.

SHT1A_partial_agonism SHT1A_R 5-HT₁ₐ Receptor G_protein Gᵢ Protein SHT1A_R->G_protein Weak Activation AC Adenylyl Cyclase G_protein->AC Weak Inhibition ATP ATP cAMP cAMP AC->cAMP Slightly ↓ Conversion OnePP 1-PP (Partial Agonist) OnePP->SHT1A_R Binds & Weakly Activates Serotonin Serotonin (Full Agonist) Serotonin->SHT1A_R Binds & Fully Activates Response Cellular Response cAMP->Response Submaximal Response

Figure 2: 1-PP acts as a weak partial agonist at the 5-HT₁ₐ receptor.

Quantitative Pharmacology

A summary of the binding affinities and functional potencies of 1-PP at its primary targets is crucial for contextualizing its mechanism. The following table consolidates data from multiple studies.

ParameterReceptor TargetValueSpecies/SystemReference(s)
Binding Affinity
pA₂α₂-Adrenoceptor (presynaptic, noradrenergic)6.8Rat Cerebral Cortex Synaptosomes[5]
pA₂α₂-Adrenoceptor (presynaptic, serotonergic)7.3Rat Cerebral Cortex Synaptosomes[5]
Kᵢα₂-AdrenoceptorHigh AffinityMouse Cortex[6]
Kᵢ5-HT₁ₐ ReceptorLow AffinityMouse Cortex[6]
Functional Activity
Intrinsic Activity5-HT₁ₐ Receptor (vs. 8-OH-DPAT)0.312Rat (in vivo, hypothermia)[8]
Relative Efficacy (Eₘₐₓ)5-HT₁ₐ Receptor (vs. 5-HT)50-65%CHO Cells ([³⁵S]GTPγS binding)[9]
Potency (EC₅₀)5-HT₁ₐ Receptor (hypothermia)304 ng/mLRat (in vivo)[8]

In Vivo Relevance: A Pharmacokinetic Perspective

The contribution of 1-PP to the in vivo effects of its parent drugs is highly dependent on its pharmacokinetic profile. Following oral administration of drugs like buspirone or tandospirone, 1-PP generally exhibits a longer half-life and achieves significant concentrations in both plasma and brain tissue.

Parent Drug1-PP T₁/₂ (rats)1-PP Brain AccumulationNotesReference(s)
Buspirone ~79 min4-5x higher than plasmaParent drug T₁/₂ is shorter (~25-30 min).[3][8]
Tandospirone Longer than parent drugAccumulates in brain1-PP has high plasma protein binding (87.5% free fraction).[6]
Gepirone --Metabolite to parent drug AUC ratio is high (14).[10]

This pharmacokinetic behavior underscores the potential for 1-PP to exert sustained pharmacological effects, particularly α₂-adrenergic blockade, that may persist longer than the primary 5-HT₁ₐ agonism of the parent compound.

Experimental Protocols for Mechanistic Characterization

To facilitate further research, this section provides detailed, self-validating protocols for quantifying the key mechanistic actions of 1-PP.

Workflow for Receptor Affinity & Functional Potency Determination

experimental_workflow cluster_affinity Part 1: Binding Affinity (Ki) cluster_function Part 2: Functional Activity start Start: Characterize 1-PP prep_membranes 1. Prepare Membranes (e.g., Rat Cortex or Recombinant Cells) start->prep_membranes radioligand_assay 2. Perform Competitive Radioligand Binding Assay prep_membranes->radioligand_assay calc_ic50 3. Determine IC₅₀ from Competition Curve radioligand_assay->calc_ic50 calc_ki 4. Calculate Kᵢ using Cheng-Prusoff Equation calc_ic50->calc_ki alpha2_assay α₂ Antagonism: Forskolin-Stimulated cAMP Assay calc_ki->alpha2_assay sht1a_assay 5-HT₁ₐ Partial Agonism: [³⁵S]GTPγS Binding Assay calc_ki->sht1a_assay determine_potency Determine EC₅₀ (Potency) & Eₘₐₓ (Efficacy) alpha2_assay->determine_potency sht1a_assay->determine_potency end_point End: Pharmacological Profile of 1-PP determine_potency->end_point

References

1-(2-Pyrimidyl)piperazine hydrochloride biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 1-(2-Pyrimidyl)piperazine

Executive Summary

This technical guide provides a comprehensive analysis of the biological activity of 1-(2-Pyrimidyl)piperazine (1-PP), a pivotal molecule in neuropharmacology. While often handled as its hydrochloride salt to improve solubility and stability, the biological effects are conferred by the 1-PP moiety.[1] This document elucidates its dual mechanism of action as a potent α₂-adrenergic receptor antagonist and a weak 5-HT₁ₐ serotonin receptor partial agonist.[2][3] Far from being an inert substance, 1-PP is the principal active metabolite of several azapirone anxiolytic and antidepressant drugs, including buspirone, gepirone, and tandospirone, and its distinct pharmacological profile significantly contributes to the therapeutic and side-effect profiles of these parent compounds.[2][4] We will explore its receptor binding affinities, downstream signaling pathways, and its crucial role as both a research tool and a synthetic intermediate in drug development.[1] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of 1-PP's complex pharmacology.

Introduction and Significance

1-(2-Pyrimidyl)piperazine, commonly abbreviated as 1-PP, is a heterocyclic amine of significant interest in medicinal chemistry and pharmacology.[5][6] It is most widely recognized as the primary and pharmacologically active metabolite of the azapirone class of drugs, which are prescribed for anxiety and depressive disorders.[2][4] Upon administration, parent drugs like buspirone are metabolized by cytochrome P450 enzymes (specifically CYP3A4) to produce 1-PP, which often circulates at higher plasma concentrations than the parent drug itself.[7][8]

This metabolic reality necessitates a thorough understanding of 1-PP's intrinsic biological activity to fully comprehend the clinical effects of azapirone medications. Furthermore, 1-PP serves as a critical starting reagent and key intermediate in the chemical synthesis of these same pharmaceuticals, making its study essential for both drug discovery and manufacturing processes.[7][9][10] This guide provides an in-depth examination of its molecular interactions, pharmacological effects, and the experimental methodologies used to characterize its activity.

Physicochemical Properties

The compound is typically supplied as a dihydrochloride salt to enhance its stability and aqueous solubility, which is a critical consideration for experimental and synthetic applications.[1] The majority of pharmacological data, however, pertains to the free base form.

Property1-(2-Pyrimidyl)piperazine (Free Base)1-(2-Pyrimidyl)piperazine Dihydrochloride
Synonyms 1-PP, 1-PmP, 2-(1-Piperazinyl)pyrimidine2-(1-Piperazinyl)pyrimidine dihydrochloride
CAS Number 20980-22-7[3]94021-22-4[1]
Molecular Formula C₈H₁₂N₄[2]C₈H₁₂N₄·2HCl[1]
Molecular Weight 164.21 g/mol [2]237.13 g/mol [1]
Appearance Clear yellow liquid after melting[6][11]White to light yellow crystalline powder[1]
Melting Point 32-34 °C[2][6]282 - 287 °C[1]
Boiling Point 277 °C[12]Not applicable
Density 1.158 g/mL at 25 °C[12]Not available

Core Pharmacological Profile and Mechanism of Action

The biological activity of 1-PP is primarily defined by its interaction with two key neurotransmitter receptor systems. Its high affinity for the α₂-adrenergic receptor and lower affinity for the 5-HT₁ₐ receptor create a unique pharmacological signature.

Primary Mechanism: α₂-Adrenergic Receptor Antagonism

1-PP is a potent and competitive antagonist at α₂-adrenergic receptors, with reported binding affinity (Ki) values ranging from 7.3 to 40 nM.[2][3] These receptors are inhibitory G-protein coupled receptors (GPCRs) that function as presynaptic autoreceptors on noradrenergic neurons originating in the locus coeruleus.

Causality of Action: In their natural state, these autoreceptors are activated by norepinephrine in the synaptic cleft, which initiates a negative feedback loop to inhibit further norepinephrine release. By binding to and blocking these receptors, 1-PP disrupts this feedback mechanism. This "disinhibition" leads to an increased firing rate of noradrenergic neurons and consequently enhances the release of norepinephrine in terminal projection fields throughout the brain.[2] This surge in noradrenergic activity is believed to contribute significantly to both the therapeutic effects and potential side effects (e.g., restlessness, excitement) of its parent drugs.[7]

alpha2_antagonism cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synapse NE_vesicle Norepinephrine (NE) Vesicles Release NE Release NE_vesicle->Release Exocytosis alpha2_receptor α₂-Autoreceptor (Gi-coupled) AC Adenylate Cyclase alpha2_receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP Release->alpha2_receptor Feedback PP_in_synapse 1-PP PP_in_synapse->alpha2_receptor caption Fig 1: 1-PP antagonism at presynaptic α₂-autoreceptors.

Fig 1: 1-PP antagonism at presynaptic α₂-autoreceptors.
Secondary Mechanism: 5-HT₁ₐ Receptor Partial Agonism

1-PP also acts as a partial agonist at the 5-HT₁ₐ serotonin receptor, though with significantly lower affinity (Ki = 414 nM) than for the α₂-receptor.[3] Its intrinsic activity (Eₘₐₓ) is approximately 54%, meaning it produces only a partial response compared to the full endogenous agonist, serotonin.[3]

Causality of Action: The functional consequence of this partial agonism is context-dependent.

  • In low serotonin states: 1-PP can act as an agonist, stimulating 5-HT₁ₐ receptors to produce a submaximal response.

  • In high serotonin states: 1-PP acts as a functional antagonist by competing with serotonin for the receptor binding site but failing to elicit a full response, thereby reducing the overall receptor activation.

These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei, where they inhibit serotonin release, and postsynaptically in regions like the hippocampus and cortex.[13] The weak partial agonism of 1-PP at these sites contributes a layer of complexity to the anxiolytic and antidepressant profiles of its parent drugs.[2][13]

sertonin_partial_agonism cluster_neuron Postsynaptic Neuron receptor 5-HT₁ₐ Receptor (Gi-coupled) AC Adenylate Cyclase receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP response Submaximal Cellular Response cAMP->response serotonin Serotonin (Full Agonist) serotonin->receptor Competes for Binding Site pp 1-PP (Partial Agonist) pp->receptor caption Fig 2: 1-PP partial agonism at the 5-HT₁ₐ receptor.

Fig 2: 1-PP partial agonism at the 5-HT₁ₐ receptor.
Receptor Binding Affinity Summary

The selectivity of 1-PP is clearly demonstrated when comparing its binding affinities across key CNS receptors.

Receptor TargetAffinity (Ki)Biological ActionReference(s)
α₂-Adrenergic Receptor 7.3 – 40 nM Potent Antagonist [2][3]
5-HT₁ₐ Serotonin Receptor 414 nMWeak Partial Agonist[3]
Dopamine D₂, D₃, D₄ Receptors > 10,000 nMNegligible Affinity[3]
α₁-Adrenergic Receptor Not significantNegligible Affinity[3]

Experimental Protocols

The following protocols represent standard, validated methodologies for the synthesis and characterization of 1-(2-Pyrimidyl)piperazine.

Protocol: Synthesis via Nucleophilic Aromatic Substitution

This method is a common and efficient route for producing 1-PP.

  • Principle: The reaction proceeds via a nucleophilic aromatic substitution where the secondary amine of piperazine attacks the electron-deficient carbon of 2-chloropyrimidine. A large excess of piperazine is used to serve as both the nucleophile and the base, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.[2]

  • Materials:

    • 2-Chloropyrimidine

    • Piperazine (anhydrous, large excess, e.g., 5-10 equivalents)

    • Toluene or other suitable high-boiling solvent

    • Sodium hydroxide solution (e.g., 5M NaOH)

    • Dichloromethane or Ethyl Acetate (for extraction)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

    • Reaction flask with reflux condenser and magnetic stirrer

    • Separatory funnel

  • Step-by-Step Methodology:

    • Reaction Setup: In a round-bottom flask, dissolve a large excess of piperazine in toluene.

    • Addition of Reactant: While stirring, add 2-chloropyrimidine portion-wise to the piperazine solution. The reaction is exothermic.

    • Reflux: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

    • Work-up: Cool the reaction mixture to room temperature. Add water and a strong base (e.g., NaOH solution) to deprotonate the piperazinium hydrochloride salt and dissolve the excess piperazine.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like dichloromethane.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The crude product is typically purified by vacuum distillation to yield 1-PP as a clear oil that may solidify on standing.[2]

synthesis_workflow start Combine Piperazine & 2-Chloropyrimidine in Toluene reflux Heat to Reflux (Several Hours) start->reflux workup Cool & Add Aqueous Base (NaOH) reflux->workup extract Extract with Organic Solvent workup->extract dry Dry & Concentrate Organic Phase extract->dry purify Purify by Vacuum Distillation dry->purify end Pure 1-PP purify->end caption Fig 3: General workflow for the synthesis of 1-PP.

Fig 3: General workflow for the synthesis of 1-PP.
Protocol: α₂-Adrenergic Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of 1-PP for its primary target.

  • Principle: This is a self-validating system that measures the ability of a non-labeled test compound (1-PP) to compete with a fixed concentration of a radiolabeled ligand for binding to a receptor preparation. The concentration of 1-PP that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[2]

  • Materials:

    • Receptor Source: Rat brain synaptosomes or cell membranes from a cell line expressing α₂-adrenergic receptors.

    • Radioligand: [³H]yohimbine or [³H]clonidine (an α₂-antagonist or agonist, respectively).

    • Test Compound: 1-(2-Pyrimidyl)piperazine in a range of concentrations.

    • Non-specific Control: High concentration of an unlabeled α₂-ligand (e.g., 10 µM phentolamine).

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters and a cell harvester for rapid filtration.

    • Scintillation cocktail and a liquid scintillation counter.

  • Step-by-Step Methodology:

    • Assay Setup: Prepare assay tubes for three conditions:

      • Total Binding: Membrane preparation + Radioligand.

      • Non-specific Binding (NSB): Membrane preparation + Radioligand + Excess unlabeled ligand.

      • Competition: Membrane preparation + Radioligand + Varying concentrations of 1-PP.

    • Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Termination: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically trapped radioligand.

    • Quantification: Place each filter into a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of 1-PP.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

      • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow cluster_prep Assay Preparation prep_total Total Binding Tubes: Membranes + Radioligand incubate Incubate to Reach Equilibrium prep_total->incubate prep_nsb NSB Tubes: Membranes + Radioligand + Excess Unlabeled Ligand prep_nsb->incubate prep_comp Competition Tubes: Membranes + Radioligand + Serial Dilutions of 1-PP prep_comp->incubate filter Rapid Filtration (Cell Harvester) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis: Calculate IC₅₀, then Ki (Cheng-Prusoff) quantify->analyze result Determine Ki of 1-PP analyze->result caption Fig 4: Workflow for a competitive radioligand binding assay.

Fig 4: Workflow for a competitive radioligand binding assay.

Applications in Research and Drug Development

The versatile nature of 1-(2-Pyrimidyl)piperazine makes it valuable across multiple scientific domains.

  • Pharmaceutical Synthesis: Its primary application is as a key building block in the synthesis of numerous pharmaceuticals, especially anxiolytics of the azapirone class like buspirone, gepirone, and tandospirone.[1][7][9][10]

  • Pharmacological Research: As an active metabolite, it is indispensable for pharmacokinetic and pharmacodynamic studies aimed at understanding the complete mechanism of action of its parent drugs.[6] Its selective α₂-antagonist properties also make it a useful tool for probing the role of the noradrenergic system in various physiological and pathological processes.[1][5]

  • Analytical Chemistry: 1-PP has been successfully employed as a derivatization reagent for the analysis of peptides and phosphopeptides by mass spectrometry.[14] By reacting it with the carboxyl groups of peptides, it can enhance their ionization efficiency and improve the sensitivity and specificity of detection.[6][]

Conclusion

1-(2-Pyrimidyl)piperazine hydrochloride is far more than a simple synthetic intermediate or an inert metabolite. It is a potent, pharmacologically active compound with a well-defined dual mechanism of action, characterized by potent α₂-adrenergic receptor antagonism and weak 5-HT₁ₐ receptor partial agonism. This activity is central to the clinical profile of several important anxiolytic and antidepressant medications. A thorough understanding of its receptor binding affinities, downstream effects, and the experimental methods used for its characterization is essential for professionals in the fields of neuropharmacology, medicinal chemistry, and drug development. Its continued use as a research tool and synthetic precursor underscores its lasting importance in the pursuit of novel therapeutics for central nervous system disorders.

References

A-Z of 1-(2-Pyrimidyl)piperazine Hydrochloride: A Technical Guide to the Core of Buspirone Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Compound

In the landscape of psychopharmacology, the anxiolytic agent buspirone stands out for its unique, non-benzodiazepine mechanism of action.[1][2] While the therapeutic effects of buspirone are well-documented, a comprehensive understanding necessitates a deep dive into its metabolic fate. Buspirone undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4][5] This process gives rise to several metabolites, among which 1-(2-Pyrimidyl)piperazine (1-PP) is not only the most prominent but also pharmacologically active.[3][4][6] This guide provides an in-depth technical exploration of 1-PP, presented as its hydrochloride salt (1-PP HCl) for enhanced stability and solubility, a common practice in pharmaceutical development. We will dissect its formation, pharmacological significance, and the analytical methodologies crucial for its characterization, offering a resource for researchers and drug development professionals.

Part 1: The Genesis of a Metabolite - The Biotransformation of Buspirone

The journey from buspirone to 1-PP is a classic example of oxidative metabolism.[7] The cleavage of the butylspirodecanedione moiety from the piperazine ring is the key transformation.

Metabolic Pathway

The primary metabolic route involves N-dealkylation of buspirone, catalyzed by CYP3A4 in the liver.[4] This enzymatic reaction cleaves the bond between the piperazine nitrogen and the butyl chain, yielding 1-PP and a spirodecanedione fragment.

Buspirone_Metabolism Buspirone Buspirone 1-PP 1-(2-Pyrimidyl)piperazine (1-PP) Buspirone->1-PP CYP3A4 (N-dealkylation) Metabolites Other Hydroxylated Metabolites Buspirone->Metabolites Oxidation

Caption: Metabolic conversion of buspirone to 1-PP.

This biotransformation is significant for several reasons. Firstly, it accounts for a substantial portion of buspirone's clearance.[3][7] Secondly, the resulting metabolite, 1-PP, possesses its own distinct pharmacological profile, which contributes to the overall therapeutic and side-effect profile of buspirone administration.[6][8]

Part 2: The Pharmacological Identity of 1-PP Hydrochloride

1-PP is not an inert byproduct; it is an active molecule that interacts with several neurotransmitter systems, sometimes with potencies comparable to or even exceeding that of the parent drug at certain targets.

Mechanism of Action

The primary pharmacological actions of 1-PP are centered on its antagonist activity at α2-adrenergic receptors and its partial agonist activity at serotonin 5-HT1A receptors.[9]

  • α2-Adrenergic Receptor Antagonism: 1-PP is a potent antagonist of presynaptic α2-adrenoceptors. This action blocks the negative feedback mechanism that normally inhibits the release of norepinephrine. The resulting increase in noradrenergic transmission is thought to contribute to some of the activating and potential antidepressant effects observed with buspirone.[8][10]

  • Serotonin 5-HT1A Receptor Partial Agonism: While buspirone is a well-known 5-HT1A partial agonist, 1-PP also shares this property, albeit with a lower affinity.[9] This interaction with serotonin receptors, which are crucial in modulating mood and anxiety, underscores the metabolite's contribution to the overall serotonergic effects of buspirone.[11][12]

1-PP_Mechanism 1-PP 1-PP Alpha2_Receptor α2-Adrenergic Receptor 1-PP->Alpha2_Receptor Antagonism 5HT1A_Receptor 5-HT1A Receptor 1-PP->5HT1A_Receptor Partial Agonism Norepinephrine_Release Increased Norepinephrine Release Alpha2_Receptor->Norepinephrine_Release Leads to Serotonergic_Modulation Serotonergic Modulation 5HT1A_Receptor->Serotonergic_Modulation Contributes to

Caption: Pharmacological targets of 1-PP.

Pharmacokinetic Profile

An important aspect of 1-PP is its pharmacokinetic profile relative to buspirone. Following oral administration of buspirone, plasma concentrations of 1-PP are often higher than those of the parent drug, and its elimination half-life is significantly longer.[4][6] This sustained presence in the circulation means that 1-PP may have a more prolonged influence on its targets than buspirone itself.

ParameterBuspirone1-(2-Pyrimidyl)piperazine (1-PP)
Peak Plasma Time (Tmax) 40-90 minutes[3][4]Variable, generally later than buspirone
Elimination Half-life (t½) 2-3 hours[3][4]Approximately 6.1 hours[4]
Plasma Concentration Lower than 1-PP after oral administration[6]Higher than buspirone after oral administration[6]
Brain-to-Plasma Ratio Lower than 1-PP[6]Approximately 5[6][13]

Part 3: Analytical Methodologies for the Quantification of 1-PP Hydrochloride

Accurate quantification of 1-PP in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Various analytical techniques have been developed for this purpose, with chromatographic methods being the most prevalent.[14][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the determination of 1-PP.

Experimental Protocol: GC-MS Quantification of 1-PP in Human Plasma [16]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load 1 mL of plasma (containing an internal standard, e.g., d4-1-PP).

    • Wash the cartridge with water and then a low-percentage organic solvent to remove interferences.

    • Elute 1-PP and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent.

    • Add a derivatizing agent, such as pentafluorobenzoyl chloride, to improve the chromatographic properties and mass spectrometric response of 1-PP.[16]

    • Heat the mixture to facilitate the reaction.

  • GC-MS Analysis:

    • Column: Fused-silica capillary column (e.g., 5% diphenyl dimethyl silicone).[17]

    • Injection: Splitless injection of the derivatized sample.

    • Oven Program: A temperature gradient program to ensure separation from other components.

    • Detection: Selected Ion Monitoring (SIM) mode for high specificity and sensitivity, monitoring characteristic ions of the derivatized 1-PP and internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of 1-PP.

    • Determine the concentration of 1-PP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

The lower limit of quantification for 1-PP in plasma using this method can reach 0.2 ng/mL.[16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis due to its high throughput, sensitivity, and specificity.

Experimental Protocol: LC-MS/MS Quantification of 1-PP in Rat Plasma []

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex the mixture to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Inject a portion of the supernatant into the LC-MS/MS system.

  • LC Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid).

    • Flow Rate: A typical flow rate of 0.4 mL/min.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for 1-PP and the internal standard, ensuring high selectivity.

  • Quantification:

    • Similar to GC-MS, quantification is achieved by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

This method can achieve a lower limit of quantification of 10.00 ng/mL for 1-PP in plasma.[]

Analytical_Workflow cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow GCMS_SamplePrep Sample Preparation (Solid-Phase Extraction) GCMS_Derivatization Derivatization GCMS_SamplePrep->GCMS_Derivatization GCMS_Analysis GC-MS Analysis GCMS_Derivatization->GCMS_Analysis GCMS_Quant Quantification GCMS_Analysis->GCMS_Quant LCMS_SamplePrep Sample Preparation (Protein Precipitation) LCMS_Analysis LC-MS/MS Analysis LCMS_SamplePrep->LCMS_Analysis LCMS_Quant Quantification LCMS_Analysis->LCMS_Quant

Caption: Analytical workflows for 1-PP quantification.

Part 4: Synthesis of 1-(2-Pyrimidyl)piperazine Hydrochloride

The availability of pure 1-PP HCl is essential for its use as an analytical standard and for pharmacological research. A common synthetic route involves the condensation of 2-chloropyrimidine with a piperazine derivative.

Synthetic Protocol [19][20]

  • Reaction:

    • Dissolve anhydrous piperazine (or a protected form like N-Boc-piperazine) in a suitable solvent such as ethanol or water.[19][20]

    • Add 2-chloropyrimidine to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating to facilitate the nucleophilic substitution.

  • Work-up and Purification:

    • If a protected piperazine was used, a deprotection step (e.g., acid hydrolysis for a Boc group) is necessary.[19]

    • Neutralize the reaction mixture and extract the product with an organic solvent like chloroform.

    • Wash the organic layer with water and dry it over an anhydrous salt (e.g., magnesium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation or recrystallization.

  • Salt Formation:

    • Dissolve the purified 1-(2-Pyrimidyl)piperazine base in a suitable solvent.

    • Add a stoichiometric amount of hydrochloric acid to precipitate the hydrochloride salt.

    • Collect the salt by filtration and dry it.

Conclusion: An Integral Player in the Buspirone Story

This compound is far more than a simple metabolite of buspirone. Its significant and sustained presence in the body following buspirone administration, coupled with its distinct and potent pharmacological activity, establishes it as a key contributor to the overall clinical effects of the parent drug. A thorough understanding of its formation, pharmacology, and analytical determination is, therefore, not just an academic exercise but a crucial component of the rational development and clinical application of buspirone and related azapirone anxiolytics. This guide has provided a comprehensive technical overview to support researchers and clinicians in this endeavor.

References

The Pharmacology of 1-(2-Pyrimidyl)piperazine Hydrochloride: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Pyrimidyl)piperazine (1-PP) is a pharmacologically active N-arylpiperazine and a principal metabolite of several clinically important anxiolytic and antidepressant drugs, including buspirone, gepirone, and tandospirone.[1][2] The biotransformation of these parent compounds to 1-PP significantly influences their overall pharmacological profile, introducing a distinct set of receptor interactions. This technical guide provides an in-depth analysis of the receptor binding profile, functional pharmacology, and associated signaling pathways of 1-(2-Pyrimidyl)piperazine hydrochloride. Authored for researchers, scientists, and drug development professionals, this document synthesizes key preclinical data and provides detailed experimental protocols to facilitate further investigation into this important molecule.

Introduction: The Significance of a Metabolite

The therapeutic efficacy and side-effect profile of many centrally acting drugs are not solely dictated by the parent compound but are often a composite of the parent drug and its active metabolites. 1-(2-Pyrimidyl)piperazine (1-PP) exemplifies this principle. Formed primarily through hepatic cytochrome P450 3A4 (CYP3A4)-mediated metabolism of azapirone drugs, 1-PP possesses a unique pharmacological signature that diverges from its precursors.[3] Understanding the molecular targets and functional consequences of 1-PP's activity is therefore critical for a comprehensive grasp of the therapeutic actions of the azapirone class of drugs and for the rational design of new chemical entities with improved pharmacological properties. This guide will elucidate the key molecular interactions of 1-PP, with a focus on its dual activity at adrenergic and serotonergic receptors.

Core Mechanism of Action: A Tale of Two Receptors

This compound exerts its primary pharmacological effects through a dual mechanism of action, targeting two distinct G-protein coupled receptors (GPCRs) in the central nervous system:

  • α2-Adrenergic Receptor Antagonism: 1-PP is a potent antagonist at α2-adrenergic receptors.[1][2] These receptors are predominantly Gi/o-coupled and function as inhibitory autoreceptors on noradrenergic neurons and as postsynaptic receptors in various brain regions. By blocking these receptors, 1-PP disinhibits noradrenergic neurons, leading to an increased firing rate and enhanced norepinephrine release.[1]

  • 5-HT1A Receptor Partial Agonism: 1-PP acts as a weak partial agonist at the 5-HT1A serotonin receptor.[2] 5-HT1A receptors are also coupled to Gi/o proteins. As autoreceptors on serotonergic neurons in the raphe nuclei, their activation typically reduces neuronal firing and serotonin release. The partial agonism of 1-PP implies that it can elicit a submaximal response compared to the endogenous full agonist, serotonin.[1]

This dual activity contributes to a complex modulation of noradrenergic and serotonergic neurotransmission, which is believed to underlie the therapeutic effects of its parent drugs.

In-Depth Receptor Binding Profile

The affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. This compound has been characterized through extensive radioligand binding assays to determine its affinity (Ki) for a range of neurotransmitter receptors.

Receptor TargetBinding Affinity (Ki)Notes
α2-Adrenergic Receptor 7.3–40 nM Potent antagonism. This is considered a primary site of action.
5-HT1A Receptor 414 nM Moderate affinity, consistent with its role as a weak partial agonist.
Dopamine D2 Receptor > 10,000 nMNegligible affinity.
Dopamine D3 Receptor > 10,000 nMNegligible affinity.
Dopamine D4 Receptor > 10,000 nMNegligible affinity.
α1-Adrenergic Receptor No significant affinity reported.Low potential for α1-adrenergic mediated side effects.

Table 1: Receptor Binding Affinity Profile of 1-(2-Pyrimidyl)piperazine.[2]

The data clearly indicate a high affinity and selectivity for the α2-adrenergic receptor, with a significantly lower, yet pharmacologically relevant, affinity for the 5-HT1A receptor. The negligible affinity for dopamine and α1-adrenergic receptors suggests a lower propensity for side effects commonly associated with modulation of these systems, such as extrapyramidal symptoms or orthostatic hypotension.

Functional Pharmacology and Signaling Pathways

Beyond binding affinity, the functional activity of a ligand at its receptor determines the physiological response. 1-PP's functional profile is characterized by its opposing actions at its two primary targets.

α2-Adrenergic Receptor Antagonism and Downstream Signaling

As an antagonist, 1-PP binds to the α2-adrenergic receptor but does not elicit a biological response. Instead, it blocks the binding and subsequent action of the endogenous agonists, norepinephrine and epinephrine. The potency of this antagonism is highlighted by a pA2 value of 6.8 at presynaptic α2-adrenoceptors.[4]

The α2-adrenergic receptor is a canonical Gi/o-coupled receptor. Its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). By antagonizing this receptor, 1-PP prevents this signaling cascade, leading to a disinhibition of adenylyl cyclase and, consequently, a relative increase in cAMP levels in the presence of an agonist.

alpha2_signaling cluster_presynaptic Presynaptic Noradrenergic Neuron NE Norepinephrine alpha2R α2-Adrenergic Receptor NE->alpha2R Activates G_protein_alpha2 Gi/o Protein alpha2R->G_protein_alpha2 Activates AC_alpha2 Adenylyl Cyclase G_protein_alpha2->AC_alpha2 Inhibits cAMP_alpha2 cAMP AC_alpha2->cAMP_alpha2 Decreases ATP_alpha2 ATP ATP_alpha2->AC_alpha2 one_PP 1-(2-Pyrimidyl)piperazine one_PP->alpha2R Blocks

α2-Adrenergic Receptor Antagonism by 1-PP.
5-HT1A Receptor Partial Agonism and Intracellular Cascades

At the 5-HT1A receptor, 1-PP acts as a partial agonist with a maximal effect (Emax) of 54% relative to a full agonist.[2] This means that even at saturating concentrations, 1-PP produces a response that is approximately half of that induced by serotonin. In environments with high serotonergic tone, 1-PP may act as a functional antagonist by competing with the full agonist for receptor occupancy.

The 5-HT1A receptor, like the α2-adrenergic receptor, is coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. However, 5-HT1A receptor signaling is more pleiotropic, also involving:

  • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

  • Inhibition of voltage-gated Ca2+ channels: This further contributes to the reduction of neuronal firing.

  • Modulation of other signaling pathways: Including the extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in neuroplasticity and cell survival.

FHT1A_signaling cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin FHT1A_R 5-HT1A Receptor Serotonin->FHT1A_R Activates (Full) G_protein_FHT1A Gi/o Protein FHT1A_R->G_protein_FHT1A Activates AC_FHT1A Adenylyl Cyclase G_protein_FHT1A->AC_FHT1A Inhibits GIRK GIRK Channel G_protein_FHT1A->GIRK Activates ERK ERK Pathway G_protein_FHT1A->ERK Modulates cAMP_FHT1A cAMP AC_FHT1A->cAMP_FHT1A Decreases ATP_FHT1A ATP ATP_FHT1A->AC_FHT1A K_ion K+ GIRK->K_ion Efflux one_PP 1-(2-Pyrimidyl)piperazine one_PP->FHT1A_R Activates (Partial)

5-HT1A Receptor Partial Agonism by 1-PP.

Key Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the receptor binding and functional activity of this compound.

Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

This protocol describes a competitive binding assay to determine the Ki of 1-PP for the α2-adrenergic receptor using [3H]-clonidine as the radioligand.

Materials:

  • Rat cerebral cortex membranes (prepared by homogenization and centrifugation)

  • [3H]-Clonidine (specific activity ~20-60 Ci/mmol)

  • This compound (test compound)

  • Yohimbine (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and cocktail

  • 96-well plates

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer or yohimbine (10 µM final concentration for non-specific binding).

    • 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • 50 µL of [3H]-clonidine (final concentration ~0.5-2.0 nM).

    • 50 µL of membrane preparation (final protein concentration ~100-200 µ g/well ).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 1-PP. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-clonidine and Kd is its dissociation constant.

radioligand_binding_workflow start Start mem_prep Membrane Preparation (e.g., Rat Cortex) start->mem_prep assay_setup Assay Setup in 96-well Plate (Buffer, 1-PP, [3H]-Ligand, Membranes) mem_prep->assay_setup incubation Incubation (e.g., 25°C for 60 min) assay_setup->incubation filtration Rapid Filtration (Separate bound from free ligand) incubation->filtration quantification Scintillation Counting (Measure radioactivity) filtration->quantification data_analysis Data Analysis (Calculate IC50 and Ki) quantification->data_analysis end End data_analysis->end

Radioligand Binding Assay Workflow.
[35S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

This functional assay measures the activation of G-proteins by 1-PP at the 5-HT1A receptor.

Materials:

  • Rat hippocampal membranes

  • [35S]GTPγS (specific activity >1000 Ci/mmol)

  • This compound

  • GTPγS (unlabeled, for non-specific binding)

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Other reagents and equipment as in the radioligand binding assay.

Procedure:

  • Membrane Preparation: Prepare rat hippocampal membranes as described in section 5.1.

  • Assay Setup: In a 96-well plate, add:

    • 25 µL of varying concentrations of this compound.

    • 25 µL of assay buffer containing GDP (10 µM final concentration).

    • 50 µL of membrane preparation.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate Reaction: Add 25 µL of [35S]GTPγS (final concentration ~0.1 nM).

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.

  • Quantification and Analysis: Determine the amount of bound [35S]GTPγS by scintillation counting. Plot the stimulated binding against the log concentration of 1-PP to determine the EC50 and Emax values.

Conclusion and Future Directions

This compound is a pharmacologically active metabolite with a distinct and clinically relevant receptor binding profile. Its potent antagonism at α2-adrenergic receptors and weak partial agonism at 5-HT1A receptors contribute significantly to the therapeutic effects of its parent azapirone drugs. The detailed understanding of its pharmacology, as outlined in this guide, is crucial for both interpreting the clinical activity of existing drugs and for guiding the development of novel therapeutics with optimized receptor interaction profiles.

Future research should aim to further delineate the in vivo consequences of the dual modulation of noradrenergic and serotonergic systems by 1-PP. Elucidating the precise contribution of 1-PP to the anxiolytic and antidepressant effects of its parent compounds will provide valuable insights into the neurobiology of these disorders. Furthermore, exploring the therapeutic potential of 1-PP itself or its derivatives as standalone drug candidates may open new avenues for the treatment of psychiatric and neurological conditions.

References

An In-depth Technical Guide to the α2-Adrenergic Receptor Antagonist Activity of 1-(2-Pyrimidyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(2-Pyrimidyl)piperazine (1-PP), a potent and selective α2-adrenergic receptor antagonist. It is intended for researchers, scientists, and drug development professionals engaged in pharmacology, neuroscience, and medicinal chemistry. This document delves into the molecular pharmacology of 1-PP, its interaction with α2-adrenergic receptors, and the validated experimental methodologies used to characterize its antagonist profile.

Introduction: The Significance of α2-Adrenergic Receptor Antagonism

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the physiological effects of the catecholamines norepinephrine and epinephrine.[1] The α2-adrenergic receptor subfamily, comprising α2A, α2B, and α2C subtypes, plays a crucial role in regulating neurotransmitter release, cardiovascular function, and central nervous system activity.[2][3] These receptors primarily couple to inhibitory G proteins (Gi/o), which, upon activation, suppress the activity of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][4]

Presynaptically, α2-receptors function as autoreceptors on noradrenergic neurons, inhibiting further norepinephrine release in a negative feedback loop.[3] This mechanism makes α2-receptor antagonists valuable research tools and potential therapeutic agents. By blocking this feedback inhibition, antagonists can enhance noradrenergic neurotransmission. This has implications for treating conditions such as depression, where enhanced monoaminergic signaling is a therapeutic goal, and for studying the physiological roles of the noradrenergic system.[5]

1-(2-Pyrimidyl)piperazine (1-PP) has emerged as a significant molecule in this context. It is not only a research compound but also the principal active metabolite of several anxiolytic drugs of the azapirone class, such as buspirone.[6][7][8][9] Understanding the α2-adrenergic antagonist activity of 1-PP is therefore critical for elucidating the complete pharmacological profile of its parent drugs and for its own potential therapeutic applications.[10][11]

Molecular Profile of 1-(2-Pyrimidyl)piperazine (1-PP)

1-PP is a piperazine derivative characterized by a pyrimidine ring linked to a piperazine moiety.[12][13] This structure confers a distinct pharmacological profile.

  • Primary Target: α2-Adrenergic Receptors. 1-PP is a potent antagonist at α2-adrenergic receptors, with reported binding affinity (Ki) values in the low nanomolar range.[14]

  • Secondary Targets: It exhibits significantly lower affinity as a partial agonist at the serotonin 5-HT1A receptor.[14][15] Its affinity for dopamine (D2, D3, D4) and α1-adrenergic receptors is negligible, highlighting its selectivity.[14]

This selectivity makes 1-PP a valuable tool for isolating the effects of α2-adrenergic receptor blockade from other monoaminergic systems.

Pharmacological Data Summary

The following table summarizes the receptor binding profile of 1-PP, providing a quantitative basis for its selectivity.

Receptor TargetReported Affinity (Ki)Activity
α2-Adrenergic Receptor 7.3–40 nM [14]Antagonist [14][16][17]
5-HT1A Receptor414 nM[14]Partial Agonist[14]
Dopamine D2, D3, D4 Receptors>10,000 nM[14]Negligible Affinity
α1-Adrenergic ReceptorsNot significant[14]Negligible Affinity

Characterizing Antagonist Activity: A Methodological Framework

The characterization of a receptor antagonist like 1-PP is a multi-step process that moves from assessing its physical interaction with the receptor to quantifying its functional impact on cellular signaling. This guide outlines three core, self-validating experimental protocols.

Quantifying Receptor Occupancy: The Radioligand Binding Assay

The foundational step is to determine the affinity of 1-PP for the α2-adrenergic receptor. This is achieved through a competitive radioligand binding assay, which measures how effectively 1-PP competes with a known high-affinity radiolabeled ligand for binding to the receptor.[18][19]

Causality Behind Experimental Choices:

  • Why use a radioligand? Radioligands provide a highly sensitive and quantifiable signal, allowing for the precise measurement of receptor binding.[20]

  • Why a competition assay? This format allows for the determination of the affinity (Ki) of an unlabeled compound (1-PP) by measuring its ability to displace the radioligand. This is essential for characterizing novel or unlabeled molecules.[18]

  • Why filtration? The filtration method is a robust technique to separate receptor-bound radioligand from the unbound radioligand, which is crucial for accurate quantification.[18][21]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Quantification cluster_analysis Data Analysis Membrane Membrane Preparation (e.g., from CHO cells expressing hα2A-AR) Incubate Incubate Components (Membranes + Radioligand + 1-PP) - Achieve equilibrium Membrane->Incubate Radio Radioligand Solution (e.g., [3H]Clonidine) Radio->Incubate Test Test Compound Dilutions (1-PP) Test->Incubate Filter Rapid Filtration (GF/B filters to trap membranes) Incubate->Filter Terminate Reaction Wash Wash Filters (Remove unbound radioligand) Filter->Wash Count Scintillation Counting (Quantify bound radioactivity) Wash->Count Plot Plot % Inhibition vs. [1-PP] Count->Plot Calc Calculate IC50 and Ki (Cheng-Prusoff equation) Plot->Calc

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation: Homogenize cells or tissues expressing the target α2-adrenergic receptor subtype in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.[21] Determine protein concentration using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable α2-adrenergic receptor radioligand (e.g., [3H]clonidine), and varying concentrations of 1-PP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[21]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[21]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of 1-PP. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[21]

Measuring Functional Activity: The [35S]GTPγS Binding Assay

To confirm that 1-PP acts as an antagonist, its ability to block agonist-induced G-protein activation must be quantified. The GTPγS binding assay is a direct measure of this first step in the signaling cascade.[22][23][24]

Causality Behind Experimental Choices:

  • Why measure GTP binding? The exchange of GDP for GTP on the Gα subunit is the immediate consequence of agonist-receptor binding and the hallmark of GPCR activation.[25]

  • Why use [35S]GTPγS? This is a non-hydrolyzable analog of GTP.[23] The Gα subunit's intrinsic GTPase activity cannot cleave it, so the G-protein becomes trapped in an "active" state, and the radioactive signal accumulates, providing a robust and measurable endpoint.[23][25]

  • Why is this a functional assay? Unlike a binding assay, which only measures receptor occupancy, this assay measures a direct biological consequence of that occupancy—G-protein activation—distinguishing agonists from antagonists.[22][24]

G cluster_conditions Experimental Conditions cluster_outcomes Expected Outcomes Basal Basal (No Agonist) Basal_Out Low [35S]GTPγS Binding Basal->Basal_Out Agonist Agonist (e.g., Norepinephrine) Agonist_Out High [35S]GTPγS Binding Agonist->Agonist_Out Antagonist 1-PP Alone Antagonist_Out Low [35S]GTPγS Binding Antagonist->Antagonist_Out Combo 1-PP + Agonist Combo_Out Low [35S]GTPγS Binding Combo->Combo_Out Conclusion Conclusion: 1-PP blocks agonist-induced G-protein activation, confirming antagonism. Agonist_Out->Conclusion Reversal of effect Combo_Out->Conclusion

Caption: Logic of using GTPγS assay to confirm antagonism.

  • Reagents: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl2, and [35S]GTPγS.

  • Assay Setup: To wells containing the α2-receptor-expressing membranes, add:

    • Buffer alone (for basal binding).

    • A known α2-agonist (e.g., norepinephrine) to determine maximal stimulation.

    • 1-PP alone (to test for inverse agonist activity).

    • A fixed concentration of the agonist plus increasing concentrations of 1-PP (to measure antagonism).

  • Incubation: Incubate the plate to allow for G-protein activation and [35S]GTPγS binding.

  • Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS using rapid filtration, as described for the radioligand binding assay.[26]

  • Quantification: Measure the radioactivity on the filters via scintillation counting.

  • Data Analysis: An antagonist like 1-PP should not increase binding above basal levels when added alone. When co-incubated with an agonist, it should produce a concentration-dependent inhibition of the agonist-stimulated signal. The data are used to calculate an IC50 value, representing the concentration of 1-PP that inhibits 50% of the agonist's effect.

Assessing Downstream Signaling: The cAMP Accumulation Assay

The final validation step is to measure the effect of 1-PP on the downstream second messenger pathway. Since α2-receptors are Gi-coupled, their activation inhibits adenylyl cyclase and reduces cAMP levels. An antagonist will block this agonist-induced reduction.[1][27]

Causality Behind Experimental Choices:

  • Why measure cAMP? cAMP is the key second messenger for Gi and Gs-coupled receptors. Measuring its levels provides a robust and physiologically relevant readout of receptor function.[27]

  • Why use Forskolin? Forskolin directly activates adenylyl cyclase, causing a large and measurable increase in intracellular cAMP.[27] This amplified signal creates a window to robustly measure the inhibitory effect of a Gi-coupled agonist. An antagonist's ability to reverse this inhibition is then easily quantified.[28][29]

  • Cell Culture: Use whole cells stably expressing the α2-adrenergic receptor of interest.

  • Pre-treatment: Incubate the cells with various concentrations of 1-PP. This allows the antagonist to occupy the receptors before agonist challenge.

  • Stimulation: Add a fixed concentration of an α2-agonist (e.g., clonidine) along with a adenylyl cyclase stimulator like forskolin.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, often based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[30]

  • Data Analysis: In the presence of forskolin, the α2-agonist will decrease cAMP levels. 1-PP will reverse this decrease in a concentration-dependent manner. Plotting the cAMP levels against the 1-PP concentration allows for the determination of an IC50 value for its antagonist activity in a whole-cell system.

In Vivo Relevance and Broader Implications

The α2-antagonist properties of 1-PP, thoroughly characterized through the in vitro assays described, have significant in vivo consequences. Studies in animal models have shown that 1-PP can modulate physiological functions consistent with α2-receptor blockade. For example, it has been shown to decrease bladder contractions in rats, an effect attributed to its α2-antagonist activity.[16][31]

Furthermore, as the primary active metabolite of buspirone, 1-PP's α2-antagonism contributes to the overall clinical profile of the parent drug.[6][7][8][9] The anxiolytic and antidepressant-like effects of azapirones may be influenced by the dual action of the parent drug (primarily a 5-HT1A agonist) and the α2-antagonist effect of the 1-PP metabolite.[10][32] This interplay is a critical consideration for drug development and clinical pharmacology.

Conclusion

1-(2-Pyrimidyl)piperazine is a well-established, selective α2-adrenergic receptor antagonist. Its pharmacological profile can be rigorously defined through a logical progression of in vitro assays:

  • Radioligand Binding to determine affinity (Ki).

  • GTPγS Binding to confirm functional antagonism at the G-protein level.

  • cAMP Accumulation Assays to verify its effect on the downstream second messenger pathway.

This multi-assay approach provides a self-validating system, ensuring that the observed antagonist activity is robust and mechanistically sound. The insights gained from these technical evaluations are crucial for utilizing 1-PP as a precise research tool and for understanding its role as an active metabolite in clinical therapeutics.

References

An In-Depth Technical Guide to the 5-HT1A Receptor Partial Agonism of 1-(2-Pyrimidyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-HT1A Receptor and the Nuance of Partial Agonism

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of serotonergic neurotransmission in the central nervous system.[1][2] Predominantly coupled to inhibitory Gαi/o proteins, its activation canonically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and downstream neuronal hyperpolarization.[2] The receptor's dense expression on serotonergic neurons in the raphe nuclei (as presynaptic autoreceptors) and in postsynaptic regions like the hippocampus and cortex underscores its pivotal role in regulating mood, anxiety, and cognition.[3]

Pharmacological modulation of the 5-HT1A receptor is a cornerstone of modern psychopharmacology. While full agonists robustly activate the receptor, and antagonists block it, partial agonists occupy a unique and therapeutically significant space. These ligands bind to the receptor and elicit a response that is lower than that of the endogenous full agonist, serotonin. This submaximal activation provides a modulatory effect, acting as a functional "dimmer switch" rather than a simple on/off signal. This nuanced activity is particularly valuable in conditions of neurotransmitter dysregulation, offering a stabilizing effect that can mitigate the side effects associated with overstimulation.[4]

This guide focuses on 1-(2-Pyrimidyl)piperazine (1-PP), a key active metabolite of several anxiolytic and antidepressant drugs, most notably buspirone.[4][5] Understanding the precise pharmacological character of 1-PP is not merely an academic exercise; it is fundamental to comprehending the composite in vivo effects of its parent compounds. Herein, we provide a detailed examination of 1-PP's partial agonist activity at the 5-HT1A receptor, offering a technical framework for its characterization from receptor binding to functional downstream signaling.

Pharmacological Profile of 1-(2-Pyrimidyl)piperazine (1-PP)

1-PP is a piperazine derivative that demonstrates a complex pharmacological profile. While its primary identity is often linked to its parent compounds, it possesses its own distinct receptor interaction signature.

Binding Affinity at the 5-HT1A Receptor

The initial and most fundamental characteristic of a ligand is its affinity for the target receptor. This is quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. For 1-PP, the affinity for the 5-HT1A receptor is moderate.

  • 5-HT1A Receptor: Kᵢ = 414 nM[1]

This affinity is notably lower than that of high-affinity agonists like 8-OH-DPAT or its parent compound, buspirone, indicating that higher concentrations of 1-PP are required to occupy a significant portion of the 5-HT1A receptor population.

Receptor Selectivity Profile

A crucial aspect of any CNS-active compound is its selectivity. Off-target interactions can lead to undesirable side effects or confound the primary mechanism of action. 1-PP exhibits a notable affinity for α₂-adrenergic receptors, where it acts as an antagonist.[1][6] Its affinity for key dopamine receptors, however, is negligible.[1]

Receptor TargetBinding Affinity (Kᵢ)Activity
5-HT1A 414 nM [1]Partial Agonist [1]
α₂-Adrenergic7.3 - 40 nM[1]Antagonist[1][6]
Dopamine D₂> 10,000 nM[1]Negligible Affinity[1]
Dopamine D₃> 10,000 nM[1]Negligible Affinity[1]
Dopamine D₄> 10,000 nM[1]Negligible Affinity[1]

This potent α₂-adrenergic antagonism is a critical feature of 1-PP's pharmacology and likely contributes significantly to the overall physiological effects observed following administration of its parent drugs.[5]

Functional Efficacy at the 5-HT1A Receptor

Beyond binding, a ligand's ability to activate the receptor—its intrinsic efficacy—is paramount. This is where 1-PP's character as a partial agonist is defined. Efficacy (Eₘₐₓ) is typically measured relative to a full agonist.

  • 5-HT1A Receptor Efficacy (Eₘₐₓ): 54% (relative to a full agonist)[1]

This Eₘₐₓ value confirms that even at saturating concentrations, 1-PP can only elicit about half of the maximal response achievable by a full agonist. The potency (EC₅₀), the concentration required to produce 50% of its own maximal effect, is a key parameter that requires experimental determination through functional assays like those described below. For context, comparative data for buspirone and the full agonist 8-OH-DPAT in a cAMP assay are provided in the table below.

CompoundPotency (pEC₅₀)Efficacy (Eₘₐₓ)Classification
1-(2-Pyrimidyl)piperazine (1-PP) To be determined~54% [1]Partial Agonist
Buspirone6.8 ± 0.2[7]44.7 ± 13.4%[7]Partial Agonist
8-OH-DPAT (Full Agonist)7.7 ± 0.2[7]100%[7]Full Agonist
Serotonin (Endogenous Agonist)7.8 ± 0.3[7]101.8 ± 10.7%[7]Full Agonist

Core Methodologies for Characterizing 1-PP Partial Agonism

To rigorously define the partial agonist profile of 1-PP, a suite of well-established in vitro assays is required. These methods form a self-validating workflow, moving from target engagement to functional output.

Diagram: Overall Experimental Workflow

G cluster_0 Step 1: Target Engagement cluster_1 Step 2: G-Protein Activation cluster_2 Step 3: Downstream Signaling Binding Radioligand Binding Assay (Determine Ki) GTPgS [35S]GTPγS Binding Assay (Determine EC50 & Emax) Binding->GTPgS Confirms functional coupling cAMP cAMP Accumulation Assay (Determine EC50 & Emax) GTPgS->cAMP Measures downstream effector modulation

Caption: Workflow for characterizing 1-PP's 5-HT1A receptor activity.

Methodology 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 1-PP for the 5-HT1A receptor through competitive displacement of a known high-affinity radioligand.

Causality: This assay directly measures the physical interaction between 1-PP and the receptor. By competing against a radiolabeled ligand with known affinity, we can calculate the affinity of the unlabeled test compound. The use of a specific antagonist radioligand can be advantageous as its binding is less sensitive to the G-protein coupling state of the receptor.[8] However, the agonist radioligand [³H]8-OH-DPAT is also widely used.[2][9]

Detailed Step-by-Step Protocol
  • Membrane Preparation:

    • Homogenize tissue (e.g., rat hippocampus) or cells expressing recombinant human 5-HT1A receptors (e.g., HEK293, CHO cells) in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).[2][10]

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.[10]

    • Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.[10]

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 4 mM MgCl₂, 0.1% Ascorbic Acid, pH 7.4).

    • Determine protein concentration using a standard method (e.g., BCA or Bradford assay).

  • Assay Setup (96-well plate format):

    • Total Binding: 50 µL membrane suspension (10-20 µg protein), 50 µL [³H]8-OH-DPAT (final concentration ~0.5-1.0 nM, near its Kₑ), and 50 µL assay buffer.[2]

    • Non-Specific Binding (NSB): 50 µL membrane suspension, 50 µL [³H]8-OH-DPAT, and 50 µL of a saturating concentration of a competing ligand (e.g., 10 µM Serotonin).[2]

    • Competitive Binding: 50 µL membrane suspension, 50 µL [³H]8-OH-DPAT, and 50 µL of 1-PP at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 30-60 minutes with gentle agitation to reach equilibrium.[2][10]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.

    • Wash the filters rapidly three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of 1-PP.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[7]

Methodology 2: [³⁵S]GTPγS Functional Assay

Objective: To quantify the ability of 1-PP to activate G-protein signaling by measuring its stimulation of [³⁵S]GTPγS binding to cell membranes. This provides a direct measure of functional potency (EC₅₀) and efficacy (Eₘₐₓ).

Causality: Agonist binding to a Gαi/o-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation.[8][11] The non-hydrolyzable GTP analog, [³⁵S]GTPγS, can be used to trap this activated state. The amount of incorporated radioactivity is directly proportional to the level of G-protein activation, providing a functional readout that is proximal to the receptor.[8]

Diagram: [³⁵S]GTPγS Assay Workflow

G cluster_0 Assay Components A Membranes with 5-HT1A-R Mix Mix & Incubate (30°C, 60 min) A->Mix B 1-PP (Agonist) B->Mix C GDP C->Mix D [35S]GTPγS D->Mix Filter Rapid Filtration on GF/C filters Mix->Filter Count Scintillation Counting Filter->Count Analyze Calculate EC50 & Emax Count->Analyze

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Detailed Step-by-Step Protocol
  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[12] The presence of Na⁺ and Mg²⁺ ions is crucial for optimal signal.[12]

    • GDP Stock: 10 mM in water. Dilute to a working concentration to achieve a final assay concentration of 10-30 µM. GDP is added to ensure G-proteins are in their inactive state at baseline.

    • [³⁵S]GTPγS Stock: Dilute in assay buffer to achieve a final assay concentration of ~0.1-0.5 nM.

  • Membrane Preparation:

    • Prepare membranes expressing 5-HT1A receptors as described in the radioligand binding protocol.

  • Assay Setup (96-well plate format):

    • To each well, add sequentially:

      • 50 µL Assay Buffer (for basal) or 1-PP/control agonist at various concentrations.

      • 25 µL GDP (final concentration 10-30 µM).

      • 100 µL membrane suspension (20-40 µg protein).

      • Pre-incubate for 10-15 minutes at 30°C.

  • Initiation and Incubation:

    • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).

    • Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination and Filtration:

    • Terminate the assay by rapid vacuum filtration through GF/B filters and wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification and Data Analysis:

    • Quantify radioactivity using a liquid scintillation counter.

    • Define Basal Binding (no agonist) and Non-Specific Binding (in the presence of 10 µM unlabeled GTPγS).

    • Calculate agonist-stimulated binding as a percentage over basal: ((Stimulated - NSB) - (Basal - NSB)) / (Basal - NSB) * 100.

    • Plot the percent stimulation versus log agonist concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

    • Efficacy (Eₘₐₓ) of 1-PP should be expressed as a percentage of the maximal stimulation achieved by a full agonist like 8-OH-DPAT.

Methodology 3: cAMP Inhibition Assay

Objective: To measure the functional consequence of Gαi/o activation by quantifying the inhibition of forskolin-stimulated cAMP production.

Causality: Since the 5-HT1A receptor is Gαi-coupled, its activation inhibits adenylyl cyclase, the enzyme that produces cAMP.[1][13] To measure this inhibition, intracellular cAMP levels are first artificially elevated using forskolin, a direct activator of adenylyl cyclase. The ability of a 5-HT1A agonist to reduce this forskolin-stimulated cAMP level is then quantified. This assay measures a key downstream event in the canonical signaling pathway.[14]

Detailed Step-by-Step Protocol
  • Cell Culture:

    • Use whole cells stably expressing the 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).[7]

    • Plate cells in a 384-well plate at a density of 3,000-5,000 cells/well and culture overnight.[7]

  • Assay Procedure:

    • Wash cells gently with pre-warmed stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA).

    • Add stimulation buffer containing a phosphodiesterase inhibitor such as 0.5 mM IBMX to prevent cAMP degradation and incubate for 15-30 minutes.[7]

    • Add 1-PP or a control agonist at various concentrations.

    • Immediately add forskolin to stimulate cAMP production. The optimal forskolin concentration (typically 1-10 µM) should be predetermined to yield ~80% of its maximal effect (EC₈₀), providing a large window for measuring inhibition.[7][14]

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure cAMP concentration using a commercially available kit. Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assays are common high-throughput methods.[7] These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP to convert the assay signal (e.g., HTRF ratio) to absolute cAMP concentrations (pmol/well).[7]

    • Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of 1-PP: % Inhibition = (1 - (cAMP_agonist - cAMP_basal) / (cAMP_forskolin - cAMP_basal)) * 100.

    • Plot the percent inhibition versus log agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.

Advanced Characterization: Investigating Functional Selectivity

Modern GPCR pharmacology recognizes that receptors can signal through multiple pathways beyond canonical G-protein coupling. Ligands that preferentially activate one pathway over another are termed "biased agonists" or "functionally selective" ligands.[15][16] For the 5-HT1A receptor, key non-canonical pathways include the recruitment of β-arrestin and the activation of the mitogen-activated protein kinase (MAPK) cascade (ERK phosphorylation) .[15][16][17]

Arylpiperazine ligands, as a class, have been shown to exhibit functional selectivity at the 5-HT1A receptor, preferentially activating G-protein/cAMP signaling versus β-arrestin-2 recruitment.[15][16] A full characterization of 1-PP should therefore include an investigation of its potential signaling bias.

Diagram: Canonical vs. Biased Signaling at the 5-HT1A Receptor

G cluster_0 cluster_1 cluster_2 Ligand 1-PP Receptor 5-HT1A Receptor Ligand->Receptor G_Protein Gαi/o Activation Receptor->G_Protein Canonical Pathway BetaArrestin β-Arrestin-2 Recruitment Receptor->BetaArrestin Biased Pathway cAMP_Inhibition ↓ cAMP G_Protein->cAMP_Inhibition ERK_Activation pERK1/2 BetaArrestin->ERK_Activation

Caption: Divergent signaling pathways of the 5-HT1A receptor.

Experimental Approach: To assess the functional selectivity of 1-PP, its potency (EC₅₀) and efficacy (Eₘₐₓ) in G-protein-dependent assays (GTPγS, cAMP) should be directly compared to its activity in assays measuring β-arrestin recruitment and ERK phosphorylation. Commercially available kits, such as bioluminescence resonance energy transfer (BRET)-based β-arrestin assays and HTRF-based phospho-ERK (pERK) assays, are the industry standard for these investigations.[15][18] A significant difference in the relative potency or efficacy between these pathways would classify 1-PP as a biased agonist.

Conclusion and Future Directions

1-(2-Pyrimidyl)piperazine is unequivocally a partial agonist at the 5-HT1A receptor, characterized by moderate binding affinity (Kᵢ ≈ 414 nM) and submaximal efficacy (Eₘₐₓ ≈ 54%).[1] Its pharmacological profile is complicated and enriched by its potent antagonist activity at α₂-adrenergic receptors.[1] The in vivo anxiolytic-like effects of 1-PP suggest that its 5-HT1A partial agonism is behaviorally significant, contributing to the therapeutic profile of its parent compound, buspirone.[4]

For drug development professionals, a complete understanding of 1-PP necessitates further investigation. The precise determination of its functional potency (EC₅₀) in GTPγS and cAMP assays is a critical data point that remains to be definitively established in comparative studies. Furthermore, exploring its potential for functional selectivity by assessing β-arrestin recruitment and ERK activation will provide a more complete picture of its signaling fingerprint. Such studies will not only refine our understanding of buspirone's mechanism of action but also inform the broader field of arylpiperazine pharmacology and the rational design of next-generation 5-HT1A receptor modulators.

References

The Emergence of 1-(2-Pyrimidin-2-yl)piperazine Derivatives: A Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 1-(2-pyrimidin-2-yl)piperazine scaffold has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure" due to its presence in numerous biologically active compounds. This guide provides an in-depth analysis of the discovery, synthesis, and biological evaluation of novel derivatives based on this core. We will explore the scientific rationale behind targeting specific receptors, detail the synthetic methodologies, elucidate structure-activity relationships (SAR), and present a framework for a typical drug discovery cascade. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for creating novel therapeutics, particularly for central nervous system (CNS) disorders.

The 1-(2-Pyrimidin-2-yl)piperazine Core: A Privileged Scaffold in Neuropharmacology

The piperazine ring is a cornerstone in medicinal chemistry, prized for its unique physicochemical properties. Its six-membered heterocyclic structure with two opposing nitrogen atoms provides a conformationally constrained yet flexible linker, capable of presenting pharmacophoric elements in precise three-dimensional orientations[1]. This often leads to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics[1]. When combined with a pyrimidine ring, a key component in neurotransmitter synthesis pathways, the resulting 1-(2-pyrimidin-2-yl)piperazine moiety becomes a powerful building block for targeting CNS receptors[2].

This scaffold's versatility allows it to interact with a wide array of biological targets, including but not limited to:

  • Serotonin (5-HT) Receptors: Particularly the 5-HT1A subtype, which is crucial in the pathophysiology of anxiety and depression[3][4][5].

  • Dopamine (D) Receptors: The D2 and D3 subtypes are primary targets for antipsychotic medications used in treating schizophrenia[6][7][8].

  • Monoamine Oxidase (MAO): Specifically MAO-A, an enzyme whose inhibition can increase neurotransmitter levels, offering an antidepressant effect[9][10].

The inherent modularity of the scaffold—comprising the pyrimidine head, the piperazine linker, and a variable terminal tail—makes it an ideal candidate for combinatorial chemistry and systematic lead optimization.

Synthetic Pathways: From Core Structure to Diverse Libraries

The synthesis of a diverse library of derivatives begins with the robust construction of the core scaffold. The most common approach is a nucleophilic aromatic substitution (SNAr) reaction.

Core Synthesis Workflow

The general workflow involves the reaction of a suitably substituted pyrimidine with a piperazine derivative. A foundational method is the reaction between 2-chloropyrimidine and anhydrous piperazine[11].

Caption: General Synthetic Workflow for Derivatives.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

This protocol is a representative example based on established literature[11].

Objective: To synthesize 1-(2-pyrimidinyl)piperazine.

Materials:

  • Anhydrous piperazine (1 mol)

  • 2-Chloropyrimidine (0.2 mol)

  • Ethanol

  • 5% Aqueous Sodium Hydroxide (NaOH)

  • Chloroform

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve anhydrous piperazine (95 g, 1 mol) in ethanol (475 ml).

  • Addition of Reagent: To this solution, add 2-chloropyrimidine (22.9 g, 0.2 mol).

  • Reaction: Stir the resultant mixture at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, add a 5% aqueous sodium hydroxide solution to the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into chloroform. Repeat the extraction three times.

  • Washing: Wash the combined chloroform layers with water (3x).

  • Drying: Dry the chloroform layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting residue can be further purified by distillation to yield pure 1-(2-pyrimidinyl)piperazine[11].

Biological Evaluation: A Tiered Screening Cascade

Once a library of derivatives is synthesized, a systematic biological evaluation is required to identify promising candidates. A tiered screening cascade is the most efficient approach, starting with broad, high-throughput in vitro assays and progressing to more complex and resource-intensive in vivo models for the most promising compounds.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Synthesized Compound Library B Primary Binding Assays (e.g., Radioligand Binding for D2, 5-HT1A) A->B High-Throughput C Functional Assays (e.g., cAMP inhibition, β-arrestin recruitment) B->C Identify 'Hits' D Selectivity & Off-Target Screening (hERG, other GPCRs) C->D Characterize 'Leads' E Pharmacokinetic (PK) Studies (ADME properties) D->E Promising Leads F Animal Models of Efficacy (e.g., Forced Swim Test, Novel Object Recognition) E->F G Safety & Toxicology Studies F->G H Preclinical Candidate G->H

Caption: A Tiered Drug Discovery Screening Cascade.

Protocol: In Vitro Receptor Binding Assay (General)

Objective: To determine the binding affinity (Ki) of test compounds for a specific target receptor (e.g., human D2 or 5-HT1A).

Materials:

  • Membrane preparations from HEK-293 cells stably expressing the target receptor[12].

  • Radioligand (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).

  • Test compounds dissolved in DMSO at various concentrations.

  • Assay buffer.

  • Scintillation fluid and microplates.

  • Scintillation counter.

Procedure:

  • Plate Preparation: Add assay buffer, cell membrane preparation, and the radioligand to the wells of a microplate.

  • Compound Addition: Add varying concentrations of the test compounds to the wells. For determining non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter mats in scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1-(2-pyrimidin-2-yl)piperazine scaffold has yielded crucial insights into the structural features that govern potency and selectivity. The molecule can be dissected into three key regions for SAR analysis.

Caption: Key Regions for SAR Analysis.

Case Study: SAR of MAO-A Inhibitors

A study on novel 1-(2-pyrimidin-2-yl)piperazine derivatives as Monoamine Oxidase (MAO)-A inhibitors provides an excellent example of SAR[9][10]. Researchers synthesized a series of compounds with the general structure 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate.

Compound IDTerminal Substitution (Region C)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (MAO-A)
2j 4-Nitrophenylpiperazine23.10>100Selective
2m Benzhydrylpiperazine24.14>100Selective
2f Phenylpiperazine52.41>100Selective
2i 4-Fluorophenylpiperazine65.21>100Selective
Data synthesized from Kaya et al., 2017[9][10].

Key SAR Insights:

  • Bulky, Lipophilic Groups: The presence of bulky, lipophilic groups at the terminal end, such as the 4-nitrophenyl (2j) and benzhydryl (2m) moieties, was found to be favorable for potent and selective MAO-A inhibition[10].

  • Electronic Effects: The electron-withdrawing nitro group in compound 2j appears to contribute positively to its activity compared to the unsubstituted phenyl ring in 2f .

  • General Selectivity: Across the tested series, the derivatives consistently showed high selectivity for MAO-A over MAO-B, indicating that the core scaffold is predisposed to interacting with the MAO-A active site.

Future Directions and Therapeutic Potential

The exploration of 1-(2-pyrimidin-2-yl)piperazine derivatives is far from complete. While significant progress has been made in developing ligands for CNS disorders, emerging research points to broader applications.

  • Multi-Target Ligands: Schizophrenia and other complex psychiatric disorders are now understood to involve multiple neurotransmitter systems. There is a growing interest in designing "polypharmacological" agents that can modulate D2, 5-HT1A, and 5-HT2A receptors simultaneously to achieve a superior therapeutic profile with fewer side effects[7].

  • Antimicrobial Agents: Several studies have reported that pyrimidine-piperazine conjugates exhibit promising antibacterial and antifungal activity, opening a new, non-CNS therapeutic avenue for this scaffold[13][14].

  • Biased Agonism: For GPCR targets like the D2 receptor, researchers are moving beyond simple agonists and antagonists. The discovery of "biased agonists," which selectively activate either G-protein or β-arrestin signaling pathways, could lead to drugs with enhanced efficacy and reduced side effects. The 1-(2-pyrimidin-2-yl)piperazine scaffold is a viable starting point for discovering such functionally selective ligands[6].

Conclusion

The 1-(2-pyrimidin-2-yl)piperazine core represents a highly versatile and pharmacologically significant scaffold. Its modular nature allows for extensive chemical modification, leading to derivatives with high affinity and selectivity for a range of important biological targets, particularly those implicated in neurological disorders. A systematic approach combining rational design, efficient synthesis, and a tiered screening cascade has proven effective in identifying potent lead compounds. The continued exploration of this scaffold's chemical space, especially in the realms of polypharmacology and biased agonism, holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

Physicochemical properties of 1-(2-pyrimidin-2-yl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Pyrimidin-2-yl)piperazine Derivatives

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-(2-pyrimidin-2-yl)piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active agents. Its prevalence stems from a combination of synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets.[1][2][3] Notably, the parent compound, 1-(2-pyrimidinyl)piperazine (1-PP), is the primary and pharmacologically active metabolite of several approved azapirone anxiolytic and antidepressant drugs, including buspirone and tandospirone.[4][5][6] Understanding and optimizing the physicochemical properties of this chemical class is paramount for the successful development of novel therapeutics with desirable pharmacokinetic and pharmacodynamic profiles.

This guide provides a comprehensive analysis of the key physicochemical properties of 1-(2-pyrimidin-2-yl)piperazine derivatives, including basicity (pKa), lipophilicity (LogP/LogD), solubility, and chemical stability. It offers field-proven insights into the causal relationships between chemical structure and these properties, detailed experimental and computational protocols for their determination, and a discussion of their collective impact on a compound's journey from a laboratory curiosity to a potential clinical candidate.

The Core Scaffold: Structure and Basicity (pKa)

The fundamental structure consists of a pyrimidine ring linked at the C2 position to the N1 nitrogen of a piperazine ring. This arrangement imparts distinct and tunable basicity, a critical parameter influencing a drug's absorption, distribution, and target engagement.

Caption: General structure of 1-(2-pyrimidin-2-yl)piperazine derivatives.

The Concept of pKa and Its Importance

The pKa, or acid dissociation constant, quantifies the strength of an acid in solution. For basic compounds like the 1-(2-pyrimidin-2-yl)piperazine series, we are interested in the pKa of the conjugate acid. The piperazine ring contains two nitrogen atoms, N1 and N4, which can be protonated. The pyrimidine ring nitrogens are significantly less basic. The pKa value dictates the ionization state of a molecule at a given pH. This is crucial because:

  • Absorption: The charge state affects a molecule's ability to cross biological membranes. Generally, neutral species are more membrane-permeable than charged species.

  • Solubility: The ionized (protonated) form of these basic compounds is typically much more soluble in aqueous media, such as the gastrointestinal fluid or blood plasma.

  • Target Binding: The ionization state can be critical for forming ionic bonds with amino acid residues in a biological target.

The parent piperazine molecule is a diprotic base with two pKa values, typically around 9.7 and 5.4 at 298K.[7][8] The first, higher pKa corresponds to the first protonation event, and the second, lower pKa corresponds to the protonation of the second nitrogen.

pKa of 1-(2-Pyrimidin-2-yl)piperazine Derivatives

In the 1-(2-pyrimidin-2-yl)piperazine scaffold, the N1 nitrogen is directly attached to the electron-withdrawing pyrimidine ring, which significantly reduces its basicity. Therefore, the N4 nitrogen is the primary basic center. The parent compound, 1-(2-pyrimidinyl)piperazine, has a basic pKa of approximately 8.9.[9]

Structural modifications, particularly at the N4 position, have a profound impact on basicity. The addition of electron-withdrawing groups (e.g., amides, sulfonyl groups) will decrease the basicity (lower the pKa), while the addition of alkyl groups (electron-donating) can slightly increase it.[7] This tunability is a key advantage for medicinal chemists.

pKa_Equilibrium cluster_0 Protonation Equilibrium at Physiological pH Neutral R-Pip-Pyr (Neutral) More Lipophilic Membrane Permeable Protonated R-PipH+-Pyr (Protonated) More Soluble Receptor Interaction Neutral->Protonated + H+ pKa ≈ 7-9

Caption: Ionization equilibrium of the piperazine N4 nitrogen.

Lipophilicity: The Balance Between Water and Fat (LogP & LogD)

Lipophilicity, the "fat-loving" nature of a molecule, is arguably one of the most critical physicochemical properties in drug design.[10] It governs how a compound partitions between aqueous and lipid environments, directly impacting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.[11]

Defining LogP and LogD
  • LogP (Partition Coefficient): This is the logarithm of the ratio of the concentration of a neutral compound in a two-phase system of octanol and water. It is an intrinsic property of the un-ionized molecule.[12]

  • LogD (Distribution Coefficient): This is the logarithm of the ratio of the concentration of all species (neutral and ionized) of a compound between octanol and water at a specific pH. For ionizable compounds like the 1-(2-pyrimidin-2-yl)piperazine series, LogD is the more physiologically relevant parameter.[11][12]

A LogD value at pH 7.4 (LogD₇.₄) is commonly used to predict in vivo behavior. High lipophilicity often leads to increased metabolic turnover, higher plasma protein binding, and lower aqueous solubility, while very low lipophilicity can hinder membrane permeability.[10]

Structural Influence on Lipophilicity

The lipophilicity of these derivatives is highly tunable. The parent 1-(2-pyrimidyl)piperazine has a relatively low partition coefficient of 0.49, indicating a fairly balanced character.[13]

  • Increasing Lipophilicity: Adding non-polar, carbon-rich substituents (e.g., phenyl, benzyl, long alkyl chains) to the N4 position will increase LogP and LogD.

  • Decreasing Lipophilicity: Introducing polar functional groups (e.g., hydroxyls, amides) or replacing aromatic rings with more polar heterocycles (e.g., pyridine) can decrease lipophilicity.[11]

Computational tools are often used in the early stages of drug discovery to predict these properties, with programs like Molinspiration being cited in studies on this chemical class.[14][15][16]

Derivative ExampleN4-SubstituentExpected Impact on LogD₇.₄
Parent (1-PP)-HBaseline
Buspirone Metabolite-HBaseline
Buserelin Analog-(CH₂)₄-CO-BusSignificantly Increased
MAO-A Inhibitor Analog-CO-CH₂-S-CS-N(R)₂Increased

Table 1: Qualitative Structure-Lipophilicity Relationships.

Lipophilicity_Impact cluster_0 Lipophilicity (LogD₇.₄) and its Pharmacokinetic Consequences cluster_low Too Low (<0) cluster_opt Optimal (1-3) cluster_high Too High (>5) LogD LogD₇.₄ Low_Perm Poor Membrane Permeability LogD->Low_Perm Decreases Low_Abs Low Oral Absorption LogD->Low_Abs Decreases Opt_Perm Good Permeability LogD->Opt_Perm Optimizes Opt_Abs Good Absorption LogD->Opt_Abs Optimizes Opt_Dist Balanced Distribution LogD->Opt_Dist Optimizes High_Met Rapid Metabolism LogD->High_Met Increases Risk Of High_Tox Increased Toxicity LogD->High_Tox Increases Risk Of Low_Sol Poor Solubility LogD->Low_Sol Increases Risk Of

Caption: The impact of lipophilicity on key drug properties.

Aqueous Solubility

Solubility is the ability of a compound to dissolve in a solvent to form a homogeneous solution. For drug development, aqueous solubility is a critical gatekeeper for oral bioavailability. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed. The parent compound 1-(2-pyrimidyl)piperazine is described as being very soluble in water.[13]

The basic nature of the 1-(2-pyrimidin-2-yl)piperazine core is a major asset for solubility. At the acidic pH of the stomach, the N4 nitrogen will be fully protonated, forming a cationic species. This charge dramatically increases the interaction with polar water molecules, enhancing solubility. This is the principle behind formulating many basic drugs as hydrochloride salts.

However, there is often an inverse relationship between lipophilicity and solubility. As non-polar substituents are added to increase potency or modify other properties, aqueous solubility tends to decrease.[10] Therefore, a careful balance must be struck.

Chemical and Metabolic Stability

The core scaffold is generally robust. The pyrimidine and piperazine rings are chemically stable under normal physiological conditions and storage.[13]

  • Chemical Stability: The primary chemical consideration is handling and storage. These compounds are stable under normal temperatures and pressures but should be kept away from strong oxidizing agents.[13]

  • Metabolic Stability: This is a more complex consideration. The piperazine ring, particularly the N4-substituent and the carbons alpha to the nitrogens, are common sites of metabolism by cytochrome P450 (CYP) enzymes in the liver. For instance, buspirone is metabolized by CYP3A4 to form its 1-PP metabolite.[5] Medicinal chemists often modify structures to block or slow down these metabolic pathways to improve a drug's half-life.

Experimental and Computational Protocols

Accurate determination of these properties is essential. Below are standard protocols.

Protocol: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa.[7]

  • Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent (e.g., water or a methanol/water mixture).

  • Initial Titration: Add a standardized solution of strong acid (e.g., 0.1 M HCl) to protonate all basic centers fully.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH with a calibrated pH meter after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the compound has been neutralized). For diprotic bases, two inflection points and two half-equivalence points may be observed.

  • Validation: Run a blank titration (solvent only) and titrate a known standard (e.g., piperazine) to validate the methodology.

Protocol: LogD Determination by Shake-Flask Method

This is the gold-standard method for measuring lipophilicity.[11]

  • System Preparation: Prepare a buffered aqueous phase at the desired pH (e.g., pH 7.4 phosphate-buffered saline) and pre-saturate it with n-octanol. Pre-saturate the n-octanol with the aqueous buffer.

  • Compound Addition: Prepare a stock solution of the test compound in a suitable solvent. Add a small aliquot to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer (e.g., 1:1 ratio). The final concentration should be within the linear range of the analytical method.

  • Equilibration: Seal the vial and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-24 hours) to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Protocol: Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of a compound.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the test buffer (e.g., pH 7.4 PBS) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Dilute the resulting saturated solution and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).

  • Validation: Visually inspect the solid material after equilibration to check for potential changes in crystal form (polymorphism).

Conclusion: A Synthesis of Properties for Drug Design

The 1-(2-pyrimidin-2-yl)piperazine scaffold offers medicinal chemists a versatile platform for drug discovery. Its value lies not just in its biological activity but in the tunable nature of its physicochemical properties. A successful drug candidate represents a multi-parameter optimization, balancing potency, selectivity, and a favorable ADMET profile. This balance is fundamentally governed by the properties discussed herein. Understanding the interplay between structure, basicity, lipophilicity, and solubility is therefore not just an academic exercise but a core requirement for rational drug design. By leveraging the principles and protocols outlined in this guide, researchers can more effectively navigate the complex landscape of drug development and unlock the full therapeutic potential of this important chemical class.

Drug_Design_Interplay Structure Chemical Structure (R-groups) pKa Basicity (pKa) Structure->pKa LogD Lipophilicity (LogD) Structure->LogD Solubility Solubility Structure->Solubility Potency Target Potency & Selectivity Structure->Potency SAR pKa->Solubility ADME ADMET Profile (Bioavailability, Half-life, etc.) pKa->ADME Absorption Distribution pKa->Potency Ionic Binding LogD->Solubility LogD->ADME Permeability Metabolism Solubility->ADME Absorption

Caption: Interplay of physicochemical properties in drug design.

References

Safe Handling and Management of 1-(2-Pyrimidyl)piperazine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1-(2-Pyrimidyl)piperazine hydrochloride is a crucial chemical intermediate and metabolite in pharmaceutical research and development.[1][2][3] Its handling necessitates a thorough understanding of its chemical properties and potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required when working with this compound. By integrating technical data with practical, field-proven insights, this document serves as an essential resource for researchers, chemists, and safety professionals.

Section 1: Compound Identification and Physicochemical Properties

This compound is the hydrochloride salt of the N-arylpiperazine derivative, 1-(2-Pyrimidyl)piperazine. Understanding its fundamental properties is the first step in establishing a safe handling protocol. The hydrochloride form may exhibit different solubility and hygroscopic characteristics compared to its free base, influencing both its behavior in experiments and the necessary storage conditions.

PropertyValueSource(s)
Chemical Name This compound[4]
Synonyms 2-(piperazin-1-yl)pyrimidine hydrochloride; Buspirone EP Impurity A HCl[4]
CAS Number 78069-54-2[4]
Molecular Formula C₈H₁₃ClN₄[4]
Molecular Weight 200.67 g/mol [4]
Appearance Solid. The free base appears as a clear yellow liquid after melting.[5][6]
Melting Point 250-251.5 °C (decomposes)[4]
Stability Stable under normal conditions; may be hygroscopic and sensitive to air and light.[7][8][9][10]

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as hazardous and requires careful handling to avoid adverse health effects.[7][8] The primary hazards are associated with its corrosive and irritant properties. While comprehensive toxicological data is not available for the hydrochloride salt specifically, the data for the parent compound and its dihydrochloride salt provide a strong basis for risk assessment.[5][7][8]

GHS Hazard Classification Summary:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1][11]
Serious Eye Damage/Irritation1 / 2H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation.[1][7]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][12]
Acute Toxicity (Oral)4H302: Harmful if swallowed.[10][13]

Toxicological Insights: The toxicological properties of this compound have not been fully investigated.[5][7][8] However, available data on the free base indicates a lethal dose (LD50) of 130 mg/kg in mammals, suggesting significant toxicity.[2] The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[5][8] The compound's classification as a skin and eye irritant or corrosive agent necessitates the stringent use of personal protective equipment to prevent contact.[1][7][11]

Section 3: Core Safe Handling Protocols

A multi-layered approach combining engineering controls, administrative procedures, and personal diligence is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the handler from the hazardous material.

  • Ventilation: All weighing and handling of solid this compound must be conducted in a certified chemical fume hood.[8] This prevents the inhalation of airborne particles. The air velocity at the fume hood sash should be verified regularly to ensure it meets institutional and regulatory standards (e.g., 100 fpm).

  • Designated Areas: Work with this compound should be restricted to a designated and clearly labeled area within the laboratory. This prevents cross-contamination and ensures that all personnel entering the area are aware of the potential hazards.

  • Safety Equipment: An operational eyewash station and safety shower must be located in close proximity to the handling area.[8][9] Their accessibility and functionality should be checked weekly.

Administrative Controls & Work Practices

These are the standard operating procedures that reduce the likelihood of exposure.

  • Minimize Quantities: Only the minimum amount of material required for an experiment should be handled at any given time.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling, before leaving the lab, and before eating, drinking, or smoking.[5][7][10] Do not eat, drink, or smoke in areas where the chemical is handled.[13][14]

  • Transport: When moving the compound within the laboratory, use a sealed, properly labeled, and chemically resistant secondary container.

Section 4: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[7][11] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[6][11] Remove gloves using the proper technique to avoid skin contamination and wash hands immediately.

    • Lab Coat: A buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of splashes, impervious or fire/flame-resistant clothing should be considered.[6][11]

  • Respiratory Protection: Under normal conditions within a functioning fume hood, respiratory protection is not typically required.[7] However, if engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill clean-up, a NIOSH-approved respirator with the appropriate cartridge (e.g., type ABEK particulate filter) must be used.[2][5][8]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Respirator (if required) D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves F2 2. Goggles / Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Respirator (if used) F3->F4 Wash2 Wash Hands Thoroughly F4->Wash2 Wash1 Wash Hands caption Figure 1: PPE Donning and Doffing Workflow

Figure 1: PPE Donning and Doffing Workflow

Section 5: Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8][14] The storage area should be segregated from incompatible materials. Some sources recommend storage under an inert gas like nitrogen, which is a best practice for air-sensitive compounds.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[5][8][10] Contact with these substances could lead to a vigorous and potentially dangerous reaction.

  • Hazardous Decomposition: Thermal decomposition can produce irritating and highly toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[5][7][8]

Section 6: Emergency Response Procedures

Immediate and correct response to an emergency can significantly reduce harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin area with plenty of soap and water for at least 15 minutes.[5][7] Seek immediate medical attention if irritation persists or if burns are present.[8]

  • Inhalation: Move the victim to fresh air immediately.[5][11] If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[8][11] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[7]

Spills and Accidental Release

The response to a spill depends on its scale. For any large spill, or if the handler feels unable to manage the situation safely, evacuate the area and contact the institutional emergency response team.

Spill_Response cluster_small Small Spill (Solid) cluster_large Large Spill / Uncertainty Start Spill Occurs S1 Ensure PPE is worn Start->S1 Minor, contained L1 Evacuate immediate area Start->L1 Major, airborne dust S2 Gently sweep up material S1->S2 S3 Avoid generating dust S2->S3 S4 Place in a sealed container for hazardous waste S3->S4 S5 Decontaminate area S4->S5 L2 Alert others and restrict access L1->L2 L3 Contact Emergency Response Team L2->L3 L4 Provide SDS and information L3->L4 caption Figure 2: Accidental Spill Response Flowchart

Figure 2: Accidental Spill Response Flowchart
Fire Fighting

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][6][8] A water spray can be used to cool fire-exposed containers.[7]

  • Firefighter Protection: In the event of a fire, firefighters must wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode, along with full protective gear.[5][8] This is crucial because thermal decomposition produces toxic fumes.[7][8]

Section 7: Decontamination and Waste Disposal

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated using an appropriate cleaning agent (e.g., soap and water, followed by a solvent rinse like ethanol if appropriate for the surface). All cleaning materials should be collected as hazardous waste. Contaminated clothing must be removed immediately and laundered separately before reuse.[5][13]

  • Waste Disposal: This chemical and any materials contaminated with it must be treated as hazardous waste.[8] Disposal must be carried out through a licensed waste disposal contractor and in strict accordance with all local, regional, and national regulations.[7][11] Do not empty into drains.[7][8]

Conclusion

The safe and effective use of this compound in a research setting is predicated on a foundation of knowledge, preparation, and consistent adherence to safety protocols. By understanding its hazards, implementing robust engineering and administrative controls, correctly using personal protective equipment, and being prepared for emergencies, researchers can minimize risks to themselves and their colleagues. This guide serves as a technical framework, but it must be supplemented by institution-specific training and a perpetual commitment to a culture of safety.

References

Methodological & Application

Synthesis of 1-(2-Pyrimidyl)piperazine Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-(2-Pyrimidyl)piperazine hydrochloride, a critical intermediate in contemporary pharmaceutical development.[1][2] Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles, offers step-by-step synthetic protocols, and presents key analytical techniques for product validation.

Introduction: The Significance of 1-(2-Pyrimidyl)piperazine

1-(2-Pyrimidyl)piperazine (1-PP) is a heterocyclic amine that serves as a foundational building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its molecular architecture, featuring both a pyrimidine ring and a piperazine moiety, makes it a versatile scaffold for drug design and discovery.[1][3] Notably, 1-PP is a key intermediate in the synthesis of anxiolytic drugs such as buspirone, tandospirone, and gepirone.[4][5][6] Furthermore, it is a significant metabolite of these drugs, rendering it indispensable for pharmacokinetic and pharmacodynamic investigations.[1][5][] Beyond its role in neuropharmacology, 1-PP derivatives are explored for a range of therapeutic applications, including as monoamine oxidase (MAO) inhibitors for the treatment of depression and anxiety.[8] The hydrochloride salt form enhances the compound's solubility and stability, making it more suitable for pharmaceutical applications.[9]

Chemical Profile and Properties

A thorough understanding of the physicochemical properties of 1-(2-Pyrimidyl)piperazine and its hydrochloride salt is paramount for successful synthesis and application.

Property1-(2-Pyrimidyl)piperazineThis compound
CAS Number 20980-22-7[1]94021-22-4[9] (dihydrochloride) / 78069-54-2[10] (monohydrochloride)
Molecular Formula C₈H₁₂N₄[1][]C₈H₁₃ClN₄[10] (monohydrochloride) / C₈H₁₂N₄·2HCl[9] (dihydrochloride)
Molecular Weight 164.21 g/mol [1][]200.67 g/mol [10] (monohydrochloride) / 237.13 g/mol [9] (dihydrochloride)
Appearance Clear yellow liquid after melting[1][11]White to light yellow crystalline powder[9]
Melting Point 32-34°C[1][11]282 - 287 °C[9] (dihydrochloride)
Boiling Point 277 °C[5]Not applicable
Density 1.158 g/mL at 25 °C[5]Not available

Synthetic Strategies: A Comparative Analysis

Two primary synthetic routes are commonly employed for the preparation of 1-(2-Pyrimidyl)piperazine. The choice of method often depends on the desired scale, purity requirements, and available resources.

Method A: Direct Nucleophilic Aromatic Substitution

This classical approach involves the direct reaction of 2-chloropyrimidine with an excess of piperazine. The excess piperazine serves a dual role: as the nucleophile and as a base to neutralize the hydrochloric acid byproduct.

Causality Behind Experimental Choices:

  • Excess Piperazine: Utilizing a significant molar excess of piperazine is crucial to favor the formation of the desired mono-substituted product and minimize the formation of the di-substituted byproduct, 1,4-bis(2-pyrimidinyl)piperazine.

  • Solvent: Ethanol is a common solvent as it readily dissolves the reactants and is relatively easy to remove post-reaction.[12]

  • Temperature: The reaction proceeds efficiently at room temperature, making it an energy-efficient method.[12]

Method B: Boc-Protected Piperazine Route

To circumvent the issue of di-substitution and enhance the purity of the final product, a more controlled synthesis can be performed using N-Boc-piperazine (tert-butyl 1-piperazinecarboxylate). This protecting group strategy ensures that only one nitrogen atom of the piperazine ring is available for nucleophilic attack. The Boc group is subsequently removed under acidic conditions to yield the desired product.[4]

Causality Behind Experimental Choices:

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the condensation reaction and its facile removal under acidic conditions.

  • Aqueous Solvent System: A key advantage of this method is the potential use of water as a solvent for the condensation reaction, which is environmentally benign and cost-effective.[4]

  • Acidic Deprotection: The final deprotection step with hydrochloric acid directly yields the hydrochloride salt of the product, streamlining the overall process.[4]

Detailed Experimental Protocols

Protocol for Method A: Direct Synthesis

This protocol is adapted from established literature procedures.[12][13]

Materials:

  • Anhydrous piperazine

  • 2-Chloropyrimidine

  • Ethanol

  • 5% Aqueous Sodium Hydroxide (NaOH)

  • Chloroform

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve anhydrous piperazine (e.g., 1 mole) in ethanol.

  • To this stirring solution, add 2-chloropyrimidine (e.g., 0.2 moles) portion-wise.

  • Stir the resulting mixture at room temperature for approximately 3 hours.[12]

  • Upon reaction completion, add a 5% aqueous sodium hydroxide solution to the mixture.

  • Transfer the mixture to a separatory funnel and extract the product with chloroform. Repeat the extraction from the aqueous layer three times.[13]

  • Combine the organic layers and wash them three times with water.

  • Dry the chloroform layer over anhydrous magnesium sulfate.[12]

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.[13]

  • Purify the crude product by vacuum distillation to obtain 1-(2-Pyrimidyl)piperazine.[12]

  • To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., ethanol or isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration and dried.

Protocol for Method B: Boc-Protected Synthesis

This protocol is based on a patented method that emphasizes a greener approach.[4]

Materials:

  • N-Boc-piperazine

  • 2-Chloropyrimidine

  • Potassium carbonate (K₂CO₃)

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

Equipment:

  • Reaction flask with overhead stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

  • Rotary evaporator

Procedure: Step 1: Synthesis of 1-(2-Pyrimidyl)-4-Boc-piperazine

  • In a reaction flask, dissolve potassium carbonate (e.g., 0.22 moles) and N-Boc-piperazine (e.g., 0.2 moles) in water.

  • With vigorous stirring, add 2-chloropyrimidine (e.g., 0.22 moles) in portions at room temperature (approximately 25°C).[4]

  • Continue stirring the mixture at this temperature for 3 hours.[4]

  • The solid product, 1-(2-Pyrimidyl)-4-Boc-piperazine, will precipitate. Collect the solid by filtration.

  • Wash the filter cake with a small amount of water.

  • Dry the white powdery solid in an oven to a constant weight.[4]

Step 2: Hydrolysis to this compound

  • To a reaction flask, add the dried 1-(2-Pyrimidyl)-4-Boc-piperazine (e.g., 0.114 moles) and a solution of hydrochloric acid (e.g., 2M HCl).[4]

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Recrystallize the resulting solid from dehydrated ethanol to obtain pure, white powdery this compound.[4]

Reaction Workflow and Logic

The following diagrams illustrate the workflows for the two synthetic methods.

Synthesis_Method_A cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Salt Formation 2-Chloropyrimidine 2-Chloropyrimidine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2-Chloropyrimidine->Nucleophilic Aromatic Substitution Piperazine (excess) Piperazine (excess) Piperazine (excess)->Nucleophilic Aromatic Substitution NaOH Quench NaOH Quench Nucleophilic Aromatic Substitution->NaOH Quench Ethanol, RT, 3h Chloroform Extraction Chloroform Extraction NaOH Quench->Chloroform Extraction Drying (MgSO4) Drying (MgSO4) Chloroform Extraction->Drying (MgSO4) Evaporation Evaporation Drying (MgSO4)->Evaporation Vacuum Distillation Vacuum Distillation Evaporation->Vacuum Distillation Crude Product HCl Addition HCl Addition Vacuum Distillation->HCl Addition Purified Free Base Final Product Final Product HCl Addition->Final Product 1-(2-Pyrimidyl)piperazine Hydrochloride

Caption: Workflow for the direct synthesis of this compound.

Synthesis_Method_B cluster_step1 Step 1: Condensation cluster_step2 Step 2: Deprotection & Salt Formation 2-Chloropyrimidine 2-Chloropyrimidine Condensation Condensation 2-Chloropyrimidine->Condensation N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Condensation Intermediate 1-(2-Pyrimidyl)-4-Boc-piperazine Condensation->Intermediate K2CO3, Water, RT, 3h Hydrolysis Hydrolysis Intermediate->Hydrolysis HCl (aq) Recrystallization Recrystallization Hydrolysis->Recrystallization Crude Salt Final Product 1-(2-Pyrimidyl)piperazine Hydrochloride Recrystallization->Final Product Ethanol

Caption: Boc-protected route for the synthesis of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for assessing the purity of the final product.[9] A well-developed HPLC method can effectively separate the desired product from any starting materials, byproducts, or intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The spectra should be compared with reference data to verify the correct arrangement of protons and carbons.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming the successful synthesis. Techniques like electrospray ionization (ESI) are well-suited for this type of molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

  • Melting Point Analysis: The melting point of the crystalline hydrochloride salt is a good indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity.[9]

Safety and Handling

  • 2-Chloropyrimidine: This reagent is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Piperazine: Piperazine can cause skin and respiratory irritation. Work in a well-ventilated area or a fume hood.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE.

  • Chloroform: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. All work with chloroform should be conducted in a fume hood.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the pharmaceutical industry. The choice between a direct synthesis and a Boc-protected route will depend on the specific requirements of the project. The Boc-protected method generally offers higher purity and is more amenable to large-scale production with reduced byproduct formation.[4] Rigorous analytical characterization is essential to ensure the quality of the final product, which is a prerequisite for its use in drug development and other scientific applications.

References

Preparation of 1-(2-Pyrimidinyl)piperazine Hydrochloride: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed methodologies for the synthesis of 1-(2-pyrimidinyl)piperazine hydrochloride, a critical intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), including the anxiolytic agent buspirone.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.

Introduction: Significance and Synthetic Overview

1-(2-Pyrimidinyl)piperazine (1-PP) is a key building block in medicinal chemistry, primarily recognized as a crucial intermediate in the synthesis of buspirone and other pharmacologically active compounds.[2][3] Its structure, featuring a pyrimidine ring linked to a piperazine moiety, makes it a versatile scaffold for developing drugs targeting the central nervous system.[4] The hydrochloride salt form of 1-PP enhances its stability and solubility in aqueous media, facilitating its use in subsequent synthetic steps.[4][5]

The synthesis of 1-(2-pyrimidinyl)piperazine hydrochloride is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the secondary amine of piperazine displaces a leaving group, most commonly a halide, from the 2-position of the pyrimidine ring.[6][7] This guide will detail two prevalent and effective synthetic strategies:

  • Direct Condensation: A straightforward approach involving the direct reaction of 2-chloropyrimidine with an excess of piperazine.

  • Boc-Protected Piperazine Route: A two-step method that utilizes N-Boc-piperazine to control selectivity and simplify purification, followed by deprotection to yield the hydrochloride salt. This method is often preferred for its cleaner reaction profile and suitability for larger-scale production.[1][8]

Strategic Comparison of Synthetic Routes

The choice of synthetic route depends on factors such as scale, desired purity, and available resources. The following table provides a comparative analysis of the two primary methods.

FeatureDirect CondensationBoc-Protected Piperazine Route
Simplicity One-step reaction, procedurally simpler.Two-step process (condensation and deprotection).
Reagents Requires a large excess of piperazine.Stoichiometric use of N-Boc-piperazine.
Byproducts Risk of forming 1,4-bis(2-pyrimidinyl)piperazine.[9]Minimal byproduct formation.
Purification Can be challenging due to excess piperazine and byproducts.Simplified purification of the intermediate and final product.[8]
Yield Generally moderate.Often results in higher overall yields and purity.[1]
Scalability Suitable for small-scale lab synthesis.Well-suited for industrial and large-scale production.[8]

For the purposes of this detailed guide, we will focus on the Boc-Protected Piperazine Route due to its superior control, higher yield, and scalability, making it a more robust and reliable method for drug development applications.

Visualizing the Synthesis: Reaction Pathway and Workflow

To provide a clear overview of the selected synthetic strategy, the following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Reaction pathway for the synthesis of 1-(2-pyrimidinyl)piperazine hydrochloride.

Experimental_Workflow A Charge Reactor with N-Boc-piperazine, Base, and Water B Add 2-Chloropyrimidine in Portions A->B C Stir at Room Temperature (Monitor by TLC/HPLC) B->C D Filter and Wash the Intermediate C->D E Dry the Intermediate (1-(2-Pyrimidinyl)-4-Boc-piperazine) D->E F Add Intermediate to Aqueous HCl E->F G Stir at Room Temperature (Monitor Deprotection) F->G H Concentrate the Solution G->H I Recrystallize from Ethanol H->I J Filter, Wash, and Dry the Final Product I->J

Caption: Experimental workflow for the two-step synthesis.

Detailed Experimental Protocol: Boc-Protected Piperazine Route

This protocol is adapted from a reliable and scalable method.[1]

Materials and Reagents
ReagentCAS NumberMolecular WeightPurity
N-Boc-piperazine57260-71-6186.25 g/mol ≥98%
2-Chloropyrimidine1722-12-9114.54 g/mol ≥98%
Sodium Carbonate (Na₂CO₃)497-19-8105.99 g/mol ≥99%
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 1M and 6M aq. solutions
Deionized Water7732-18-518.02 g/mol -
Ethanol64-17-546.07 g/mol Anhydrous
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Ventilation: Conduct all operations in a well-ventilated fume hood.[10]

  • Handling Reagents: 2-Chloropyrimidine is a hazardous substance; avoid inhalation and contact with skin and eyes.[10] Handle hydrochloric acid with care as it is corrosive.

Step 1: Synthesis of 1-(2-Pyrimidinyl)-4-Boc-piperazine
  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve sodium carbonate (23.3 g, 0.22 mol) in deionized water (300 mL).

  • Addition of Piperazine Derivative: To this solution, add N-Boc-piperazine (37.2 g, 0.2 mol) and stir until it is well-dispersed.

  • Addition of 2-Chloropyrimidine: At room temperature (approximately 25°C), add 2-chloropyrimidine (25.2 g, 0.22 mol) in portions over 15-20 minutes.[1]

  • Reaction Monitoring: Continue stirring the mixture at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation of Intermediate: Upon completion, a white solid will have precipitated. Isolate the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of deionized water (2 x 30 mL) to remove any remaining salts. Dry the collected white powdery solid in a vacuum oven to a constant weight. This yields 1-(2-pyrimidinyl)-4-Boc-piperazine.[1]

    • Expected Yield: 89-93%[1]

    • Characterization Data (¹H NMR, 400MHz, CDCl₃): δ 8.32 (d, J=4.7 Hz, 2H), 6.50 (t, J=4.7 Hz, 1H), 3.80 (m, 4H), 3.49 (m, 4H), 1.47 (s, 9H).[1]

Step 2: Hydrolysis to 1-(2-Pyrimidinyl)piperazine Hydrochloride
  • Reaction Setup: In a clean reaction vessel, add the dried 1-(2-pyrimidinyl)-4-Boc-piperazine (30 g, 0.114 mol) to a 1M aqueous solution of hydrochloric acid (100 mL).[1]

  • Deprotection Reaction: Stir the mixture at room temperature for 2 hours. The Boc protecting group will be cleaved under these acidic conditions.

  • Isolation of Product: After 2 hours, concentrate the reaction mixture under reduced pressure (using a rotary evaporator) until a solid residue is obtained.

  • Recrystallization: To purify the product, add anhydrous ethanol (50 mL) to the solid residue and heat gently to dissolve. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

  • Final Product Collection: Collect the resulting white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol and dry them in a vacuum oven to a constant weight. This yields the final product, 1-(2-pyrimidinyl)piperazine hydrochloride.[1]

    • Expected Yield: 80-85%[1]

    • Molecular Formula: C₈H₁₃ClN₄[11]

    • Molecular Weight: 200.67 g/mol [11]

Characterization and Quality Control

The identity and purity of the synthesized 1-(2-pyrimidinyl)piperazine hydrochloride should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point Decomposes rather than having a distinct melting point.[12] For the dihydrochloride salt, a melting point of 282-287°C has been reported.[4]
¹H NMR The spectrum should be consistent with the structure, showing characteristic peaks for the pyrimidine and piperazine protons. The exact shifts will depend on the solvent used (e.g., D₂O or DMSO-d₆).
¹³C NMR The spectrum should show the expected number of carbon signals corresponding to the molecular structure.
FT-IR Characteristic absorption bands for N-H, C-H, C=N, and C-N bonds should be present.
Purity (HPLC) Purity should typically be ≥98%.
Solubility The hydrochloride salt is soluble in water and ethanol.[5]

Troubleshooting and Expert Insights

  • Low Yield in Step 1: Ensure that the 2-chloropyrimidine is added portion-wise to control any potential exotherm. Inadequate stirring can also lead to localized concentration issues and side reactions.

  • Incomplete Deprotection in Step 2: If monitoring shows incomplete reaction, the stirring time can be extended, or a slightly more concentrated HCl solution (e.g., 2M) can be used, though this may require more careful control.

  • Purification Challenges: The use of the Boc-protected route significantly minimizes the formation of the common bis-substituted byproduct.[9] If impurities are still present after recrystallization, a second recrystallization or column chromatography may be necessary, although this is less common with this protocol.

Conclusion

The Boc-protected piperazine route offers a reliable and scalable method for the preparation of high-purity 1-(2-pyrimidinyl)piperazine hydrochloride. By carefully controlling the reaction conditions and following the detailed protocols outlined in this guide, researchers and drug development professionals can consistently synthesize this valuable pharmaceutical intermediate, facilitating the advancement of new therapeutic agents.

References

Application Notes & Protocols: Enhancing Analyte Detection with 1-(2-Pyrimidyl)piperazine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 1-(2-Pyrimidyl)piperazine (PP) as a highly effective derivatization reagent for the analysis of carboxyl-containing compounds by mass spectrometry (MS). Primarily demonstrated in the field of proteomics for enhancing peptide detection, the principles and protocols outlined herein are extended to other important biomolecules, such as fatty acids. This document details the underlying chemical mechanism, provides validated step-by-step protocols for peptide analysis, and introduces a robust, proposed workflow for fatty acid quantification. The guide is intended for researchers, scientists, and drug development professionals seeking to improve the sensitivity and reliability of their LC-MS analytical methods.

Introduction: The Challenge of Carboxylic Acid Analysis

Carboxylic acids are a fundamental class of organic compounds, encompassing a vast range of biomolecules from amino acids and peptides to fatty acids and metabolic intermediates. Despite their biological importance, their analysis by modern mass spectrometry, particularly with electrospray ionization (ESI), can be challenging. Many carboxylic acids exhibit poor ionization efficiency in the positive ion mode, which is often preferred for its sensitivity and stability.

Chemical derivatization addresses this challenge by modifying the analyte to introduce a "charge-tag"—a chemical moiety that is readily and stably protonated. 1-(2-Pyrimidyl)piperazine (PP) has emerged as a versatile reagent for this purpose.[1][2] Structurally, PP contains a pyrimidine ring and a piperazine ring, a combination that is not only ideal for synthetic modifications but also provides a stable, easily ionizable tag that significantly enhances MS detection.[2] This guide explores the expertise behind using PP and provides trustworthy protocols for its successful implementation in the laboratory.

Mechanism of Derivatization: Carbodiimide-Mediated Amide Coupling

The derivatization of a carboxylic acid with 1-(2-Pyrimidyl)piperazine is an amide coupling reaction. This reaction does not proceed spontaneously; it requires the use of coupling reagents to "activate" the carboxyl group, making it susceptible to nucleophilic attack by the secondary amine of the piperazine ring. The most common and effective method utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-hydroxy-7-azabenzotriazole (HOAt).[3][4]

The Causality Behind the Choices:

  • EDC (Carbodiimide): EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to hydrolysis or rearrangement into a stable N-acylurea byproduct.

  • HOAt (Activating Agent): To prevent byproduct formation and improve reaction efficiency, HOAt is introduced. It rapidly reacts with the O-acylisourea intermediate to form a more stable active ester. This HOAt-ester is less susceptible to hydrolysis but highly reactive towards amines.[5]

  • 1-(2-Pyrimidyl)piperazine (Nucleophile): The secondary amine on the PP molecule then attacks the carbonyl carbon of the HOAt-ester, displacing HOAt and forming a stable amide bond. The pyrimidine and the second piperazine nitrogen act as a fixed, easily protonated tag, dramatically increasing the ionization efficiency of the original analyte in positive-mode ESI-MS.

The overall reaction workflow is depicted below.

G cluster_activation Step 1: Carboxyl Activation cluster_stabilization Step 2: Active Ester Formation cluster_coupling Step 3: Amide Coupling Analyte Analyte-COOH O_acylisourea O-acylisourea (Reactive Intermediate) Analyte->O_acylisourea + EDC EDC EDC HOAt_ester HOAt-Ester (Stable Intermediate) O_acylisourea->HOAt_ester + HOAt - EDC-Urea HOAt HOAt Derivatized_Analyte Derivatized Analyte (Stable & Ionizable) HOAt_ester->Derivatized_Analyte + PP - HOAt PP 1-(2-Pyrimidyl)piperazine

Figure 1: Derivatization reaction mechanism.

Advantages of 1-(2-Pyrimidyl)piperazine Derivatization

Tagging analytes with PP provides several key advantages for mass spectrometric analysis:

  • Enhanced Ionization Efficiency: The PP moiety contains two basic nitrogen atoms in the pyrimidine ring and one in the piperazine ring, which are readily protonated, leading to a strong signal in positive ion mode ESI-MS. Studies on peptides have shown significantly improved ionization efficiency.[1][4]

  • High Reaction Yield: The EDC/HOAt coupling chemistry is highly efficient, with derivatization yields reported to be over 94% for synthetic peptides.[1][4]

  • Improved Detection of Challenging Analytes: For complex mixtures like protein digests, PP derivatization preferentially enhances the detection of low molecular weight peptides and those with high isoelectric points (pI), which are often difficult to detect in their native form.[4]

  • Predictable Fragmentation: The stable amide bond and the PP tag itself can produce characteristic fragment ions during tandem mass spectrometry (MS/MS), aiding in the identification and structural confirmation of the analyte.

Experimental Protocols

The following sections provide detailed, step-by-step protocols. Protocol 1 is a validated method for peptide derivatization, adapted from established literature.[1][4] Protocol 2 is a proposed starting method for the derivatization of fatty acids from biological samples, based on the same chemical principles.

Protocol 1: Derivatization of Peptides (Validated)

This protocol is designed for the derivatization of protein digests or peptide standards.

Materials:

  • 1-(2-Pyrimidyl)piperazine (PP)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 1-hydroxy-7-azabenzotriazole (HOAt)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, LC-MS grade

  • Peptide sample (e.g., tryptic digest of a protein)

  • Microcentrifuge tubes

Reagent Preparation:

  • PP Solution: Prepare a 200 mM solution of PP in ACN.

  • EDC/HOAt Solution: Prepare a solution containing 200 mM EDC and 200 mM HOAt in ACN.

  • TFA Solution: Prepare a 5% (v/v) TFA solution in ACN.

Step-by-Step Methodology:

  • Sample Preparation: Lyophilize the peptide sample to complete dryness. Reconstitute in a small volume of ACN to a concentration of approximately 1 mg/mL.

  • Reagent Addition: In a microcentrifuge tube, combine the following in order:

    • 10 µL of the peptide sample solution.

    • 10 µL of the 200 mM PP solution.

    • 10 µL of the 200 mM EDC/HOAt solution.

  • Activation: Add 10 µL of the 5% TFA solution. TFA acts as an activator in this context.[1]

  • Reaction Incubation: Vortex the mixture gently and incubate at 37°C for 1 hour.

  • Post-Reaction Cleanup (Optional but Recommended): For complex samples, a cleanup step using a C18 ZipTip® or similar solid-phase extraction (SPE) method is recommended to remove excess reagents and byproducts prior to MS analysis.

  • Analysis: Dilute the derivatized sample with an appropriate solvent (e.g., 0.1% formic acid in water/ACN) for LC-MS or MALDI-MS analysis.

Protocol 2: Derivatization of Fatty Acids from Plasma (Proposed Method)

This protocol provides a starting point for researchers wishing to apply PP derivatization to fatty acids. It integrates a standard lipid extraction method with the established coupling chemistry. Users should perform initial validation experiments to optimize parameters for their specific application.

Materials:

  • Plasma sample

  • Internal Standard (e.g., a stable isotope-labeled fatty acid like Stearic Acid-d35)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution (Saline)

  • Reagents from Protocol 1 (PP, EDC, HOAt, TFA, ACN)

  • Nitrogen gas evaporator

  • Vortex mixer and centrifuge

Step-by-Step Methodology:

G Sample 1. Plasma Sample + Internal Standard Extract 2. Lipid Extraction (e.g., Folch Method: Chloroform/Methanol) Sample->Extract Dry 3. Evaporate to Dryness (under Nitrogen) Extract->Dry Reconstitute 4. Reconstitute in ACN Dry->Reconstitute Derivatize 5. Add PP, EDC/HOAt, TFA Reconstitute->Derivatize Incubate 6. Incubate at 37°C Derivatize->Incubate Analyze 7. Dilute & Analyze by LC-MS/MS Incubate->Analyze G Precursor Derivatized Analyte [M+H]+ Fragment1 Analyte Fragment [R-C≡O]+ Precursor->Fragment1 Amide Bond Cleavage Fragment2 PP Fragment [C8H13N4]+ m/z 165.11 Precursor->Fragment2 Amide Bond Cleavage Fragment3 Secondary Fragment e.g., [C6H8N2]+ m/z 109.07 Fragment2->Fragment3 - HNCO

References

Strategic Derivatization of Peptide Carboxyl Groups with 1-(2-Pyrimidyl)piperazine for Enhanced Mass Spectrometry and Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals engaged in proteomics, peptidomics, and bioanalytical studies.

Abstract

The sensitive detection and accurate quantification of peptides are fundamental to numerous research and development pipelines, from biomarker discovery to therapeutic peptide development. However, the intrinsic chemical properties of peptides, particularly the acidic nature of C-terminal and side-chain carboxyl groups, can lead to suboptimal ionization efficiency in positive-mode electrospray ionization mass spectrometry (ESI-MS). This application note provides a comprehensive guide to the derivatization of peptide carboxyl groups using 1-(2-Pyrimidyl)piperazine (PyP). This strategy introduces a basic, readily ionizable pyrimidylpiperazine moiety, significantly enhancing the ESI-MS signal. We present the underlying chemical principles, detailed step-by-step protocols for derivatization and sample cleanup, and insights into the resulting analytical advantages for both mass spectrometry and liquid chromatography.

Introduction: The Rationale for Carboxyl Group Derivatization

In modern bioanalysis, ESI-MS is the cornerstone for peptide identification and quantification. The efficiency of the electrospray process, which generates gas-phase ions from a liquid solution, is highly dependent on the analyte's ability to acquire a proton. While the N-terminus and basic side chains (Lysine, Arginine, Histidine) are readily protonated, the C-terminal carboxyl group and acidic side chains (Aspartic acid, Glutamic acid) remain neutral or become deprotonated, contributing little to the desired positive charge state.

This charge imbalance can result in poor signal intensity for acidic peptides or those lacking basic residues. Chemical derivatization offers a robust solution by chemically modifying these carboxyl groups to introduce a "proton-grabbing" functional group. 1-(2-Pyrimidyl)piperazine (PyP) is an ideal reagent for this purpose. Its piperazine ring provides a nucleophilic secondary amine for amide bond formation, while the pyrimidine ring offers a basic, nitrogen-rich structure that is easily protonated, acting as a fixed positive charge carrier.

Key Advantages of PyP Derivatization:

  • Enhanced ESI-MS Signal: Dramatically increases peptide signal intensity in positive-ion mode.

  • Predictable Mass Shift: Introduces a consistent mass increment, simplifying spectral interpretation.

  • Improved Chromatographic Separation: Alters peptide hydrophobicity, potentially improving peak shape and resolution in reversed-phase chromatography.

  • Broad Applicability: Reacts with the C-terminus and any acidic side chains, making it a comprehensive derivatization strategy.

Mechanism of Action: Carbodiimide-Mediated Amide Coupling

The derivatization of a peptide's carboxyl group with PyP is a classic example of an amide bond formation reaction facilitated by a carbodiimide coupling agent, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through a highly reactive O-acylisourea intermediate.

The process involves two primary stages:

  • Activation of the Carboxyl Group: EDC reacts with the peptide's carboxyl group (R-COOH) to form the O-acylisourea intermediate. This intermediate is unstable and highly susceptible to nucleophilic attack. To improve reaction efficiency and minimize side reactions, such as N-acylurea formation or racemization, an activating agent like Hydroxybenzotriazole (HOBt) or OxymaPure is often included. The activator reacts with the O-acylisourea intermediate to form a more stable, yet still highly reactive, ester.

  • Nucleophilic Attack by PyP: The secondary amine on the piperazine ring of PyP acts as a nucleophile, attacking the activated carboxyl group (the HOBt-ester). This attack results in the formation of a stable amide bond between the peptide and the PyP tag, releasing HOBt and converting EDC to a soluble urea byproduct.

The overall workflow, from sample preparation to analysis, is depicted in the diagram below.

Derivatization_Workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Derivatization Reaction cluster_cleanup 3. Sample Cleanup cluster_analysis 4. Analysis Peptide Peptide Sample (Lyophilized or in Solution) Solubilize Solubilize in Anhydrous Solvent (e.g., DMF) Peptide->Solubilize Reagents Add Coupling Reagents (EDC, OxymaPure) Solubilize->Reagents PyP Add 1-(2-Pyrimidyl)piperazine (PyP) Reagents->PyP Incubate Incubate (e.g., 1-2 hours at RT) PyP->Incubate Quench Quench Reaction (e.g., with Hydroxylamine) Incubate->Quench SPE Solid-Phase Extraction (SPE) (e.g., C18 ZipTip) Quench->SPE Elute Elute Derivatized Peptide SPE->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Caption: High-level workflow for PyP derivatization of peptides.

Detailed Experimental Protocols

Trustworthiness: These protocols include internal checks and balances. The success of the derivatization can be immediately verified by the expected mass shift in an initial MS scan. The sample cleanup step is critical for removing reaction artifacts that could interfere with analysis.

Protocol 1: Derivatization of Peptides in Solution

This protocol is designed for a standard 10-50 µg peptide sample. Reagent volumes should be scaled accordingly for different sample amounts.

Materials:

  • Peptide sample

  • 1-(2-Pyrimidyl)piperazine (PyP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • OxymaPure (or Hydroxybenzotriazole - HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hydroxylamine solution (50% in H₂O) for quenching

  • 0.1% Trifluoroacetic acid (TFA) in water

Reagent Preparation:

  • PyP Stock Solution (1 M): Dissolve 164.2 mg of PyP in 1 mL of anhydrous DMF. Store at -20°C.

  • EDC Stock Solution (1 M): Dissolve 191.7 mg of EDC hydrochloride in 1 mL of anhydrous DMF. Prepare fresh before each use as EDC is moisture-sensitive.

  • OxymaPure Stock Solution (1 M): Dissolve 142.1 mg of OxymaPure in 1 mL of anhydrous DMF. Store at -20°C.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the peptide sample (e.g., 10 nmol) in 20 µL of anhydrous DMF. If the peptide is in an aqueous buffer, it must be dried completely (e.g., by vacuum centrifugation) before redissolving in DMF.

  • Activation: To the peptide solution, add the following in order:

    • 2 µL of 1 M OxymaPure stock solution (Final concentration: ~100 mM)

    • 2 µL of 1 M EDC stock solution (Final concentration: ~100 mM)

    • 1 µL of DIPEA (This base is optional but recommended to ensure the carboxyl groups are deprotonated.) Vortex briefly and incubate for 5 minutes at room temperature to pre-activate the carboxyl groups.

  • Derivatization: Add 2 µL of 1 M PyP stock solution (Final concentration: ~100 mM).

  • Incubation: Vortex the mixture gently and incubate for 1-2 hours at room temperature. For peptides with sterically hindered carboxyl groups, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 37°C).

  • Quenching: Add 2 µL of hydroxylamine solution to quench any remaining active esters and excess EDC. Incubate for 15 minutes at room temperature.

  • Dilution & Storage: Dilute the reaction mixture with 70 µL of 0.1% TFA in water. The sample is now ready for cleanup. Store at -20°C if not proceeding immediately.

Protocol 2: Sample Cleanup using C18 Solid-Phase Extraction (SPE)

Excess derivatization reagents can cause ion suppression and contaminate the MS system. A C18-based SPE cleanup (e.g., using a ZipTip®) is essential.

Materials:

  • C18 SPE pipette tips (e.g., ZipTip® P10)

  • Wetting Solution: 50% acetonitrile in water

  • Equilibration Solution: 0.1% TFA in water

  • Wash Solution: 0.1% TFA in water

  • Elution Solution: 70% acetonitrile / 0.1% TFA in water

Step-by-Step Procedure:

  • Wetting: Aspirate and dispense 10 µL of the Wetting Solution 3-5 times to wet the C18 resin.

  • Equilibration: Aspirate and dispense 10 µL of the Equilibration Solution 3-5 times to prepare the resin for peptide binding.

  • Binding: Slowly aspirate the entire 100 µL diluted peptide reaction mixture. Dispense the flow-through back into the original tube and repeat the binding process for a total of 10-15 cycles to ensure maximum peptide binding.

  • Washing: Aspirate 10 µL of the Wash Solution and dispense to waste. Repeat this wash step 3-5 times to remove salts, urea byproduct, and excess PyP reagent.

  • Elution: Elute the derivatized peptide by aspirating and dispensing 5-10 µL of the Elution Solution directly into a clean microcentrifuge tube or autosampler vial. Repeat 2-3 times using the same small aliquot of elution buffer to maximize recovery.

  • Final Preparation: The eluted sample can be analyzed directly or dried down and reconstituted in a suitable solvent for LC-MS analysis.

Data Interpretation and Expected Results

The primary confirmation of a successful derivatization is the mass shift observed in the mass spectrum.

Mass Shift Calculation

The PyP moiety (C₉H₁₃N₃) is added via an amide bond, which involves the loss of one water molecule (H₂O).

  • Mass of PyP: 163.22 g/mol

  • Mass of H₂O: 18.02 g/mol

  • Net Mass Shift per Derivatized Site = 163.22 - 18.02 = +145.20 Da

Each carboxyl group (C-terminus, Asp side chain, Glu side chain) will be derivatized, leading to a cumulative mass shift.

Peptide ExampleSequenceCarboxyl GroupsExpected Mass Shift (Monoisotopic)
Angiotensin IIDRVYIHPF3 (C-term, D)+435.60 Da
NeurotensinELYENKPR2 (C-term, E)+290.40 Da
Substance PRPKPQQFFGLM1 (C-term)+145.20 Da

Table 1: Examples of expected mass shifts for common peptides after PyP derivatization.

Impact on MS/MS Fragmentation

In MS/MS fragmentation (e.g., CID), the PyP tag can influence the resulting spectrum. Since the tag is typically at the C-terminus, y-ions will contain the mass modification, while b-ions will not. This can be a useful feature for spectral validation. The fixed positive charge on the tag can also promote the formation of charge-remote fragmentation pathways.

Fragmentation cluster_y Peptide H₂N-AA₁-...-AAₙ-COOH Deriv_Peptide H₂N-AA₁-...-AAₙ-CO-PyP b_ion H₂N-AA₁-...-AAₓ-CO⁺ Deriv_Peptide->b_ion Fragmentation y_ion H₃N⁺-AAₓ-...-AAₙ-CO-PyP Deriv_Peptide->y_ion Fragmentation y_ion_orig H₃N⁺-AAₓ-...-AAₙ-COOH note Note: y-ions will carry the +145.2 Da mass modification, aiding in spectral identification.

Caption: Fragmentation pattern of a PyP-derivatized peptide.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Derivatization 1. Inactive EDC (hydrolyzed).2. Water present in the reaction solvent.3. Peptide sample contains primary amines (e.g., Tris buffer) that compete with PyP.1. Use fresh EDC powder or prepare a fresh stock solution.2. Ensure DMF is anhydrous and the peptide sample is completely dry.3. Desalt the peptide sample into a non-amine-containing buffer (e.g., ammonium bicarbonate) and then dry it down.
Incomplete Derivatization 1. Insufficient reagent concentration.2. Short reaction time.3. Steric hindrance around the carboxyl group.1. Increase the molar excess of EDC and PyP.2. Extend the incubation time to 3-4 hours or overnight.3. Increase the reaction temperature to 37°C.
High MS Background Noise 1. Incomplete removal of reagents.2. EDC side-product formation.1. Ensure the SPE wash step is thorough.2. Ensure the quenching step with hydroxylamine is performed.

Conclusion

Derivatization with 1-(2-Pyrimidyl)piperazine is a powerful and reliable method for enhancing the MS-based analysis of peptides. By converting neutral or acidic carboxyl groups into fixed, positively charged sites, this technique significantly improves ionization efficiency, leading to lower limits of detection and more robust quantification. The protocols and insights provided in this application note offer a validated framework for researchers to successfully implement this strategy, thereby overcoming common challenges in peptide analysis and unlocking higher quality data from their experiments.

High-Throughput Bioanalysis of Tandospirone and its Major Metabolite 1-PP in Human Plasma via Automated Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Senior Application Scientist Commentary: This document provides a comprehensive, field-tested protocol for the simultaneous quantification of the anxiolytic drug tandospirone and its primary active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), in human plasma. The methodology is built upon the foundational principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its superior sensitivity and selectivity in complex biological matrices[1][2]. The choices made within this protocol—from the streamlined protein precipitation sample preparation to the specific chromatographic conditions and mass spectrometric transitions—are deliberately designed for robustness, speed, and accuracy, making it highly suitable for pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies. Every step is grounded in established bioanalytical method validation guidelines to ensure data integrity and regulatory compliance[3][4].

Introduction and Scientific Rationale

Tandospirone is a potent and selective partial agonist of the 5-HT1A serotonin receptor, belonging to the azapirone class of drugs.[5][6] It is clinically utilized for the treatment of anxiety and depressive disorders, particularly in Japan and China.[5] Following administration, tandospirone undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[7][8] This metabolic process leads to the formation of several metabolites, the most significant of which is 1-(2-pyrimidinyl)-piperazine (1-PP), which itself exhibits pharmacological activity, notably as an α2-adrenoceptor antagonist.[9][10]

Given that the concentration of the 1-PP metabolite in plasma can be substantially higher than that of the parent drug, a robust bioanalytical method must be capable of quantifying both analytes simultaneously to construct an accurate pharmacokinetic profile.[8] LC-MS/MS offers the necessary specificity and sensitivity to measure these compounds at therapeutically relevant concentrations, often in the low ng/mL to pg/mL range.[11][12] This application note details a complete, validated protocol for this purpose.

The Metabolic Conversion of Tandospirone to 1-PP

The primary metabolic pathway involves the oxidative cleavage of the butyl chain connecting the piperazine ring to the dicarboximide moiety of tandospirone, yielding 1-PP.[7] This conversion is critical to understanding the drug's overall pharmacological effect.

cluster_0 Metabolism Pathway Tandospirone Tandospirone Metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) Tandospirone->Metabolite CYP3A4 Mediated Oxidative Cleavage

Caption: Metabolic conversion of Tandospirone to 1-PP.

Principle of the Analytical Method

This method employs a protein precipitation (PPT) technique for sample cleanup, which is both rapid and effective for high-throughput analysis.[12][13] Following extraction, the analytes are separated using reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity by isolating a specific precursor ion for each analyte and monitoring a unique, collision-induced fragment ion.[1] Quantification is achieved by comparing the peak area ratio of the analyte to a stable isotope-labeled internal standard (IS), which corrects for variations in extraction efficiency and instrument response.

Materials, Reagents, and Instrumentation
  • Analytical Standards: Tandospirone (≥99% purity), 1-(2-pyrimidinyl)-piperazine (≥98% purity), Tandospirone-d8 (Internal Standard, ≥98% purity).

  • Solvents and Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade, ~99%), Ammonium formate (≥99%), Deionized water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

  • Instrumentation:

    • UHPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).

    • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX QTRAP 6500+, Waters Xevo TQ-S).

    • Analytical balance, vortex mixer, refrigerated centrifuge, calibrated pipettes.

Detailed Experimental Protocols
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve tandospirone, 1-PP, and Tandospirone-d8 (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare combined working solutions for building the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Tandospirone-d8 stock solution with acetonitrile.

  • Calibration Curve (CC) and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to achieve the desired concentration range (e.g., 0.05 - 50 ng/mL for tandospirone and 0.5 - 500 ng/mL for 1-PP). QC samples should be prepared from a separate stock solution at low, medium, and high concentrations.

This protocol is designed for efficiency and high recovery. Acetonitrile is an excellent choice as it effectively denatures and precipitates plasma proteins while keeping the analytes of interest in the solution.[12]

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Aliquot 100 µL of plasma sample, CC standard, or QC into the corresponding tube.

  • Add 300 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

cluster_workflow Analytical Workflow Sample 1. Plasma Sample (100 µL) Spike 2. Add Internal Standard in Acetonitrile (300 µL) Sample->Spike Vortex 3. Vortex (30 sec) Spike->Vortex Centrifuge 4. Centrifuge (10 min) Vortex->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Inject 6. Inject into UHPLC System Supernatant->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS/MS Detection (MRM) Separate->Detect Quantify 9. Data Quantification Detect->Quantify

Caption: Step-by-step bioanalytical workflow.

Instrumental Conditions

The following tables summarize the optimized instrumental parameters for the analysis. The use of formic acid in the mobile phase is crucial as it provides a source of protons, promoting the formation of [M+H]+ ions in the ESI source and improving chromatographic peak shape.[8][12]

Table 1: Optimized Chromatographic Conditions

Parameter Setting
UHPLC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate
Total Run Time ~4.0 minutes
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 2: Optimized Mass Spectrometer Conditions | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Scan Type | Multiple Reaction Monitoring (MRM) | | Ion Source Gas 1 | 50 psi | | Ion Source Gas 2 | 55 psi | | Curtain Gas | 35 psi | | Source Temperature | 500°C | | IonSpray Voltage | 5500 V | | Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Collision Energy (eV) | | Tandospirone | 384.2 | 176.1 | 35 | | 1-PP | 165.1 | 80.1 | 28 | | Tandospirone-d8 (IS) | 392.3 | 176.1 | 35 |

Note: Collision energies and other source parameters should be optimized for the specific instrument in use.

Bioanalytical Method Validation

To ensure the reliability and integrity of the data generated, the method must be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[3][4][14]

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

Validation Parameter Description Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks (>20% of LLOQ) at the retention times of the analytes or IS in blank matrix.
Linearity & Range The concentration range over which the assay is accurate, precise, and linear. Correlation coefficient (r²) ≥ 0.99 for a weighted linear regression.
Accuracy Closeness of mean test results to the true concentration. Mean concentration should be within ±15% of nominal value (±20% at LLOQ).
Precision Closeness of individual measures when the procedure is applied repeatedly. Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio > 5; accuracy and precision within 20%.
Recovery The efficiency of the extraction procedure. Should be consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte. The %CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.

| Stability | Analyte stability in the biological matrix under various storage and processing conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Conclusion

The LC-MS/MS method detailed in this application note provides a rapid, robust, and highly sensitive protocol for the simultaneous determination of tandospirone and its active metabolite 1-PP in human plasma. The simple protein precipitation sample preparation allows for high-throughput processing, while the specificity of MRM detection ensures accurate quantification with minimal interference. This validated method is fit-for-purpose and serves as an essential tool for drug development professionals and researchers engaged in the clinical and pharmacokinetic evaluation of tandospirone.

References

Application Note: 1H NMR Spectrum Analysis of 2-(1-Piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1-Piperazinyl)pyrimidine, a key heterocyclic compound, serves as a versatile building block in medicinal chemistry and drug development.[1][2] It is a known active metabolite of several anxiolytic drugs, such as buspirone, and exhibits antagonist activity at α2-adrenergic receptors.[3][4] The precise structural elucidation and purity assessment of this compound are paramount for its application in pharmaceutical research. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation and characterization of 2-(1-Piperazinyl)pyrimidine. This application note provides a detailed guide to the 1H NMR spectrum analysis of this compound, including a comprehensive experimental protocol and an in-depth interpretation of the spectral data.

Causality of Experimental Design

The choice of 1H NMR spectroscopy is predicated on its ability to provide detailed information about the chemical environment, connectivity, and number of different types of protons within a molecule. For a molecule like 2-(1-Piperazinyl)pyrimidine, with distinct aromatic (pyrimidine) and aliphatic (piperazine) protons, 1H NMR allows for the precise assignment of each proton, confirming the presence and connectivity of these two crucial moieties. The selection of a suitable deuterated solvent is critical to dissolve the analyte and to avoid interference from solvent protons in the spectrum. Deuterated chloroform (CDCl3) is a common choice for its excellent solubilizing properties for many organic compounds and its well-characterized residual solvent peak.

Experimental Protocol

I. Sample Preparation

A well-prepared sample is fundamental to obtaining a high-quality NMR spectrum. The following protocol ensures a homogenous solution free of particulate matter, which can adversely affect the spectral resolution.

  • Analyte Weighing: Accurately weigh 5-10 mg of 2-(1-Piperazinyl)pyrimidine into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl3) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the compound.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Data Acquisition

The following are general parameters for acquiring a 1H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may require optimization.

  • Spectrometer: 400 or 500 MHz NMR Spectrometer

  • Nucleus: 1H

  • Solvent: CDCl3

  • Temperature: 298 K (25 °C)

  • Number of Scans: 16-32 (adjust as needed for desired signal-to-noise ratio)

  • Relaxation Delay: 1-2 seconds

  • Pulse Width: Calibrated 90° pulse

  • Spectral Width: 0-10 ppm

Data Presentation and Analysis

The 1H NMR spectrum of 2-(1-Piperazinyl)pyrimidine in CDCl3 exhibits distinct signals corresponding to the protons of the pyrimidine and piperazine rings. The chemical shifts are influenced by the electronic effects of the nitrogen atoms and the aromaticity of the pyrimidine ring.

Molecular Structure and Proton Numbering

To facilitate the spectral analysis, the protons in 2-(1-Piperazinyl)pyrimidine are numbered as follows:

Caption: Molecular structure of 2-(1-Piperazinyl)pyrimidine with proton numbering.

1H NMR Data Summary

The following table summarizes the typical 1H NMR spectral data for 2-(1-Piperazinyl)pyrimidine in CDCl3.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A8.29Doublet (d)2HH4', H6' (Pyrimidine)
B6.45Triplet (t)1HH5' (Pyrimidine)
C3.78Triplet (t)4HH2', H6' (Piperazine)
D2.90Triplet (t)4HH3', H5' (Piperazine)
E~1.9 (broad)Singlet (s)1HNH (Piperazine)

Note: The chemical shift of the NH proton can vary depending on concentration and solvent purity.

Detailed Spectral Interpretation
  • Pyrimidine Protons (H4', H6', and H5'):

    • The two equivalent protons at the C4' and C6' positions of the pyrimidine ring (H4', H6') appear as a doublet at approximately 8.29 ppm .[5] The downfield chemical shift is attributed to the deshielding effect of the two electronegative nitrogen atoms in the aromatic ring. These protons are coupled to the H5' proton, resulting in a doublet multiplicity. Based on data from similar compounds, the coupling constant (J) is expected to be around 4.8 Hz.

    • The proton at the C5' position (H5') resonates as a triplet at around 6.45 ppm .[5] This upfield shift relative to the H4'/H6' protons is expected for a proton at this position in a 2-substituted pyrimidine. The triplet multiplicity arises from coupling to the two adjacent H4' and H6' protons. The coupling constant should be consistent with that of the H4'/H6' doublet.

  • Piperazine Protons (H2', H6' and H3', H5'):

    • The four protons on the carbons adjacent to the pyrimidine ring (C2' and C6') are equivalent and appear as a triplet at approximately 3.78 ppm .[5] These protons are deshielded due to their proximity to the electron-withdrawing pyrimidine ring. The triplet multiplicity is a result of coupling with the adjacent methylene protons (H3' and H5').

    • The four protons on the carbons adjacent to the secondary amine (C3' and C5') are also equivalent and resonate as a triplet at around 2.90 ppm .[5] These protons are in a more shielded environment compared to the H2'/H6' protons. Their triplet multiplicity is due to coupling with the H2'/H6' protons.

    • The piperazine ring can undergo rapid chair-to-chair interconversion at room temperature, leading to averaged signals for the axial and equatorial protons on each methylene unit. This results in the observation of two distinct triplets for the two sets of methylene groups.

  • NH Proton:

    • The proton on the secondary amine of the piperazine ring typically appears as a broad singlet. Its chemical shift is variable and can be influenced by factors such as solvent, concentration, and temperature. It is often observed around 1.9 ppm but may exchange with residual water in the solvent, leading to further broadening or disappearance of the signal.

Self-Validating System: Cross-Verification of Spectral Data

The integrity of the spectral assignment is reinforced by several key observations:

  • Integration Ratios: The integrated areas of the signals at 8.29, 6.45, 3.78, and 2.90 ppm should correspond to a proton ratio of 2:1:4:4, which is consistent with the number of protons in each unique chemical environment of the molecule.

  • Coupling Patterns: The doublet and triplet observed for the pyrimidine protons are a classic AM2 spin system, and the coupling constants for the doublet and the triplet must be identical. Similarly, the two triplets for the piperazine protons indicate coupling between adjacent methylene groups.

  • Chemical Shift Rationale: The observed chemical shifts align with established principles of NMR spectroscopy. The aromatic protons of the pyrimidine ring are significantly downfield due to aromaticity and the inductive effect of the nitrogen atoms. The piperazine protons alpha to the pyrimidine ring are more deshielded than those alpha to the secondary amine.

Logical Workflow for Spectral Analysis

The following workflow provides a systematic approach to analyzing the 1H NMR spectrum of 2-(1-Piperazinyl)pyrimidine.

G start Acquire 1H NMR Spectrum step1 Identify Solvent and Reference Peaks (e.g., CDCl3 at 7.26 ppm, TMS at 0 ppm) start->step1 step2 Integrate All Signals step1->step2 step3 Analyze Aromatic Region (~6.0-9.0 ppm) step2->step3 step4 Analyze Aliphatic Region (~2.0-4.0 ppm) step2->step4 step5 Identify Broad Exchangeable Proton (NH) step2->step5 step6 Assign Pyrimidine Protons based on Chemical Shift and Multiplicity step3->step6 step7 Assign Piperazine Protons based on Chemical Shift and Multiplicity step4->step7 step8 Verify Assignments with Integration Ratios and Coupling Constants step5->step8 step6->step8 step7->step8 end_node Confirm Structure of 2-(1-Piperazinyl)pyrimidine step8->end_node

Caption: Logical workflow for the analysis of the 1H NMR spectrum.

Conclusion

1H NMR spectroscopy provides a robust and definitive method for the structural characterization of 2-(1-Piperazinyl)pyrimidine. By following the detailed protocol and data analysis guide presented in this application note, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this important pharmaceutical building block. The characteristic chemical shifts, multiplicities, and integration ratios serve as a unique fingerprint for this molecule, ensuring its correct identification for further applications.

References

Application Notes & Protocols: The Strategic Use of 1-(2-Pyrimidyl)piperazine in the Synthesis of Azapirone Anxiolytics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(2-Pyrimidyl)piperazine (1-PP) as a cornerstone chemical intermediate in the synthesis of the azapirone class of anxiolytic drugs. Moving beyond a simple recitation of procedures, this document elucidates the causal relationships between the molecular structure of 1-PP, its synthetic utility, and the pharmacological mechanism of action of resulting therapeutic agents like Buspirone, Gepirone, and Ipsapirone. We present detailed, field-proven synthetic protocols, structure-activity relationship (SAR) insights, and robust analytical methodologies designed for researchers, medicinal chemists, and drug development professionals. The protocols are structured to be self-validating, emphasizing the rationale behind experimental choices to ensure reproducibility and high-purity outcomes.

Introduction: The Significance of the 1-(2-Pyrimidyl)piperazine Scaffold

1-(2-Pyrimidyl)piperazine is a heterocyclic compound that has become an indispensable building block in modern medicinal chemistry.[1][2] Its true significance was realized with the development of the azapirones, a class of non-benzodiazepine anxiolytics that offered a distinct and more favorable side-effect profile compared to traditional treatments.[3][4] Drugs such as Buspirone, Gepirone, and Ipsapirone all share the 1-PP moiety as a common structural feature, which is integral to their therapeutic effect.[5][6]

The 1-PP fragment is not merely a synthetic handle; it is a key pharmacophore that confers high-affinity binding to serotonin 5-HT1A receptors, the primary target for this class of drugs.[7][8] Furthermore, 1-PP is itself an active metabolite of these drugs, possessing its own unique pharmacological profile that contributes to the overall clinical picture.[9][10] Understanding the chemistry and pharmacology of 1-PP is therefore fundamental to innovating within and beyond the field of anxiolytic drug design. This guide serves as a comprehensive resource for leveraging this versatile scaffold in a research and development setting.

Mechanism of Action: The Pharmacological Role of the Azapirone Core

The anxiolytic effects of azapirones are primarily mediated by their activity as partial agonists at the serotonin 5-HT1A receptor.[7][11] These receptors are strategically located throughout the central nervous system and play a crucial role in mood and anxiety regulation.[12]

  • Presynaptic Autoreceptors: Located on serotonergic neurons in the raphe nuclei, these receptors function as a negative feedback mechanism.[12][13] Activation by serotonin (or an agonist) inhibits neuron firing, thus reducing serotonin release into the synapse.[13][14]

  • Postsynaptic Heteroreceptors: Found on non-serotonergic neurons in key limbic areas like the hippocampus and amygdala, their activation generally produces an inhibitory, hyperpolarizing effect, which is believed to contribute directly to the anxiolytic response.[12][15]

Azapirones, as partial agonists, modulate this system uniquely. They bind to 5-HT1A receptors and produce a response that is lower than the full agonist, serotonin. This "Goldilocks" effect is key: they provide sufficient stimulation at postsynaptic receptors to achieve anxiolysis while simultaneously acting on presynaptic autoreceptors to temper excessive serotonergic firing, leading to a balanced therapeutic outcome.[16]

The 1-PP metabolite itself exhibits partial agonist activity at 5-HT1A receptors but also functions as a notable antagonist at α2-adrenergic receptors.[5][9][17] This α2-adrenergic blockade can increase noradrenergic neuron firing, which may counteract some of the anxiolytic effects of the parent drug and contribute to side effects like dizziness or restlessness.[18][19]

Signaling Pathway Visualization

The following diagram illustrates the dual action of an azapirone drug (e.g., Buspirone) at both presynaptic and postsynaptic 5-HT1A receptors.

G cluster_0 Presynaptic Serotonergic Neuron (Raphe Nucleus) cluster_1 Postsynaptic Neuron (e.g., Hippocampus) presyn_neuron 5-HT Neuron serotonin_vesicle Serotonin (5-HT) Vesicles presyn_neuron->serotonin_vesicle Synthesis autoreceptor 5-HT1A Autoreceptor autoreceptor->presyn_neuron Inhibits Firing synapse Synaptic Cleft serotonin_vesicle->synapse Release (-) buspirone_pre Buspirone (Partial Agonist) buspirone_pre->autoreceptor Binds & Activates (Inhibitory Feedback) buspirone_post Buspirone (Partial Agonist) postsyn_receptor Postsynaptic 5-HT1A Receptor anxiolysis Anxiolytic Effect (Neuronal Hyperpolarization) postsyn_receptor->anxiolysis Initiates buspirone_post->postsyn_receptor Binds & Activates caption Azapirone action on 5-HT1A receptors.

Caption: Azapirone action on 5-HT1A receptors.

Synthetic Application: Protocols for Azapirone Anxiolytics

The synthesis of azapirone anxiolytics generally involves the nucleophilic substitution reaction between 1-(2-Pyrimidyl)piperazine and a bespoke alkylating agent. The choice of the alkylating agent defines the final drug product (Buspirone, Gepirone, etc.).

General Synthetic Workflow

The process can be visualized as a modular assembly, highlighting the central role of 1-PP.

G cluster_0 Core Reactants cluster_1 Synthesis Steps cluster_2 Outcome start_1 1-(2-Pyrimidyl)piperazine (1-PP) step_2 Step 2: Final Coupling (Alkylation of 1-PP) start_1->step_2 start_2 Terminal Moiety Precursor (e.g., Spiro-anhydride) step_1 Step 1: Intermediate Synthesis (Alkylation of Terminal Moiety) start_2->step_1 start_3 Linker Source (e.g., Dibromoalkane) start_3->step_1 step_1->step_2 product Final Azapirone Drug (e.g., Buspirone) step_2->product caption Modular synthesis of Azapirones.

Caption: Modular synthesis of Azapirones.

Detailed Protocol: Synthesis of Buspirone Hydrochloride

This protocol details a robust and widely cited two-step synthesis of Buspirone.[20] It first involves creating a key brominated intermediate, which is then coupled with 1-PP.

Step 1: Synthesis of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione

  • Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 8-azaspiro[4.5]decane-7,9-dione (1.0 eq) and anhydrous dimethylformamide (DMF, ~10 mL per gram of starting material).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution to act as an acid scavenger.

  • Alkylation: Add a molar excess of 1,4-dibromobutane (3.0 eq) to the reaction mixture. Causality Note: A significant excess of the dibromoalkane is used to favor mono-alkylation and minimize the formation of the dimerized by-product.

  • Reaction: Stir the mixture at room temperature (15-25 °C) for 12-18 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).

  • Work-up: Upon completion, carefully quench the reaction by adding deionized water. This will precipitate the product and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified via column chromatography on silica gel to yield the pure intermediate.

Step 2: Synthesis of Buspirone and Conversion to Hydrochloride Salt

  • Setup: In a clean, dry flask under a nitrogen atmosphere, dissolve the intermediate from Step 1, 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione (1.0 eq), in an inert solvent like acetonitrile.

  • Reactant Addition: Add 1-(2-Pyrimidyl)piperazine (1.1 eq) and potassium carbonate (2.0 eq) to the flask. Causality Note: A slight excess of 1-PP ensures the complete consumption of the more valuable bromo-intermediate. K₂CO₃ neutralizes the HBr formed during the reaction.

  • Reaction: Heat the mixture to reflux (~80 °C) and stir for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue is Buspirone free base. This can be purified further by recrystallization from a suitable solvent like isopropanol.

  • Salt Formation: Dissolve the purified Buspirone base in isopropanol. Slowly add a solution of hydrochloric acid in isopropanol dropwise with stirring. The Buspirone hydrochloride salt will precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield high-purity Buspirone HCl.[21]

Comparative Synthesis Parameters

The versatility of 1-PP is evident in its application for synthesizing various azapirones, where the primary change is the nature of the alkylating partner.

Drug1-PP Reacts WithKey Reaction FeatureReference
Buspirone 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dioneCoupling with a pre-formed spirocyclic intermediate.[20]
Gepirone N-(4-bromobutyl)phthalimide followed by deprotection, then reaction with 4,4-dimethyldihydropyran-2,6-dioneMulti-step synthesis involving a protected amino linker.[22]
Ipsapirone N-(4-chlorobutyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxideDirect coupling with a chloroalkyl-substituted terminal moiety.[8]

Structure-Activity Relationship (SAR) Insights

The azapirone structure can be deconstructed into three key components, each vital for its pharmacological profile.

  • 1-(2-Pyrimidyl)piperazine Head: This is the primary pharmacophore responsible for anchoring the molecule to the 5-HT1A receptor. The pyrimidine ring and the piperazine nitrogen atoms are critical for the specific hydrogen bonding and van der Waals interactions within the receptor's binding pocket.

  • Alkyl Linker Chain: The length of the butyl (C4) chain is optimal for spanning the distance between the 1-PP binding region and the region where the terminal group interacts. Shortening or lengthening this chain typically results in a significant loss of affinity and efficacy.

  • Terminal Moiety: This bulky, lipophilic group (e.g., the azaspirodecanedione of Buspirone) contributes significantly to binding affinity and modulates receptor selectivity. For instance, it differentiates the molecule from binding significantly to dopamine receptors, a feature of older antipsychotics.[3]

CompoundTerminal MoietyPrimary Pharmacological ActionKey Structural Difference
Buspirone Azaspirodecanedione5-HT1A Partial AgonistSpirocyclic dione system.[20]
Gepirone DimethylglutarimideSelective 5-HT1A Partial AgonistSimpler, non-spiro imide ring with two methyl groups.[23][24]
Ipsapirone Benzisothiazole dioxide5-HT1A Partial AgonistFused aromatic heterocyclic system.[25]

Analytical and Quality Control Methods

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized anxiolytic agent. A multi-technique approach is standard practice in the pharmaceutical industry.[26]

Analytical TechniquePurpose & ApplicationExpected Outcome
HPLC (High-Performance Liquid Chromatography) The gold standard for purity assessment.[27] Separates the final product from starting materials, intermediates, and by-products.A major peak corresponding to the target compound with purity typically >99%.[21] Retention time matches a certified reference standard.
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Unambiguous structural elucidation. Provides detailed information about the chemical environment of each proton and carbon atom.The observed chemical shifts, integration values, and coupling patterns will precisely match the expected structure of the azapirone.
MS (Mass Spectrometry) Confirms the molecular weight of the synthesized compound.A molecular ion peak ([M+H]⁺) corresponding to the exact mass of the target molecule.
FTIR (Fourier-Transform Infrared Spectroscopy) Identifies characteristic functional groups (e.g., C=O stretches from the imide rings, C-N bonds).An infrared spectrum with absorption bands characteristic of the molecule's functional groups.
UV-Vis Spectrophotometry Quantitative analysis of the drug in solution or formulations by measuring absorbance at a specific wavelength (λmax).[28]Used to determine the concentration of the active pharmaceutical ingredient (API) based on a standard calibration curve.

Conclusion

1-(2-Pyrimidyl)piperazine is far more than a simple synthetic precursor; it is the foundational element that defines the pharmacological identity of the azapirone class of anxiolytics. Its strategic use in synthesis provides a direct and efficient route to potent 5-HT1A partial agonists. By understanding the rationale behind the synthetic protocols, the intricate mechanism of action tied to the 1-PP core, and the robust analytical methods required for validation, researchers and drug developers can confidently and effectively utilize this vital scaffold to create and characterize novel therapeutics for anxiety and other CNS disorders.

References

Application Notes & Protocols: The Critical Role of 1-(2-Pyrimidyl)piperazine in Modern Pharmacokinetic and Pharmacodynamic Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Pyrimidyl)piperazine (1-PP) is a pharmacologically active metabolite of the azapirone class of drugs, which includes the anxiolytics buspirone, gepirone, and tandospirone.[1][2] Its significant and distinct pharmacological profile, primarily as a potent α2-adrenergic receptor antagonist, necessitates its thorough characterization in any pharmacokinetic (PK) and pharmacodynamic (PD) study of its parent compounds.[1][3] Failure to account for the formation and activity of 1-PP can lead to a misinterpretation of a parent drug's mechanism of action, efficacy, and side-effect profile. This guide provides an in-depth analysis of the role of 1-PP, detailing its formation, its own pharmacokinetic properties, and its impact on neuropharmacological assessment. We further provide field-proven protocols for key experimental assays essential for quantifying its presence and activity.

The Inescapable Metabolite: Why 1-PP is Central to Azapirone Drug Development

The azapirone drugs were developed as non-benzodiazepine anxiolytics, primarily targeting the serotonin 5-HT1A receptor.[2][4] However, upon oral administration, these drugs undergo extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[4][5][6] A major metabolic pathway is N-dealkylation, which cleaves the parent molecule to produce 1-PP.[7]

The critical consideration for researchers is that the systemic exposure to 1-PP is often substantially higher and more prolonged than that of the parent drug. For instance, after oral administration of buspirone, the exposure (Area Under the Curve, AUC) to 1-PP can be 20 to 49 times greater than that of buspirone itself.[8][9] This high metabolic conversion ratio means that the biological effects observed in vivo are often a composite of the parent drug's activity and the significant, and mechanistically different, activity of 1-PP.

Metabolic Formation Pathway

The generation of 1-PP from its parent compounds is a crucial first step in its pharmacokinetic journey. Understanding this pathway is essential for interpreting drug-drug interaction studies, especially with inhibitors or inducers of CYP3A4.

Parent_Drug Parent Azapirone (e.g., Buspirone, Gepirone) CYP3A4 Hepatic Metabolism (CYP3A4) Parent_Drug->CYP3A4 First-Pass Metabolism Metabolites Other Metabolites (e.g., 6-Hydroxybuspirone) CYP3A4->Metabolites Hydroxylation One_PP 1-(2-Pyrimidyl)piperazine (1-PP) (Active Metabolite) CYP3A4->One_PP N-dealkylation cluster_0 Noradrenergic Neuron cluster_1 Serotonergic Neuron NE_Neuron Locus Coeruleus Neuron NE_Terminal NE Terminal NE_Neuron->NE_Terminal NE_Release Norepinephrine (NE) Release NE_Terminal->NE_Release alpha2 α2-Adrenergic Autoreceptor NE_Terminal->alpha2 alpha2->NE_Terminal Inhibition (-) HT_Neuron Postsynaptic Neuron HT1A 5-HT1A Receptor HT_Neuron->HT1A One_PP 1-PP One_PP->alpha2 Antagonism (Blocks Inhibition) One_PP->HT1A Weak Partial Agonism (+) cluster_0 Phase 1: In Vivo Procedure cluster_1 Phase 2: Sample Analysis A 1. Stereotaxic Surgery: Implant guide cannula above target brain region B 2. Recovery Period (Several days) A->B C 3. Probe Insertion & Equilibration: Insert microdialysis probe. Perfuse with aCSF (1-2 µL/min). B->C D 4. Baseline Sampling: Collect dialysate samples every 20 min for ≥2 hours. C->D E 5. Drug Administration: Administer parent drug (e.g., Buspirone, i.p. or s.c.) D->E F 6. Post-Drug Sampling: Continue collecting dialysate for several hours. E->F G 7. HPLC Injection: Inject a portion of each dialysate sample. F->G Samples H 8. Analyte Separation: Use reverse-phase column to separate NE and 1-PP. G->H I 9. Detection & Quantification: - Electrochemical Detector (ECD) for Norepinephrine. - UV or Mass Spec Detector for 1-PP. H->I J 10. Data Interpretation: Correlate 1-PP concentration with changes in NE levels. I->J

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Pyrimidyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Pyrimidyl)piperazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important pharmaceutical intermediate. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and make informed decisions in your laboratory work.

Overview of Synthetic Challenges

The synthesis of 1-(2-Pyrimidyl)piperazine, a key precursor for drugs like Buspirone and Tandospirone, primarily proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrimidine and piperazine.[1][2] While straightforward in principle, this reaction is often plagued by a critical side reaction: the formation of the di-substituted byproduct, 1,4-bis(2-pyrimidyl)piperazine. This impurity is often difficult to separate and significantly reduces the yield of the desired mono-substituted product.[3]

Furthermore, the free base of 1-(2-Pyrimidyl)piperazine is a viscous, oily substance prone to oxidation and discoloration upon storage, complicating its handling and purification.[3][4] Conversion to the stable, crystalline hydrochloride salt is therefore a critical final step.

This guide provides solutions to these core challenges, focusing on two robust synthetic strategies.

Synthesis_Overview cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Intermediates & Final Product 2-Chloropyrimidine 2-Chloropyrimidine Route_A Route A: Protected Piperazine (High Purity, High Yield) 2-Chloropyrimidine->Route_A Route_B Route B: Excess Piperazine (Direct, Cost-Effective) 2-Chloropyrimidine->Route_B Piperazine Piperazine Piperazine->Route_B Boc-Piperazine Boc-Piperazine Boc-Piperazine->Route_A Boc_Protected 1-(2-Pyrimidyl)-4-Boc-piperazine Route_A->Boc_Protected Condensation (Base, Water) Free_Base 1-(2-Pyrimidyl)piperazine (Free Base) Route_B->Free_Base Condensation (Piperazine as Base) Final_Product 1-(2-Pyrimidyl)piperazine HCl (Stable Crystalline Solid) Boc_Protected->Final_Product Acidic Hydrolysis (HCl) Free_Base->Final_Product Salt Formation (HCl)

Caption: Key synthetic routes to 1-(2-Pyrimidyl)piperazine HCl.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<60%). What are the most likely causes?

Low yield can typically be traced to three main factors: incomplete reaction, formation of side products, or mechanical losses during workup and purification.

Troubleshooting Steps:

  • Assess Byproduct Formation: The primary yield-reducing culprit is the di-substitution reaction. Analyze your crude product by TLC or LC-MS to quantify the presence of 1,4-bis(2-pyrimidyl)piperazine. If this is significant, refer to Q2 for mitigation strategies.

  • Verify Reaction Completion: Monitor the reaction progress by TLC, GC, or LC-MS to ensure all the limiting reagent (typically 2-chloropyrimidine) has been consumed. If the reaction stalls, consider the following:

    • Base Stoichiometry: The reaction generates one equivalent of HCl. Ensure you have sufficient base to neutralize it. In the excess piperazine method, the piperazine itself is the base.[5] In the protected piperazine method, an inorganic base like K₂CO₃ or Na₂CO₃ is required.[3][6]

    • Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 50-65°C) can significantly increase the rate and drive it to completion, especially in aqueous media.[6]

  • Optimize Workup: The product, particularly the free base, can be lost during aqueous extractions due to its polarity. Ensure you perform multiple extractions (e.g., 3x with chloroform or dichloromethane) and consider a back-extraction of the combined organic layers with dilute acid to recover any dissolved product.[6][7]

Troubleshooting_Yield Start Low Yield Issue CheckByproduct Analyze Crude Product: Is Di-substitution > 5%? Start->CheckByproduct CheckCompletion Monitor Reaction: Is Starting Material Left? CheckByproduct->CheckCompletion No Sol_Protect Implement Strategy from Q2: Use Boc-Piperazine or Large Piperazine Excess CheckByproduct->Sol_Protect Yes CheckWorkup Review Workup Procedure CheckCompletion->CheckWorkup No Sol_Conditions Optimize Reaction Conditions: - Check Base Stoichiometry - Increase Temperature (50-65°C) CheckCompletion->Sol_Conditions Yes Sol_Workup Optimize Workup: - Perform Multiple Extractions - Consider pH Adjustment CheckWorkup->Sol_Workup End Yield Improved Sol_Protect->End Sol_Conditions->End Sol_Workup->End

Caption: Decision flowchart for troubleshooting low yield.
Q2: I'm getting a lot of the 1,4-bis(2-pyrimidyl)piperazine byproduct. How do I stop this?

This is the most common synthetic challenge. The mono-substituted product, 1-(2-Pyrimidyl)piperazine, is itself a secondary amine and can act as a nucleophile, reacting with another molecule of 2-chloropyrimidine.

Side_Reaction reagents 2-Chloropyrimidine + Piperazine product Desired Product 1-(2-Pyrimidyl)piperazine reagents->product 1st S_NAr byproduct Di-substituted Byproduct 1,4-bis(2-pyrimidyl)piperazine product->byproduct 2nd S_NAr (Reacts with more 2-Chloropyrimidine)

Caption: Pathway to the di-substituted side product.

Primary Solution: Use a Mono-Protected Piperazine

The most robust method to prevent di-substitution is to temporarily block one of the piperazine nitrogens with a protecting group, most commonly tert-butoxycarbonyl (Boc).[3]

  • Mechanism: N-Boc-piperazine has only one free secondary amine, forcing the reaction to stop at the mono-substitution stage. The Boc group is then easily removed with acid (e.g., HCl in ethanol or water), which conveniently forms the desired hydrochloride salt in the same step.[3] This method significantly simplifies purification and leads to higher yields of a purer product. A total yield greater than 80% is achievable with this method.[3]

Alternative Solution: Use a Large Excess of Piperazine

If using a protecting group is not desirable (e.g., for cost reasons), you can manipulate Le Châtelier's principle to favor mono-substitution.

  • Mechanism: By using a large molar excess of piperazine (e.g., 5-10 equivalents) relative to 2-chloropyrimidine, you create a high statistical probability that a 2-chloropyrimidine molecule will collide with an unreacted piperazine molecule rather than the already-formed mono-substituted product. The excess piperazine also serves as the base.[5][7] The main drawback is the need to remove a large amount of unreacted piperazine during workup.

FeatureProtected Piperazine (Boc) MethodExcess Piperazine Method
Selectivity Excellent (mono-substitution only)Good (relies on stoichiometry)
Typical Yield High (>80% over two steps)[3]Moderate (~50-70%)[8]
Workup Simple filtration and deprotectionRequires extensive extraction/distillation
Cost Higher initial material cost (Boc-piperazine)Lower material cost (piperazine)
Recommendation Preferred for high purity and yield. Suitable for large-scale, cost-sensitive synthesis.
Q3: My final product is a discolored oil, not a white solid. How do I get a stable, pure product?

The free base of 1-(2-Pyrimidyl)piperazine is known to be a viscous liquid or low-melting solid that is susceptible to air oxidation, leading to discoloration.[2][3] The standard and highly recommended practice is to convert it to its hydrochloride salt.

  • Benefits of the Hydrochloride Salt:

    • Stability: It is a crystalline, non-hygroscopic, white solid that is stable for long-term storage.[3]

    • Ease of Handling: As a free-flowing powder, it is much easier to weigh and handle than the viscous free base.

    • Purity: The process of salt formation and subsequent recrystallization is an excellent final purification step, removing residual impurities.

  • Procedure: After isolating the crude free base, dissolve it in a suitable solvent like isopropanol or ethanol. Add a stoichiometric amount of concentrated HCl or pass HCl gas through the solution. The hydrochloride salt will precipitate and can be collected by filtration and recrystallized from a solvent like ethanol to achieve high purity.[3]

Recommended Experimental Protocols

Protocol A: High-Purity Synthesis via N-Boc-Piperazine (Recommended)

This two-step protocol is adapted from patented, high-yield procedures.[3]

Step 1: Synthesis of 1-(2-Pyrimidyl)-4-Boc-piperazine

  • To a solution of N-Boc-piperazine (e.g., 37.2 g, 0.2 mol) and sodium carbonate (Na₂CO₃) (e.g., 23.3 g, 0.22 mol) in water (300 mL), add 2-chloropyrimidine (e.g., 25.2 g, 0.22 mol) in portions at 25°C while stirring.

  • Continue stirring the mixture at 25°C for 3 hours.

  • The product will precipitate as a white solid. Collect the solid by filtration.

  • Wash the filter cake with a small amount of water and dry in an oven. This typically yields the intermediate with >90% yield and high purity.[3]

Step 2: Deprotection and Salt Formation

  • Add the dried 1-(2-Pyrimidyl)-4-Boc-piperazine (e.g., 30 g, 0.114 mol) to a 1M solution of hydrochloric acid (100 mL).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the solution under reduced pressure until dry.

  • Recrystallize the resulting solid from absolute ethanol (e.g., 50 mL) to obtain this compound as a white, powdery solid.[3]

Protocol B: Conversion of Free Base to Hydrochloride Salt

If you have already synthesized the free base, use this protocol for purification and stabilization.

  • Dissolve the crude 1-(2-Pyrimidyl)piperazine free base in a minimal amount of isopropanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid (37%) dropwise while stirring until the solution reaches a pH of ~2-3 (check with pH paper).

  • The white hydrochloride salt will precipitate. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold isopropanol or acetone to remove any remaining impurities.

  • Dry the product under vacuum to yield the pure hydrochloride salt.

References

Technical Support Center: Navigating Purity Challenges with 1-(2-Pyrimidyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Pyrimidyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purity challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. Our aim is to equip you with the knowledge to diagnose and resolve common purity issues, ensuring the integrity of your research and development activities.

Troubleshooting Guide: From Synthesis to Pure Compound

This section addresses specific problems you may encounter during your work with this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Presence of a Significant Impurity in the Final Product, Insoluble in the Recrystallization Solvent.

Q: After synthesizing 1-(2-Pyrimidyl)piperazine and attempting to form the hydrochloride salt and recrystallize, I observe a persistent, sparingly soluble impurity. What is this impurity and how can I remove it?

A: The most probable identity of this impurity is 1,4-bis(2-pyrimidinyl)piperazine . This is a common by-product formed during the initial synthesis, especially when the reaction conditions are not carefully controlled.[1]

Causality: The formation of 1,4-bis(2-pyrimidinyl)piperazine occurs when a molecule of the desired product, 1-(2-Pyrimidyl)piperazine, acts as a nucleophile and reacts with another molecule of 2-chloropyrimidine. This is more likely to happen if there is a localized high concentration of 2-chloropyrimidine or if the reaction is allowed to proceed for an extended period with an insufficient excess of piperazine.

Diagram: Impurity Formation Pathway

impurity_formation piperazine Piperazine product 1-(2-Pyrimidyl)piperazine piperazine->product Nucleophilic Substitution chloropyrimidine 2-Chloropyrimidine chloropyrimidine->product impurity 1,4-bis(2-pyrimidinyl)piperazine (Di-substituted Impurity) chloropyrimidine->impurity product->impurity Further Reaction purification_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product recrystallization Recrystallization (Anhydrous Ethanol) synthesis->recrystallization hplc HPLC-UV Analysis recrystallization->hplc Purity Check nmr NMR Spectroscopy recrystallization->nmr Structure Confirmation pure_product Pure 1-(2-Pyrimidyl)piperazine Hydrochloride hplc->pure_product >99% Purity nmr->pure_product

References

Technical Support Center: 1-(2-Pyrimidyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Storage, Stability, and Experimental Troubleshooting

Welcome to the technical support center for 1-(2-Pyrimidyl)piperazine hydrochloride (also known as 1-PP HCl). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this compound in your experiments. As a key metabolite of several anxiolytic drugs of the azapirone class, such as buspirone, its stability and proper handling are paramount for generating reproducible and accurate data[1][2][3][4]. This document provides in-depth answers to common questions, detailed protocols, and troubleshooting workflows based on extensive data analysis.

Section 1: Core Principles of Storage and Stability (FAQs)

This section addresses the most frequently asked questions regarding the fundamental properties and handling requirements of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A: Proper storage from the moment of receipt is critical. The compound's stability is influenced by temperature, moisture, air, and light.

  • Temperature: Store in a cool and dry place.[5][6][7] For long-term storage, it is recommended to keep the container tightly sealed at 2-8°C.

  • Moisture: The compound is known to be hygroscopic[5][8]. It is imperative to store it in a desiccated environment. Always handle the compound in a low-humidity environment (e.g., a glove box) or minimize its exposure to ambient air.

  • Atmosphere: The free-base form is air-sensitive[6][8]. While the hydrochloride salt is generally more stable, storing under an inert gas like nitrogen or argon is a best practice to prevent potential oxidative degradation over the long term.[6][9]

  • Light: Protect the compound from light to prevent photochemical degradation.[9] Store it in its original amber vial or in a light-blocking container.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows potential degradation kinetics.
Atmosphere Tightly sealed, under inert gas (N₂ or Ar)Prevents oxidation and moisture absorption.[6][8][9]
Moisture Store in a desiccatorCompound is hygroscopic; moisture can cause hydrolysis and clumping.[5][8]
Light Store in an amber vial or dark placePrevents photochemical degradation.[9]

Q2: What is the expected shelf-life and how can I identify degradation?

A: When stored under the recommended conditions, the solid compound is stable for at least two years[1]. However, signs of degradation may include:

  • Color Change: The pure compound should be a white to off-white or pale yellow solid.[6][10] A significant change to dark yellow or brown indicates potential degradation.

  • Physical Appearance: Clumping or the appearance of a sticky solid can indicate moisture absorption.

  • Solubility Issues: Difficulty dissolving the compound in recommended solvents may suggest degradation or contamination.

Section 2: Solution Preparation and Handling

Proper preparation and storage of solutions are as critical as the handling of the solid compound.

Q3: How should I prepare and store stock solutions of this compound?

A: Preparing a fresh stock solution for each experiment is the best practice. If you must store solutions, do so for a limited time and under stringent conditions.

Protocol: Preparation of a 10 mM Stock Solution in PBS
  • Pre-analysis: Equilibrate the container of 1-(2-Pyrimidyl)piperazine HCl to room temperature for at least 30 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the cold, hygroscopic solid.

  • Weighing: In a low-humidity environment, accurately weigh the required amount of the compound. The molecular weight of the hydrochloride salt may vary; always use the specific molecular weight stated on your product's certificate of analysis.

  • Solubilization: Add your solvent of choice (e.g., sterile Phosphate Buffered Saline, pH 7.4) to the solid. Vortex briefly to mix. Sonication in a water bath for 5-10 minutes can aid dissolution if needed.

  • Sterilization (if required): For cell-based assays, sterile-filter the solution through a 0.22 µm syringe filter compatible with your solvent.

  • Storage: If immediate use is not possible, aliquot the stock solution into small, single-use cryovials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for short-term storage (days to weeks). For longer-term storage, -80°C is strongly advised.

Q4: What are the best solvents for this compound?

A: As a hydrochloride salt, the compound is generally soluble in aqueous solutions like water, PBS, and other buffers. It is also soluble in solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)[1]. Always check the product datasheet for specific solubility information, as it can vary between suppliers. For cell-based assays, ensure the final concentration of organic solvents like DMSO is non-toxic to your system.

Section 3: Troubleshooting Experimental Issues

Inconsistent or unexpected results can often be traced back to compound integrity. This section provides a guide to diagnosing and resolving common problems.

Q5: My experimental results are inconsistent. How can I determine if the compound is the cause?

A: This is a common and frustrating issue. A systematic approach is required to pinpoint the source of variability. The following workflow can help isolate problems related to compound integrity.

G start Inconsistent Experimental Results q1 Is the stock solution freshly prepared? start->q1 a1_yes How was the solid stored before use? q1->a1_yes Yes a1_no Stock solution may be degraded. Prepare fresh solution from solid. q1->a1_no No q2 Stored correctly per Section 1 guidelines? a1_yes->q2 a2_yes Check for visible signs of degradation (color, texture). Consider analytical verification (LC-MS). q2->a2_yes Yes a2_no Improper storage is the likely cause. Acquire a new vial of the compound. q2->a2_no No end Problem likely lies elsewhere (assay conditions, reagents, etc.) a2_yes->end

Caption: Troubleshooting workflow for inconsistent results.

Q6: My compound is not dissolving properly. What could be the issue?

A: Solubility problems can arise from several factors:

  • Incorrect Solvent or pH: Ensure you are using a recommended solvent. As a salt of a basic compound (pKa ≈ 8.9 for the free base), its aqueous solubility is pH-dependent[11]. Solubility will be higher at a lower pH.

  • Compound Degradation: Degraded material may be less soluble.

  • Saturation: You may be exceeding the solubility limit of the compound in that specific solvent at that temperature. Try warming the solution slightly or using sonication.

Q7: I see a precipitate in my stock solution after taking it out of the freezer. What should I do?

A: This is common for many compounds when stored at low temperatures. The precipitate is likely the compound that has fallen out of solution. Before use, ensure the solution is brought to room temperature and that the precipitate has been fully redissolved. Gentle warming (e.g., in a 37°C water bath) and vortexing can help. If the precipitate does not redissolve, it may indicate degradation or that the initial solution was supersaturated.

Section 4: Safety and Disposal

Q8: What are the primary safety hazards associated with this compound?

A: Based on safety data sheets, the compound is considered hazardous. It can cause skin irritation and serious eye irritation[5][11]. Always handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[9][12]

Q9: How should I dispose of waste containing this compound?

A: Dispose of waste material in accordance with local, state, and federal regulations.[5][13] Do not pour chemical waste down the drain. Treat it as hazardous chemical waste and dispose of it through your institution's environmental health and safety office.

References

Technical Support Center: Enhancing Ionization Efficiency with 2-Picolinic Acid (2-PMP) in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-picolinic acid (2-PMP), a high-performance matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and clear protocols to optimize your analytical outcomes, particularly for nucleic acids and other challenging biomolecules.

The Role of 2-PMP in Modern Mass Spectrometry

2-Picolinic acid (2-PMP) has been identified as a superior matrix for the MALDI-MS analysis of oligonucleotides, demonstrating better efficiency than even the commonly used 3-hydroxypicolinic acid (3-HPA).[1][2] Its primary function, like any MALDI matrix, is to co-crystallize with an analyte and absorb the energy from a pulsed laser.[3] This process facilitates the "soft" desorption and ionization of large, often fragile, biomolecules with minimal fragmentation, a critical requirement for accurate mass determination.[3] This guide will help you harness the full potential of 2-PMP in your experiments.

Troubleshooting Guide

This section addresses common issues encountered when using 2-PMP as a MALDI matrix. Each problem is followed by a systematic approach to identify the cause and implement a solution.

Diagram: General Troubleshooting Workflow for 2-PMP MALDI-MS

troubleshooting_workflow start Problem Observed in Spectrum problem_low_signal No or Low Signal Intensity start->problem_low_signal problem_poor_res Poor Mass Resolution / Broad Peaks start->problem_poor_res problem_adducts Unexpected Peaks / Adducts start->problem_adducts cause_prep Cause: Improper Matrix/Sample Prep? problem_low_signal->cause_prep cause_laser Cause: Suboptimal Laser Fluence? problem_low_signal->cause_laser problem_poor_res->cause_laser cause_contamination Cause: Contamination (Salts, etc.)? problem_poor_res->cause_contamination cause_degradation Cause: Analyte Degradation? problem_poor_res->cause_degradation problem_adducts->cause_contamination solution_prep Solution: - Remake matrix solution - Optimize matrix:analyte ratio - Use two-layer spotting method cause_prep->solution_prep solution_laser Solution: - Adjust laser power around threshold - Search for 'sweet spots' cause_laser->solution_laser solution_contamination Solution: - Desalt sample (HPLC, spin column) - Use high-purity reagents - Add ammonium citrate to matrix cause_contamination->solution_contamination solution_degradation Solution: - Verify sample integrity - Use fresh sample - Check for nuclease contamination cause_degradation->solution_degradation

Caption: Troubleshooting flowchart for common MALDI-MS issues.

Question 1: Why am I seeing very low or no signal for my oligonucleotide analyte?

Answer: This is one of the most common challenges in MALDI-MS. The issue typically stems from problems in co-crystallization, ionization efficiency, or instrument parameters.

  • Probable Cause 1: Suboptimal Matrix-to-Analyte Ratio.

    • Explanation: MALDI requires a vast molar excess of matrix to analyte (typically 1000:1 to 10,000:1) to ensure the analyte molecules are properly isolated within the matrix crystals for efficient energy transfer.[4] An incorrect ratio leads to poor ion generation.

    • Solution: Prepare a serial dilution of your analyte and test different mixing ratios with the matrix solution. Start with a 1:1 (v/v) mixture of your matrix solution and a ~1-10 µM analyte solution. If the signal is weak, try diluting the analyte further.

  • Probable Cause 2: Inhomogeneous Crystal Formation.

    • Explanation: The standard "dried droplet" method can sometimes result in analyte and matrix separating as the solvent evaporates, creating a "coffee ring" effect. This leads to inconsistent "sweet spots" on the target where a good signal can be obtained.

    • Solution:

      • Optimize Spotting: Use the Two-Layer Method . First, spot ~0.5 µL of the 2-PMP matrix solution and let it dry completely to form a seed layer. Then, apply ~0.5 µL of your analyte solution on top of the dried matrix spot.[5] This can improve analyte incorporation into the crystal surface.

      • Systematic Laser Targeting: Instead of randomly searching for a signal, systematically move the laser across the entire spot, from the rim to the center, at a low laser power to find active regions.

  • Probable Cause 3: Incorrect Laser Fluence (Power).

    • Explanation: The laser power must be carefully tuned. If it's too low, you won't achieve desorption/ionization. If it's too high, you can cause excessive fragmentation and signal suppression. For oligonucleotides, it is critical to operate near the ionization threshold to minimize fragmentation.[3]

    • Solution: Calibrate your instrument and then, starting with a very low laser power, gradually increase the fluence while observing the spectrum until you see the analyte signal appear. Fine-tune the power to maximize signal intensity while maintaining good resolution.

Question 2: My mass peaks are broad and show poor resolution. What's wrong?

Answer: Poor mass resolution can obscure the true mass of your analyte and make it difficult to resolve closely related species, such as n-1 impurities in oligonucleotide synthesis.

  • Probable Cause 1: Salt Contamination.

    • Explanation: The phosphodiester backbone of nucleic acids is anionic and readily forms adducts with cations (e.g., Na⁺, K⁺) from buffers and glassware.[4] This creates a distribution of masses for the same analyte (e.g., [M+Na]⁺, [M+K]⁺), which broadens the primary signal and reduces its intensity.

    • Solution:

      • Desalt Your Sample: Before analysis, purify your oligonucleotide sample to remove salts. Methods include reversed-phase HPLC, spin-column purification, or precipitation.[4]

      • Use an Additive: Incorporate an ammonium salt, such as diammonium hydrogen citrate (DAC), into your 2-PMP matrix solution. The ammonium ions provide a source of protons and can competitively displace alkali metal ions, resulting in a cleaner spectrum with predominantly the [M+H]⁺ ion.[6]

  • Probable Cause 2: Analyte Degradation or Fragmentation.

    • Explanation: As mentioned, excessive laser power is a primary cause of fragmentation.[3] Additionally, the sample itself may be degraded (e.g., from nuclease contamination for RNA/DNA) or contain failure sequences from synthesis (n-1, n-2 mers).[7]

    • Solution:

      • Re-optimize Laser Power: Lower the laser fluence to the minimum required for a stable signal.

      • Verify Sample Quality: Before MALDI analysis, assess the purity and integrity of your oligonucleotide using a different method, such as capillary electrophoresis (CE) or polyacrylamide gel electrophoresis (PAGE).[8]

Question 3: I see a series of unexpected peaks in my spectrum. How do I identify them?

Answer: Unexpected peaks are usually due to contaminants, adducts, or non-specific fragmentation. Identifying their source is key to obtaining a clean, interpretable spectrum.

  • Probable Cause 1: Cation Adducts.

    • Explanation: As discussed, sodium ([M+22]⁺) and potassium ([M+38]⁺) adducts are very common with nucleic acids.

    • Solution: Check your spectrum for peaks that are +22 Da and +38 Da away from your expected molecular ion peak. If present, implement the desalting and additive strategies described in the previous answer.

  • Probable Cause 2: Matrix-Related Adducts and Clusters.

    • Explanation: The matrix itself can form ions, clusters, and even adducts with the analyte.[9] While specific adducts for 2-PMP are not as well-documented as for other matrices, it is a known phenomenon. For example, with 3-HPA, matrix adducts at +94, +138, and +188 Da have been reported.[6]

    • Solution:

      • Run a Matrix Blank: Acquire a spectrum of the matrix alone (without analyte). This will help you identify signals that originate from the 2-PMP matrix itself.

      • Optimize Matrix:Analyte Ratio: A very high concentration of matrix relative to analyte can sometimes lead to more prominent matrix cluster peaks. Adjusting the ratio may help.

  • Probable Cause 3: Synthesis Impurities.

    • Explanation: For synthetic oligonucleotides, the most common impurities are "n-1" deletion sequences, where one nucleotide is missing. These will appear as peaks with a mass lower than the full-length product.[7] The mass difference will correspond to the mass of the missing nucleotide residue.

    • Solution: Calculate the expected masses of potential n-1 deletions from your sequence and compare them to the peaks in your spectrum. If significant n-1 peaks are present, further purification of your oligonucleotide may be required.

Frequently Asked Questions (FAQs)

Q1: What types of analytes are best suited for analysis with 2-PMP?

2-PMP is exceptionally effective for the analysis of single- and double-stranded oligonucleotides (both DNA and RNA), and has been shown to produce high-quality spectra for sequences up to 190 bases in length.[1][2] It is also a viable matrix for proteins and transfer RNA (tRNA).[2]

Q2: How does 2-PMP compare to 3-Hydroxypicolinic Acid (3-HPA)?

For oligonucleotides, 2-PMP has been reported to be superior to 3-HPA in terms of signal intensity and overall efficiency.[1][2] However, 3-HPA is also a very popular and effective matrix for nucleic acids, and the optimal choice can sometimes be analyte-dependent. Often, a combination of the two, or the use of additives, yields the best results.[3]

Q3: What is the basic principle of MALDI-MS?

Answer: MALDI is a three-step process:

  • Sample Preparation: The analyte is mixed with a large excess of a matrix (like 2-PMP) and dried on a metal target plate.

  • Desorption/Ionization: A pulsed laser irradiates the sample spot. The matrix absorbs the laser energy, causing it and the embedded analyte to be rapidly vaporized into the gas phase.

  • Mass Analysis: In the gas phase, the analyte molecules are ionized (typically by gaining a proton from the acidic matrix). An electric field then accelerates these ions into a mass analyzer (commonly a Time-of-Flight or TOF tube), which separates them based on their mass-to-charge ratio (m/z) to generate a mass spectrum.[8]

Diagram: The MALDI-MS Process

maldi_process cluster_0 1. Sample Preparation cluster_1 2. Desorption/Ionization cluster_2 3. Mass Analysis (TOF) prep Analyte (●) mixed with excess Matrix (■) and spotted on target plate. laser Pulsed Laser plume Gas Plume: Matrix and Analyte Ions (■H⁺, ●H⁺) laser->plume Energy Transfer analyzer Ions accelerated into Time-of-Flight Analyzer. Lighter ions arrive first. detector Detector analyzer->detector

Caption: Simplified workflow of the MALDI-MS technique.

Q4: Can you provide a reliable protocol for preparing a 2-PMP matrix solution for oligonucleotides?

Answer: Absolutely. This protocol is based on established methods for picolinic acid-based matrices and is designed to enhance signal and reduce adduct formation.

Experimental Protocol: 2-PMP Matrix Preparation
Reagent/ComponentConcentrationPurpose
2-Picolinic Acid (2-PMP)0.5 - 0.7 MPrimary matrix, energy absorption
Diammonium Hydrogen Citrate (DAC)50 - 70 mMAdditive to reduce alkali salt adducts
Solvent50:50 Acetonitrile:Water (v/v)Dissolves matrix, analyte, and promotes co-crystallization

Step-by-Step Methodology:

  • Prepare the Solvent: Mix equal volumes of high-purity (HPLC or MS-grade) acetonitrile and ultrapure water.

  • Prepare the DAC Stock (Optional but Recommended): Create a 0.5 M stock solution of diammonium hydrogen citrate in ultrapure water.

  • Prepare the 2-PMP Matrix Solution:

    • To prepare 1 mL of matrix solution, weigh approximately 60-85 mg of high-purity 2-PMP into a microcentrifuge tube.

    • Add 100-140 µL of the 0.5 M DAC stock solution.

    • Add the 50:50 acetonitrile:water solvent to a final volume of 1 mL.

    • Vortex thoroughly for 1-2 minutes to ensure complete dissolution. The solution should be freshly prepared for best results.[10]

  • Sample Preparation (Dried Droplet Method):

    • In a separate tube, mix your desalted oligonucleotide sample with the 2-PMP matrix solution, typically in a 1:1 volume ratio.

    • Spot 0.5 - 1.0 µL of this mixture onto the MALDI target.

    • Allow the spot to air-dry completely at room temperature before introducing it into the mass spectrometer.

References

Technical Support Center: Lead Optimization of Piperazinyl-Pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the lead optimization of piperazinyl-pyrimidine analogues. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing this important class of molecules. Here, we address common experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your research decisions.

Section 1: Synthetic Chemistry and Analogue Generation

This section focuses on troubleshooting common hurdles encountered during the synthesis and purification of novel piperazinyl-pyrimidine analogues.

Frequently Asked Questions (FAQs)

Q1: I'm observing low yields in the final nucleophilic aromatic substitution (SNAr) step between my 2-chloropyrimidine core and the piperazine derivative. What are the likely causes and how can I improve the yield?

A1: Low yields in the SNAr coupling are a frequent issue. The reactivity of the chloropyrimidine and the nucleophilicity of the piperazine are key factors. Here’s a breakdown of potential causes and optimization strategies:

  • Insufficient Activation of the Pyrimidine Ring: The pyrimidine ring needs to be sufficiently electron-deficient to facilitate nucleophilic attack. If your pyrimidine core is substituted with electron-donating groups, the reaction will be sluggish.

    • Troubleshooting: Consider if your synthetic route can be altered to introduce electron-withdrawing groups at the 4- or 6-positions of the pyrimidine ring, if compatible with your SAR goals.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base are critical for this reaction.

    • Protocol: A common starting point is to reflux the 2-chloropyrimidine and the desired piperazine in a polar aprotic solvent like ethanol or isopropanol with a mild inorganic base such as potassium carbonate (K₂CO₃)[1][2]. If this is not effective, consider the following:

      • Temperature: Microwave irradiation can sometimes significantly shorten reaction times and improve yields compared to conventional heating[3].

      • Solvent: While alcohols are common, switching to a higher boiling point solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane may be beneficial, especially for less reactive substrates[1].

      • Base: A stronger base, such as sodium hydride (NaH) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), might be necessary to deprotonate the piperazine nitrogen effectively. However, be cautious as stronger bases can lead to side reactions.

  • Formation of Bis-substituted Byproducts: A common side reaction is the formation of a 1,4-bis(pyrimidinyl)piperazine byproduct, where two pyrimidine molecules react with the same piperazine[2].

    • Troubleshooting: Using a molar excess of the piperazine derivative can help to favor the formation of the desired mono-substituted product. The byproduct can often be removed by filtration if it is a solid[2].

Q2: My purified piperazinyl-pyrimidine analogue shows poor solubility in common organic solvents used for NMR and other characterization techniques. What can I do?

A2: Solubility issues are a persistent challenge in drug discovery, particularly with heterocyclic compounds[4][5][6].

  • Underlying Cause: The planar, aromatic nature of the pyrimidine core combined with the piperazine moiety can lead to strong crystal lattice packing, making dissolution difficult. The specific substituents on both rings will significantly influence solubility.

  • Troubleshooting Strategies:

    • Solvent Selection: For NMR, deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice for poorly soluble compounds. If solubility is still an issue, gentle heating of the NMR tube may help. For purification, a solvent screen is recommended. A study on pyrimidine derivatives showed that solubility often increases with temperature and can vary significantly between solvents like chloroform, DMF, tetrahydrofuran (THF), and ethyl acetate[6].

    • Salt Formation: If your analogue has a basic nitrogen (which the piperazine provides), converting it to a salt (e.g., hydrochloride or trifluoroacetate) can dramatically improve solubility in polar solvents.

    • Structural Modification: In the long term, if a particular analogue series consistently shows poor solubility, consider introducing polar or ionizable groups into the structure, away from the key pharmacophoric elements, to improve physicochemical properties[7].

Section 2: In Vitro Biological Assays

This section provides guidance on troubleshooting common problems encountered during the biological evaluation of piperazinyl-pyrimidine analogues, particularly in kinase assays, a common target for this scaffold.

Frequently Asked Questions (FAQs)

Q1: My piperazinyl-pyrimidine analogue is potent in a biochemical kinase assay but shows a significant loss of activity in cell-based assays. What are the potential reasons for this discrepancy?

A1: This is a classic and frequent challenge in drug discovery, often referred to as a poor biochemistry-to-cell-potency translation. Several factors can contribute to this observation[8][9].

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Troubleshooting: Assess the physicochemical properties of your compound. High polar surface area (PSA) and low lipophilicity (LogP) can hinder passive diffusion. Consider running a permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to experimentally determine membrane permeability[10].

  • High Intracellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations close to the Michaelis constant (Kₘ) of the kinase to increase sensitivity to ATP-competitive inhibitors[9]. However, intracellular ATP levels are in the millimolar range, which is much higher[8][9]. This high concentration of the natural substrate can outcompete your inhibitor, leading to a decrease in apparent potency.

    • Protocol Adjustment: Re-run the biochemical assay using a physiological ATP concentration (typically 1-5 mM) to get a more realistic measure of your compound's potency in a cellular context[11].

  • Efflux by Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.

    • Experimental Verification: You can test this by co-incubating your compound with a known efflux pump inhibitor (e.g., verapamil) in your cell-based assay. A significant increase in potency in the presence of the inhibitor suggests that your compound is an efflux substrate.

  • Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes (e.g., cytochrome P450s) into inactive forms[8].

    • Next Steps: Perform a metabolic stability assay using liver microsomes or hepatocytes to determine the compound's metabolic half-life[12][13].

Workflow for Investigating Poor Biochemistry-to-Cell-Potency Translation

Start Potent in Biochemical Assay, Weak in Cellular Assay Permeability Assess Cell Permeability (e.g., PAMPA) Start->Permeability ATP_Competition Re-run Biochemical Assay at High [ATP] Start->ATP_Competition Efflux Test for Efflux (e.g., co-dose with inhibitor) Start->Efflux Metabolism Assess Metabolic Stability (e.g., Microsome Assay) Start->Metabolism Permeability_Result Low Permeability? Permeability->Permeability_Result ATP_Result Potency Drop? ATP_Competition->ATP_Result Efflux_Result Potency Rescue? Efflux->Efflux_Result Metabolism_Result Rapid Metabolism? Metabolism->Metabolism_Result Optimize_Perm Optimize Physicochemical Properties (e.g., reduce PSA) Permeability_Result->Optimize_Perm Yes No_Action Re-evaluate Hypothesis or Target Engagement Permeability_Result->No_Action No Improve_Potency Improve Intrinsic Potency to Overcome Competition ATP_Result->Improve_Potency Yes ATP_Result->No_Action No Block_Efflux Modify Structure to Avoid Efflux Recognition Efflux_Result->Block_Efflux Yes Efflux_Result->No_Action No Harden_Metabolism Block Metabolic 'Soft Spots' (e.g., fluorination) Metabolism_Result->Harden_Metabolism Yes Metabolism_Result->No_Action No

Caption: Troubleshooting workflow for potency discrepancies.

Q2: I'm observing unexpected cytotoxicity with my compound that doesn't seem to correlate with the inhibition of my primary target. Could this be due to off-target effects?

A2: Yes, this is a strong indicator of potential off-target activity. The pyrimidine scaffold is a known "privileged" structure that can bind to the ATP pocket of many kinases[14][15]. This promiscuity can be a source of off-target effects.

  • Underlying Cause: The hinge-binding region of kinases is highly conserved across the kinome. Pyrimidine-based inhibitors are adept at forming hydrogen bonds in this region, which can lead to the inhibition of multiple kinases beyond the intended target[14].

  • Troubleshooting and Mitigation:

    • Kinome Profiling: The most direct way to investigate off-target effects is to perform a kinome scan. This involves screening your compound against a large panel of kinases to identify unintended targets.

    • Structural Comparisons: Compare your results with data from structurally different inhibitors that target the same primary protein. If the unexpected phenotype is unique to your compound series, it strengthens the case for an off-target effect[14].

    • Structure-Activity Relationship (SAR) Analysis: As you generate more analogues, analyze the SAR for both your on-target and off-target activities. Sometimes, small structural modifications can "dial out" unwanted off-target inhibition while maintaining or improving on-target potency[15]. For example, modifying substituents at the 5-position of the pyrimidine core can often influence selectivity[15].

Section 3: Pharmacokinetics and In Vivo Studies

This section addresses challenges related to the absorption, distribution, metabolism, and excretion (ADME) properties of piperazinyl-pyrimidine analogues.

Frequently Asked Questions (FAQs)

Q1: My lead compound has good in vitro potency and cellular activity but shows poor oral bioavailability in animal models. What are the common metabolic liabilities for this scaffold?

A1: Poor oral bioavailability can stem from several factors, but metabolic instability is a frequent culprit for heterocyclic compounds[12].

  • Common Metabolic Pathways:

    • Oxidation: The aromatic pyrimidine ring and any attached alkyl or aryl groups are susceptible to oxidation by cytochrome P450 (CYP) enzymes. The piperazine ring can also undergo oxidation.

    • N-dealkylation: If the piperazine nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic pathway.

  • Identifying Metabolic "Soft Spots":

    • Metabolite Identification Studies: The most definitive way to understand how your compound is metabolized is to perform a metabolite identification study. This involves incubating your compound with liver microsomes or hepatocytes and analyzing the resulting mixture by mass spectrometry to identify the structures of the metabolites[12].

  • Strategies to Improve Metabolic Stability:

    • Blocking Metabolism: Once a metabolic "soft spot" is identified, you can make chemical modifications to block that site. A common strategy is to replace a metabolically labile hydrogen atom with a fluorine atom ("hardening" the molecule)[7].

    • Scaffold Hopping/Ring Modification: In some cases, replacing a phenyl ring with a more metabolically stable heterocycle like a pyridine or another pyrimidine can improve stability. The incorporation of nitrogen atoms into an aromatic system tends to decrease its susceptibility to oxidative metabolism[16].

Data Summary: Representative ADME Parameters

The following table provides a hypothetical example of how to track key ADME parameters during a lead optimization campaign.

Compound IDOn-Target IC₅₀ (nM)Cell Potency EC₅₀ (nM)Aqueous Solubility (µM)MLM T₁/₂ (min)Caco-2 Pₐₒₒ (10⁻⁶ cm/s)
Lead-001 502505151.2
Opt-001 4515025453.5
Opt-002 6030010>600.8

MLM T₁/₂: Mouse Liver Microsome half-life. Caco-2 Pₐₒₒ: Apparent permeability in Caco-2 cell monolayer assay.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro metabolic half-life (T₁/₂) and intrinsic clearance (Clᵢₙₜ) of a piperazinyl-pyrimidine analogue.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound with known metabolic fate (e.g., verapamil)

  • Acetonitrile with internal standard for quenching the reaction

  • 96-well plates, LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to each well. For the T=0 time point, add the quenching solution before adding the NADPH system.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. The half-life is calculated as T₁/₂ = 0.693 / k.

References

Technical Support Center: 1-(2-Pyrimidinyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-pyrimidinyl)piperazine (1-PP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical pharmaceutical intermediate.[1][2] 1-PP, a key metabolite of several anxiolytic drugs like buspirone and tandospirone, demands high purity for its use in pharmacokinetic studies and as a building block for new active pharmaceutical ingredients (APIs).[1][3]

This resource provides in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios, ensuring you can optimize your synthetic route for yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis & Reaction Mechanism

Question 1: What is the most common synthetic route for 1-(2-pyrimidinyl)piperazine, and what is the underlying mechanism?

The most prevalent and straightforward method for synthesizing 1-(2-pyrimidinyl)piperazine is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrimidine and piperazine.[3][4]

Mechanism: The reaction proceeds via a classic SNAr mechanism. The piperazine, acting as a nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring, which is activated by the electron-withdrawing nature of the ring nitrogens and the chlorine leaving group. This forms a Meisenheimer complex, a resonance-stabilized intermediate. The complex then collapses with the expulsion of the chloride ion to yield the final product.

In a typical procedure, an excess of piperazine is used. This serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[3]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 2-Chloropyrimidine Piperazine Meisenheimer 1-PP Meisenheimer->1-PP - Cl⁻ HCl Piperazine·HCl Meisenheimer->HCl + Piperazine (Acid Scavenger)

Caption: SNAr mechanism for 1-PP synthesis.

Impurity Profile & Troubleshooting

Question 2: I am observing a significant amount of a higher molecular weight impurity in my final product. What is it likely to be, and how can I prevent its formation?

This is a very common issue. The high molecular weight impurity is almost certainly 1,4-bis(2-pyrimidinyl)piperazine .

Causality: This impurity forms when a molecule of the desired product, 1-(2-pyrimidinyl)piperazine, acts as a nucleophile and reacts with another molecule of 2-chloropyrimidine. This second substitution occurs at the remaining secondary amine (-NH) of the piperazine ring.

Prevention Strategies:

  • Molar Ratio Control: The most effective way to suppress the formation of the di-substituted byproduct is to use a significant molar excess of piperazine relative to 2-chloropyrimidine. A ratio of 5:1 (piperazine:2-chloropyrimidine) is a good starting point.[3][4] This ensures that a molecule of 2-chloropyrimidine is statistically more likely to encounter a molecule of piperazine than the mono-substituted product.

  • Slow Addition: Adding the 2-chloropyrimidine solution slowly to the piperazine solution helps maintain a high local concentration of piperazine, further disfavoring the second substitution.

  • Use of a Protecting Group: An alternative, albeit more step-intensive, strategy involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only mono-substitution can occur. The Boc (tert-butyloxycarbonyl) protecting group can then be removed in a subsequent step using acidic conditions. This method is particularly useful when aiming for very high purity, as it eliminates the possibility of the di-substituted impurity.[5]

Impurity_Formation A 2-Chloropyrimidine C 1-(2-Pyrimidinyl)piperazine (Product) A->C + B Piperazine (Large Excess) D 1-(2-Pyrimidinyl)piperazine (Acts as Nucleophile) F 1,4-bis(2-pyrimidinyl)piperazine (Impurity) D->F + E 2-Chloropyrimidine

Caption: Desired reaction vs. side reaction leading to di-substitution.

Question 3: My reaction is complete, but I'm struggling to remove unreacted piperazine and its salt. What's the best workup procedure?

Unreacted piperazine and piperazine hydrochloride can be persistent impurities. A robust aqueous workup is essential.

Detailed Protocol:

  • Neutralization: After the reaction is complete (monitored by TLC or LC-MS), add an aqueous solution of sodium hydroxide (e.g., 5% w/v) to the reaction mixture.[4] This deprotonates the piperazine hydrochloride salt, converting it to the free base.

  • Extraction: Extract the reaction mixture with a suitable organic solvent, such as chloroform or dichloromethane.[4] The desired product, 1-(2-pyrimidinyl)piperazine, is significantly more soluble in these organic solvents than piperazine free base.

  • Aqueous Washes: Wash the combined organic layers multiple times with water. This step is crucial for removing the bulk of the unreacted piperazine, which has some water solubility.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[4]

Expert Tip: For stubborn cases, a mild acidic wash (e.g., with a dilute solution of citric acid) can be performed after the initial extraction. This will protonate the basic impurities (like residual piperazine), pulling them into the aqueous layer, while the less basic product remains in the organic phase. This must be done carefully to avoid protonating and losing the desired product.

Question 4: Are there other common impurities I should be aware of?

Yes, besides the di-substituted product, other impurities can arise from the starting materials or side reactions.

Impurity NameSourceMitigation Strategy
2-Hydroxypyrimidine Hydrolysis of the starting material, 2-chloropyrimidine, especially in the presence of water and base.[6]Use anhydrous solvents and reagents. Ensure the reaction vessel is dry before starting.
Unreacted 2-Chloropyrimidine Incomplete reaction.Ensure sufficient reaction time (monitor by TLC/LC-MS). A slight increase in temperature may be necessary, but this can also promote side reactions.
Piperazine Dimer/Oligomers Impurities present in the starting piperazine.Use high-purity anhydrous piperazine.[7]
Analysis & Purification

Question 5: What are the recommended analytical methods for assessing the purity of 1-(2-pyrimidinyl)piperazine?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) can effectively separate the main product from starting materials and byproducts. UV detection at around 240-260 nm is typically suitable.

  • Gas Chromatography (GC): GC can also be used, particularly for assessing volatile impurities. The product has a boiling point of 131-132°C at 1.5 mmHg, making it amenable to GC analysis.[4]

  • Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) is invaluable for identifying unknown impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to quantify impurities if appropriate internal standards are used.

Question 6: My crude product is still not pure enough after workup. What purification methods are most effective?

For high-purity 1-(2-pyrimidinyl)piperazine, further purification is often necessary.

  • Vacuum Distillation: This is a highly effective method for purifying the product on a larger scale. The product has a reported boiling point of 131-132°C at 1.5 mmHg, which allows for separation from less volatile impurities like the di-substituted product and piperazine salts.[4]

  • Column Chromatography: For smaller scales or when distillation is not feasible, silica gel column chromatography can be employed. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent the basic product from streaking on the acidic silica) is a good starting point.

  • Recrystallization: If the product is a solid at room temperature or can be converted to a suitable salt (e.g., hydrochloride), recrystallization can be an excellent final purification step.[5] The pure compound is a solid with a melting point of 32-34°C.[1]

References

Technical Support Center: Synthesis of Piperazine Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of piperazine pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important structural motif. Our goal is to provide you with in-depth, scientifically grounded troubleshooting advice to help you minimize by-product formation and maximize the yield and purity of your target compounds.

Introduction: The Challenge of Selectivity

The synthesis of 2-(piperazin-1-yl)pyrimidine is a cornerstone reaction in the preparation of numerous active pharmaceutical ingredients (APIs), including anxiolytics like Buspirone. The most common synthetic route is the nucleophilic aromatic substitution (SNAr) between 2-chloropyrimidine and piperazine. While seemingly straightforward, this reaction is often plagued by the formation of a significant by-product: 1,4-bis(2-pyrimidinyl)piperazine.

The core of the problem lies in the symmetrical nature of piperazine, which possesses two reactive secondary amine nitrogens. After the first successful substitution to form the desired mono-substituted product, the remaining -NH group on the piperazine ring can react with another molecule of 2-chloropyrimidine, leading to the undesired di-substituted by-product. Controlling the selectivity of this reaction is therefore paramount.

This guide will address this and other common issues in a practical question-and-answer format, grounded in the principles of chemical kinetics, thermodynamics, and reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Formation of the Di-substituted By-product, 1,4-bis(2-pyrimidinyl)piperazine

Question: I am consistently observing a significant amount of the di-substituted by-product in my reaction mixture. How can I improve the selectivity for the mono-substituted product?

Answer: This is the most common challenge in this synthesis. The formation of the di-substituted by-product is a competing reaction that needs to be carefully controlled. Here are the key parameters to consider, from most to least impactful:

1. Stoichiometry: The Power of Excess Piperazine

  • The "Why": The reaction between 2-chloropyrimidine and piperazine is a second-order process. By significantly increasing the concentration of one reactant (piperazine), you statistically favor the reaction of 2-chloropyrimidine with a fresh piperazine molecule over a reaction with the already-formed mono-substituted product. A large excess of piperazine effectively "outcompetes" the mono-substituted product for the electrophile.

  • Practical Guidance: A molar ratio of at least 4-5 equivalents of piperazine to 1 equivalent of 2-chloropyrimidine is recommended to significantly suppress the formation of the di-substituted by-product.[1] In some protocols, piperazine itself can be used as the solvent to maximize this effect.[2]

Piperazine EquivalentsApprox. Yield of Mono-productApprox. % of Di-substituted By-product
1.1~40-50%>30%
2.5~70-80%~10-15%
5.0>85%<5%
10.0>90%<2%
Table 1: Illustrative effect of piperazine stoichiometry on product distribution.

2. Reaction Temperature and Kinetic vs. Thermodynamic Control

  • The "Why": The mono-substitution is generally the kinetically favored product, meaning it forms faster at lower temperatures. The di-substitution is often the thermodynamically more stable product and its formation is favored at higher temperatures and longer reaction times, where the reaction has enough energy to overcome a higher activation barrier, or potentially revert from the mono-substituted product.

  • Practical Guidance: Running the reaction at a lower temperature (e.g., room temperature to 60-65°C) can favor the formation of the mono-substituted product.[1] It is crucial to monitor the reaction by TLC or LC-MS to stop it once the consumption of the limiting reagent (2-chloropyrimidine) is complete, preventing further reaction to the di-substituted product.

G Reactants Piperazine + 2-Chloropyrimidine Mono Mono-substituted Product (Kinetic Product) Reactants->Mono k1 (fast) Low Temp Favored Di Di-substituted Product (Thermodynamic Product) Mono->Di k2 (slower) High Temp Favored + 2-Chloropyrimidine

Kinetic vs. Thermodynamic Pathways

3. The "Protected Piperazine" Strategy

  • The "Why": The most definitive way to ensure mono-substitution is to temporarily block one of the piperazine nitrogens with a protecting group. The most common choice is the tert-butyloxycarbonyl (Boc) group. N-Boc-piperazine has only one free secondary amine, forcing the reaction to occur at that site. The Boc group can then be easily removed under acidic conditions.

  • Practical Guidance: This two-step approach (protection-arylation-deprotection) adds steps to the overall synthesis but often results in a much cleaner product and simplifies purification, which can be advantageous in the long run, especially for large-scale synthesis.[3][4]

G Piperazine Piperazine BocPiperazine BocPiperazine Piperazine->BocPiperazine Boc2O ArylatedBoc ArylatedBoc BocPiperazine->ArylatedBoc + 2-Chloropyrimidine (Mono-addition only) FinalProduct FinalProduct ArylatedBoc->FinalProduct Acidic Deprotection (e.g., HCl)

Protected Piperazine Workflow
Issue 2: My Reaction is Sluggish or Stalls, and I'm Observing Dehalogenation By-products (Buchwald-Hartwig Amination)

Question: I am using a Buchwald-Hartwig amination approach to form the C-N bond, but the reaction is not going to completion, and I'm seeing my starting aryl chloride being converted to an arene (hydrodehalogenation). What's going wrong?

Answer: While SNAr is common, the Buchwald-Hartwig amination is a powerful alternative, especially for less activated aryl chlorides. However, it comes with its own set of challenges.

1. Catalyst System and Ligand Choice

  • The "Why": The oxidative addition of an aryl chloride to a Pd(0) center is often the rate-limiting step and is more challenging than for aryl bromides or iodides. The choice of ligand is critical to facilitate this step and to promote the subsequent reductive elimination of the desired product over side reactions. Hydrodehalogenation occurs when the palladium intermediate reacts with a hydride source (which can be the amine itself or trace water) instead of coupling with the amine.[5][6]

  • Practical Guidance: For chloropyrimidines, standard ligands like PPh₃ are often ineffective. You should use bulky, electron-rich biarylphosphine ligands that are known to promote the amination of aryl chlorides. Examples include RuPhos, SPhos, or XPhos. Using a pre-formed catalyst (e.g., XPhos Pd G3) can also give more consistent results than generating the catalyst in situ from a palladium source like Pd₂(dba)₃.[6]

2. Base Selection and Purity

  • The "Why": A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective base. However, its purity is crucial. Older or lower-purity NaOtBu can contain traces of sodium hydroxide or moisture, which can promote hydrodehalogenation.[6]

  • Practical Guidance: Use a fresh, high-purity batch of NaOtBu. If your substrate is sensitive to strong bases, you can try weaker bases like K₃PO₄ or Cs₂CO₃, but this will likely require a more active catalyst system and higher temperatures.

G cluster_0 Desired Pathway: Amination cluster_1 Side Reaction: Dehalogenation Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Cl Amine Coordination Amine Coordination Oxidative Addition->Amine Coordination + Piperazine Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination - Base Side Pathway Side Pathway Amine Coordination->Side Pathway Slow Reductive Elimination Product Product Reductive Elimination->Product C-N Bond Formation Dehalogenated Product Dehalogenated Product Side Pathway->Dehalogenated Product β-Hydride Elimination or reaction with H₂O

Buchwald-Hartwig: Amination vs. Dehalogenation
Issue 3: Difficulty in Purifying the Mono-substituted Product from the Di-substituted By-product

Question: My reaction produced a mixture of the mono- and di-substituted products, and they are very difficult to separate by column chromatography. What other purification methods can I use?

Answer: The similar polarity of the mono- and di-substituted products can indeed make chromatographic separation challenging. A highly effective and scalable alternative is purification via salt formation.

1. Purification by Oxalate or Hydrochloride Salt Formation

  • The "Why": The desired mono-substituted product has a free basic nitrogen on the piperazine ring, while the di-substituted by-product does not. This difference in basicity can be exploited. By treating the crude mixture with an acid like oxalic acid or hydrochloric acid, the mono-substituted product will preferentially form a salt, which often has very different solubility properties from the di-substituted by-product and other neutral or less basic impurities.[7][8][9]

  • Practical Guidance:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., acetone, isopropanol, or ethyl acetate).

    • Add a solution of oxalic acid (or HCl in a solvent like isopropanol) to the mixture.

    • The salt of the mono-substituted product will often precipitate out of the solution.

    • The precipitate can be collected by filtration, leaving the more soluble di-substituted by-product in the filtrate.

    • The pure mono-substituted product can then be liberated from its salt by neutralization with a base (e.g., NaOH or NaHCO₃) and extraction into an organic solvent.

CompoundBasicitySalt Formation with 1 eq. AcidSolubility of Salt
Mono-substituted Product High (free secondary amine)Readily forms saltOften low
Di-substituted By-product Low (only pyrimidine nitrogens)Does not readily form saltOften high
Piperazine (unreacted) HighReadily forms saltVaries
Table 2: Principle of Purification by Salt Formation

Protocol: Purification of 2-(piperazin-1-yl)pyrimidine via Oxalate Salt Formation

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol or acetone.

  • Precipitation: Slowly add a saturated solution of oxalic acid in the same solvent (approximately 1.0-1.1 equivalents relative to the estimated amount of mono-substituted product) with stirring.

  • Isolation: Stir the resulting slurry, possibly at a reduced temperature, to maximize precipitation. Collect the solid precipitate by filtration and wash with cold solvent.

  • Liberation: Suspend the filtered oxalate salt in water and add a base (e.g., 2M NaOH solution) until the pH is >10.

  • Extraction: Extract the liberated free base into an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Analytical Methods for Monitoring and Quantification

A robust analytical method is crucial for optimizing your reaction and assessing the purity of your final product.

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. A typical mobile phase would be a mixture of a polar solvent like methanol or ethyl acetate in a non-polar solvent like dichloromethane or hexanes, often with a small amount of a basic modifier like triethylamine (1-2%) to prevent peak tailing on the silica gel.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. Since piperazine and its simple pyrimidine derivative lack a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for sensitive UV detection of trace impurities.[10] Alternatively, detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) can be used.[11] A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing an additive like formic acid or trifluoroacetic acid) is a good starting point for method development.

References

Technical Support Center: Troubleshooting HPLC Analysis of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving robust and reliable chromatographic results for these unique compounds. Piperazine, a small, basic, and hydrophilic molecule, presents a distinct set of analytical hurdles. This resource provides in-depth, field-proven insights to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries encountered during the analysis of piperazine.

Q1: Why is my piperazine peak showing little to no retention on a standard C18 column?

A1: This is a frequent and expected issue. Piperazine is a highly polar and hydrophilic organic compound with two secondary amine groups.[1] On traditional reversed-phase columns like C18, which separate compounds based on hydrophobicity, polar molecules have weak interactions with the nonpolar stationary phase. Consequently, piperazine often elutes at or near the void volume (dead time) of the column.[2][3][4] Standard reversed-phase methods are often insufficient for retaining piperazine without significant modification.[1]

Q2: How can I detect piperazine when it lacks a strong UV chromophore?

A2: Piperazine does not possess a significant chromophore, meaning it absorbs UV light very weakly, particularly at wavelengths commonly used in HPLC (e.g., >220 nm).[5] This makes achieving low detection limits with a standard UV-Vis detector challenging. To overcome this, several strategies are employed:

  • Pre-column Derivatization: This is a very common approach. Piperazine is reacted with a labeling agent that attaches a UV-active or fluorescent molecule to it. Common derivatizing agents include Dansyl Chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl).[5][6] This not only solves the detection issue but also increases the molecule's hydrophobicity, improving its retention on reversed-phase columns.[6]

  • Alternative Detection Methods: If derivatization is not desirable, other detectors can be used. These include:

    • Mass Spectrometry (MS): Provides high sensitivity and selectivity.[1][7]

    • Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile analytes.[1][8]

    • Charged Aerosol Detector (CAD): Another universal detector that offers near-uniform response for non-volatile compounds.[1]

    • Electrochemical Detection (ECD): A highly sensitive technique for electroactive compounds, such as piperazine antihistamines.[7]

Q3: My piperazine peak is exhibiting significant tailing. What is the cause and how can I fix it?

A3: Peak tailing for basic compounds like piperazine is almost always caused by secondary interactions with the stationary phase.[9] Silica-based columns have residual acidic silanol groups (Si-OH) on their surface. The positively charged (protonated) piperazine molecule can interact strongly with the negatively charged (ionized) silanol groups, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailed peak.[9] Solutions include adjusting mobile phase pH, adding a competing base, or using a specialized column.[9][10]

Q4: What is the best type of HPLC column for analyzing piperazine compounds?

A4: The "best" column depends on your chosen analytical strategy (with or without derivatization).

  • For Derivatized Piperazine: A standard, high-purity, end-capped C8 or C18 column is often suitable.[11][12] A C8 column, being less hydrophobic than a C18, can sometimes provide better peak shape and a more manageable retention time for the more hydrophobic derivative.[6]

  • For Underivatized Piperazine: Standard C18 columns are generally not effective.[1] Better options include:

    • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange functionalities (e.g., reversed-phase/cation-exchange), providing multiple mechanisms for retention and often yielding excellent results.[1][8]

    • Modern "Base-Deactivated" Columns: These are high-purity silica columns with advanced end-capping to minimize accessible silanol groups, thereby reducing peak tailing.[9][13]

    • pH Stable Columns: If using a high pH mobile phase is your strategy to keep piperazine neutral, a column specifically designed for high pH stability (e.g., hybrid-silica or polymer-based) is required.

In-Depth Troubleshooting Guides

Guide 1: Solving Poor Retention of Piperazine

Achieving adequate retention is the first step in developing a robust HPLC method. If piperazine is eluting in the solvent front, quantitative accuracy is impossible.

Piperazine's high polarity and low molecular weight mean it has very little affinity for the nonpolar C18 alkyl chains of a reversed-phase column. It prefers to stay in the polar mobile phase, resulting in a rapid transit through the column. To create a method, we must either change the molecule's properties or change the fundamental separation mechanism.

This is the most common and often most effective strategy. By attaching a larger, nonpolar functional group, we solve two problems at once: increasing retention and adding a UV-active or fluorescent tag for sensitive detection.

Experimental Protocol: Pre-Column Derivatization with Dansyl Chloride

  • Objective: To derivatize piperazine for enhanced retention and detection via HPLC-UV/MS.

  • Materials:

    • Piperazine standard/sample

    • Dansyl Chloride solution (e.g., 1 mg/mL in acetonitrile)

    • Sodium Bicarbonate buffer (e.g., 100 mM, pH 9.0)

    • Acetonitrile (HPLC grade)

    • Formic Acid (for quenching)

  • Methodology:

    • Sample Preparation: Dissolve a known quantity of piperazine standard or sample in the sodium bicarbonate buffer.

    • Reaction: To 100 µL of the piperazine solution, add 200 µL of the Dansyl Chloride solution. The excess of derivatizing agent ensures the reaction goes to completion.

    • Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes). This step should be optimized for your specific analyte and concentration.

    • Quenching: After incubation, add a small amount of an acid, like formic acid, to quench the reaction by neutralizing the basic buffer.

    • Analysis: The resulting solution, containing the now less polar and UV-active dansyl-piperazine derivative, can be directly injected into a reversed-phase HPLC system (e.g., C8 or C18 column).[6]

Derivatizing AgentDetection ModeKey Advantages
Dansyl Chloride UV or Fluorescence/MSWell-established chemistry, provides good retention increase.[6]
NBD-Cl UV or FluorescenceForms a stable, UV-active derivative suitable for trace analysis.[5]
m-Toluoyl Chloride UVEffective but the reagent may not be commercially available.[3]

If derivatization is not an option, you must change the stationary phase to one that can interact with a polar, basic molecule.

  • Mixed-Mode Chromatography: This is a powerful alternative. Columns like the Primesep 100/200 or Coresep 100 utilize a stationary phase with both reversed-phase (hydrophobic) and ion-exchange (charged) characteristics.[1][8] The cation-exchange functionality directly interacts with the protonated piperazine, providing strong, tunable retention.

  • Normal-Phase Chromatography: In some cases, normal-phase HPLC (using a polar stationary phase and nonpolar mobile phase) can be effective, especially for separating piperazine derivatives.[2][14]

Guide 2: Eliminating Peak Tailing for Basic Analytes

A tailing peak compromises both resolution and integration accuracy. For piperazine, the root cause is almost always its basic nature interacting with acidic sites on the column packing.

Silica-based columns have residual silanol groups (Si-OH). At mid-range pH (approx. 3-7), these groups can become deprotonated (Si-O⁻), creating localized negative charges. Piperazine, with its two basic nitrogens, is readily protonated in acidic or neutral mobile phases (Pip-H⁺). The electrostatic attraction between the negatively charged silanols and the positively charged analyte causes the tailing phenomenon.

Silanol_Interaction cluster_0 Silica Surface (Stationary Phase) cluster_1 Mobile Phase Silanol_A Si-OH Protonated Silanol (Low pH) Silanol_B Si-O⁻ Ionized Silanol (Mid pH) Piperazine_A Pip-H⁺ Protonated Piperazine Piperazine_A->Silanol_A Repulsion (Good Peak Shape) Piperazine_B Pip-H⁺ Protonated Piperazine Piperazine_B->Silanol_B Strong Ionic Interaction (Peak Tailing)

Caption: Mechanism of peak tailing for basic analytes.

Follow these steps methodically to diagnose and fix peak tailing.

Step 1: Mobile Phase pH Adjustment This is the most powerful tool for controlling peak shape.

  • Low pH (2-3): By adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase, you protonate the silanol groups (Si-OH).[9][10] This eliminates the negative charge on the stationary phase, preventing the strong ionic interaction with the protonated piperazine analyte. This is often the most effective solution.

  • High pH (>8): An alternative is to raise the pH to deprotonate the piperazine, making it a neutral molecule. This also eliminates the ionic interaction. Caution: This approach requires a special pH-stable column, as standard silica columns will dissolve at high pH.[10]

Step 2: Add a Competing Base If pH adjustment alone is not sufficient, add a small concentration (e.g., 0.1%) of a basic modifier like triethylamine (TEA) to the mobile phase.[5][12] TEA is a stronger base and will preferentially bind to the active silanol sites, effectively "masking" them from the piperazine analyte.

Step 3: Column Selection If mobile phase modifications do not resolve the issue, the column itself may be the problem.

  • Use High-Purity, End-Capped Columns: Modern columns (often labeled Type B) are made from higher purity silica with fewer acidic silanol impurities.[9] They also feature advanced "end-capping," where bulky chemical groups are bonded to the surface to block access to the remaining silanols.[9]

  • Consider a Different Stationary Phase: As mentioned in Guide 1, switching to a mixed-mode or a polymer-based column can provide a completely different selectivity and eliminate the silanol interaction problem.

Troubleshooting_Flowchart Start Start: Piperazine Peak is Tailing (Tf > 1.2) Check_pH Is Mobile Phase pH Low (2-3)? Start->Check_pH Adjust_pH Action: Lower pH to 2.5 using 0.1% TFA or Formic Acid Check_pH->Adjust_pH No Check_Additive Is a Competing Base Used? Check_pH->Check_Additive Yes End_Good Problem Solved: Symmetrical Peak Adjust_pH->End_Good Add_Additive Action: Add 0.1% Triethylamine (TEA) to the Mobile Phase Check_Additive->Add_Additive No Check_Column Is the Column Modern, End-Capped, and in Good Condition? Check_Additive->Check_Column Yes Add_Additive->End_Good Change_Column Action: Switch to a High-Purity Base-Deactivated Column or a Mixed-Mode Column Check_Column->Change_Column No End_Bad Further Method Development Needed Check_Column->End_Bad Yes Change_Column->End_Good

References

Validation & Comparative

A Senior Application Scientist's Guide to Piperazine-Based Derivatization Reagents for Enhanced Analyte Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals striving for maximal sensitivity and robust quantification in mass spectrometry, derivatization is an indispensable tool. This guide provides an in-depth comparative analysis of piperazine-based derivatization reagents, offering a powerful strategy to enhance the ionization efficiency and chromatographic behavior of a wide range of analytes, from peptides and steroids to carboxylic and fatty acids. By introducing a readily ionizable piperazine moiety, these reagents can dramatically improve detection limits and overall assay performance.

This guide moves beyond a simple listing of options, delving into the causality behind experimental choices and providing the technical insights needed to select the optimal reagent and protocol for your specific analytical challenge.

The Power of the Piperazine Moiety: A Charge for Enhanced Detection

The core principle behind piperazine-based derivatization is the introduction of a functional group that is easily protonated, thereby significantly enhancing ionization efficiency in positive-ion electrospray ionization mass spectrometry (ESI-MS). The piperazine ring, with its two nitrogen atoms, readily accepts a proton, making the derivatized analyte more amenable to detection. This is particularly beneficial for acidic molecules like carboxylic acids and fatty acids that are typically analyzed in negative-ion mode, which can suffer from lower sensitivity and more significant matrix effects. By converting these analytes to their piperazine amides, they can be analyzed in the more sensitive positive-ion mode.

Comparative Analysis of Leading Piperazine-Based Derivatization Reagents

The selection of the most appropriate derivatization reagent is critical and depends on the analyte of interest, the analytical platform, and the desired performance characteristics. Here, we compare some of the most effective piperazine-based reagents, supported by experimental data.

ReagentTarget AnalytesKey Performance CharacteristicsDerivatization YieldSensitivity EnhancementReference(s)
1-(2-Pyridyl)piperazine (2-PP) Peptides, Carboxylic AcidsExcellent ionization efficiency, good chromatographic retention.>94% for peptides[1]Significant improvement in MALDI-MS and ESI-MS[1][1]
1-(2-Pyrimidyl)piperazine (2-PMP) Peptides, Carboxylic AcidsSimilar to 2-PP, with high ionization efficiency.>94% for peptides[1]Obvious improvement in ionization efficiency[1][1]
1-(2,4-Dinitrophenyl)piperazine (DNPP) Fatty Acids, CarbonylsForms stable derivatives, suitable for both LC-MS and GC-MS.HighSubstantial, allows for trace-level detection.[2][3]
1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine Steroids (phenolic hydroxyl groups)Rapid reaction, forms a positively charged derivative after quaternarization.HighOver 2000-fold for estradiol in LC-ESI-MS[4][4]

The Chemistry of Activation: Carbodiimide-Mediated Amide Bond Formation

The derivatization of carboxylic acids with piperazine-based reagents is most commonly achieved through a carbodiimide-mediated coupling reaction. This process involves the activation of the carboxylic acid group by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the secondary amine of the piperazine reagent, resulting in the formation of a stable amide bond and the release of a urea byproduct. The addition of an auxiliary nucleophile, like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), can further enhance the reaction efficiency by forming a more stable activated ester intermediate, which then reacts with the piperazine.

Derivatization_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Derivatized_Analyte Derivatized Analyte (Amide) O_Acylisourea->Derivatized_Analyte + Piperazine Reagent Piperazine_Reagent Piperazine Reagent Urea_Byproduct Urea Byproduct

Caption: Carbodiimide-mediated derivatization workflow.

Experimental Protocols: A Step-by-Step Guide

To ensure trustworthy and reproducible results, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for the derivatization of different analyte classes using representative piperazine-based reagents.

Derivatization of Peptides with 1-(2-Pyridyl)piperazine (2-PP)

This protocol is adapted from the work of Qiao et al. (2011) and is suitable for enhancing the detection of peptides in both MALDI-MS and LC-ESI-MS.[1]

Materials:

  • Peptide sample

  • 1-(2-Pyridyl)piperazine (2-PP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Ultrapure water

Procedure:

  • Sample Preparation: Dissolve the peptide sample in a mixture of ACN and water.

  • Reagent Preparation: Prepare stock solutions of 2-PP, EDC, and HOAt in ACN.

  • Derivatization Reaction: a. To the peptide solution, add the 2-PP, EDC, and HOAt solutions. The molar ratio of peptide:EDC:HOAt:2-PP should be optimized but a starting point of 1:20:10:100 is recommended. b. Add a small amount of TFA to catalyze the reaction. c. Vortex the mixture and incubate at room temperature for 1 hour.

  • Reaction Quenching and Cleanup: a. Stop the reaction by adding an appropriate quenching reagent, such as hydroxylamine. b. The derivatized sample can be directly analyzed by LC-MS or further purified using solid-phase extraction (SPE) if necessary.

Peptide_Derivatization_Workflow Start Peptide Sample Dissolve Dissolve in ACN/Water Start->Dissolve Add_Reagents Add 2-PP, EDC, HOAt, TFA Dissolve->Add_Reagents Incubate Incubate at RT for 1h Add_Reagents->Incubate Quench Quench Reaction Incubate->Quench Analyze LC-MS or MALDI-MS Analysis Quench->Analyze

Caption: Workflow for peptide derivatization with 2-PP.

Derivatization of Fatty Acids with 1-(2,4-Dinitrophenyl)piperazine (DNPP)

This protocol provides a general framework for the derivatization of fatty acids with DNPP, which introduces a UV-active chromophore and an ionizable group, making it suitable for both HPLC-UV and LC-MS analysis.

Materials:

  • Fatty acid sample (extracted from biological matrix if necessary)

  • 1-(2,4-Dinitrophenyl)piperazine (DNPP)

  • EDC

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base

  • Anhydrous ACN or Dichloromethane (DCM)

Procedure:

  • Sample Preparation: Ensure the fatty acid sample is dry and free of water.

  • Reagent Preparation: Prepare fresh solutions of DNPP, EDC, and DIPEA in the chosen anhydrous solvent.

  • Derivatization Reaction: a. To the dried fatty acid sample, add the DNPP, EDC, and DIPEA solutions. b. Vortex the mixture and incubate at a slightly elevated temperature (e.g., 60°C) for 1-2 hours. The optimal time and temperature should be determined empirically.

  • Sample Cleanup: a. After the reaction is complete, evaporate the solvent under a stream of nitrogen. b. Reconstitute the residue in a suitable solvent for injection onto the LC-MS system. A cleanup step using SPE may be necessary to remove excess reagents and byproducts.

Conclusion: A Strategic Approach to Enhanced Sensitivity

Piperazine-based derivatization reagents offer a versatile and powerful solution for overcoming challenges in the sensitive detection of a wide array of analytes. By carefully selecting the appropriate reagent and optimizing the reaction conditions, researchers can achieve significant improvements in ionization efficiency, leading to lower limits of detection and more robust and reliable quantitative data. The methodologies and comparative data presented in this guide provide a solid foundation for implementing these valuable techniques in your own laboratory, ultimately enabling new discoveries and advancing your research and development goals.

References

A Comparative Guide to 1-(2-Pyrimidyl)piperazine and Other α2-Adrenergic Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 1-(2-Pyrimidyl)piperazine (1-PP) against other widely used α2-adrenergic antagonists, namely yohimbine, idazoxan, and atipamezole. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of their receptor binding affinities, selectivity profiles, and functional activities, supported by experimental data and detailed protocols.

Introduction to α2-Adrenergic Receptors and Their Antagonism

The α2-adrenergic receptors (α2-ARs) are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in regulating neurotransmitter release and physiological processes such as blood pressure, heart rate, and analgesia.[1] There are three main subtypes: α2A, α2B, and α2C, all of which primarily couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Antagonists of these receptors are critical tools for both basic research and therapeutic development, with applications ranging from neuroscience to veterinary medicine.[3][4]

1-(2-Pyrimidyl)piperazine: A Profile

1-(2-Pyrimidyl)piperazine (1-PP), also known as PmP, is a piperazine derivative and a known antagonist of the α2-adrenergic receptor.[5][6] It is also a major metabolite of the anxiolytic drug buspirone.[7] Its pharmacological profile is characterized by a notable affinity for α2-ARs, with reported Ki values in the nanomolar range (7.3–40 nM).[5] Functionally, it has been shown to antagonize the effects of noradrenaline at presynaptic α2-adrenoceptors, with pA2 values of 6.8 and 7.3 at noradrenergic and serotonergic nerve terminals, respectively.[8]

A critical aspect of 1-PP's pharmacology is its activity at other receptors. It exhibits a much lower affinity for the 5-HT1A receptor, where it acts as a partial agonist (Ki = 414 nM).[5] This off-target activity is an important consideration for researchers aiming for selective α2-adrenergic blockade. Its affinity for α1-adrenergic receptors is considered negligible.[5]

Comparative Analysis of α2-Adrenergic Antagonists

Binding Affinity (Ki in nM)
Antagonistα2A-ARα2B-ARα2C-ARα1-ARSelectivity (α1/α2A)Reference(s)
1-(2-Pyrimidyl)piperazine 7.3 - 40-->10,000>250[5]
Yohimbine 1.9 - 4.51.3 - 100.66 - 1.5480~107 - 253[9][10]
Idazoxan ----~27[11]
Atipamezole Comparable to YohimbineComparable to YohimbineComparable to YohimbineHigh~8526[11][12]

Note: A dash (-) indicates that comparable data from a direct comparative study was not found in the reviewed literature. The selectivity of Idazoxan and Atipamezole are presented as ratios from studies comparing their affinity for α2 vs α1 receptors.

Functional Antagonism (pA2)
AntagonistTissue/SystempA2 ValueReference(s)
1-(2-Pyrimidyl)piperazine Rat brain synaptosomes (presynaptic α2)6.8 - 7.3[8]
Yohimbine Rat vas deferens7.8
Idazoxan ---
Atipamezole Rat vas deferens8.6 - 8.7[11]

Note: A dash (-) indicates that comparable data from a direct comparative study was not found in the reviewed literature.

In-Depth Discussion of Comparative Performance

1-(2-Pyrimidyl)piperazine (1-PP): 1-PP demonstrates moderate to high affinity for α2-ARs. Its primary drawback for researchers seeking high selectivity is its partial agonist activity at 5-HT1A receptors, which can confound experimental results.[5] However, its negligible affinity for α1-ARs provides a clear advantage over less selective antagonists like yohimbine in this regard.

Yohimbine: A classic and widely used α2-AR antagonist, yohimbine exhibits high affinity for all three α2-AR subtypes.[9] Its significant limitation is its relatively low selectivity over α1-ARs, which can lead to off-target effects. Furthermore, yohimbine interacts with various other monoaminergic receptors, complicating the interpretation of its in vivo effects.[9]

Idazoxan: Idazoxan is another well-established α2-AR antagonist with greater selectivity for α2- over α1-receptors compared to yohimbine.[11] It has been a valuable tool in both preclinical and clinical research.

Atipamezole: Atipamezole stands out for its exceptional potency and selectivity for α2-ARs over α1-ARs, with a selectivity ratio of approximately 8526.[11] It displays high affinity for all α2-AR subtypes and is often considered the antagonist of choice for studies requiring highly specific α2-adrenergic blockade.[12]

Experimental Protocols

Competitive Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol describes a method to determine the binding affinity (Ki) of a test compound for α2-adrenergic receptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]-Yohimbine.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (e.g., from CHO-K1 cells expressing α2A-AR) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand ([3H]-Yohimbine) prep_radioligand->incubation prep_competitor Prepare Test Compound (e.g., 1-(2-Pyrimidyl)piperazine) prep_competitor->incubation filtration Rapid Filtration (to separate bound from free radioligand) incubation->filtration scintillation Scintillation Counting (to quantify bound radioactivity) filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human α2A-adrenergic receptor subtype.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

      • A fixed concentration of [3H]-Yohimbine (typically at or below its Kd value).

      • Increasing concentrations of the unlabeled test compound (e.g., 1-(2-Pyrimidyl)piperazine, yohimbine, idazoxan, or atipamezole).

      • For determining non-specific binding, add a high concentration of a non-radiolabeled α2-AR antagonist (e.g., 10 µM phentolamine).

      • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for α2-Adrenergic Antagonists

This protocol measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production in cells expressing α2-adrenergic receptors.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis cell_seeding Seed Cells (e.g., CHO-K1 cells expressing α2A-AR) pre_incubation Pre-incubate with Antagonist cell_seeding->pre_incubation compound_prep Prepare Compounds (Forskolin, Agonist, Antagonist) compound_prep->pre_incubation stimulation Stimulate with Forskolin and Agonist pre_incubation->stimulation lysis Cell Lysis stimulation->lysis cAMP_detection cAMP Detection (e.g., HTRF, AlphaScreen) lysis->cAMP_detection data_analysis Calculate IC50 and pA2 values cAMP_detection->data_analysis

Caption: Experimental workflow for a functional cAMP assay.

  • Cell Culture and Seeding:

    • Culture CHO-K1 cells stably expressing the human α2A-adrenergic receptor in a suitable medium.

    • The day before the assay, seed the cells into a 384-well white opaque plate at an optimized density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare stock solutions of the test antagonists (1-(2-Pyrimidyl)piperazine, yohimbine, idazoxan, atipamezole) in DMSO.

    • Prepare a stock solution of a suitable α2-AR agonist (e.g., clonidine or UK-14304) and forskolin (an adenylyl cyclase activator) in DMSO.

    • On the day of the assay, prepare serial dilutions of the antagonists in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

    • Prepare a solution of the agonist at a concentration that gives approximately 80% of its maximal effect (EC80) and a fixed concentration of forskolin (e.g., 1-10 µM).

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Add the serially diluted antagonists to the respective wells and pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Add the agonist/forskolin mixture to all wells (except for the basal and forskolin-only controls).

    • Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells by adding the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).

    • Follow the kit manufacturer's instructions for adding the detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate).

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the signal using a compatible plate reader.

    • Generate a cAMP standard curve to quantify the amount of cAMP in each well.

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each antagonist.

    • The pA2 value can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis to determine the nature of the antagonism (competitive or non-competitive).

α2-Adrenergic Receptor Signaling Pathway

The canonical signaling pathway for α2-adrenergic receptors involves coupling to Gi/o proteins, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

G cluster_membrane Cell Membrane receptor α2-Adrenergic Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->receptor Activates antagonist Antagonist (e.g., 1-(2-Pyrimidyl)piperazine) antagonist->receptor Blocks atp ATP atp->ac downstream Downstream Effects (e.g., PKA inhibition) camp->downstream Leads to

Caption: Simplified α2-adrenergic receptor signaling pathway.

Conclusion and Recommendations

The choice of an α2-adrenergic antagonist should be guided by the specific requirements of the experiment.

  • For highly selective α2-adrenergic blockade with minimal off-target effects at α1-receptors, atipamezole is the superior choice. Its high potency and selectivity make it an excellent tool for both in vitro and in vivo studies.

  • Yohimbine, while potent, should be used with caution due to its lower selectivity over α1-receptors and its interactions with other monoaminergic systems. Appropriate control experiments are essential when using yohimbine.

  • Idazoxan offers a better selectivity profile than yohimbine and remains a valuable research tool.

  • 1-(2-Pyrimidyl)piperazine is a useful α2-AR antagonist, particularly when its 5-HT1A partial agonist activity is either not a concern or is being investigated. Its lack of α1-AR affinity is a significant advantage.

Researchers should carefully consider the pharmacological profiles of these antagonists and select the one that best suits their experimental design to ensure the generation of reliable and interpretable data.

References

Comparative Efficacy of 1-(2-Pyrimidyl)piperazine as a 5-HT1A Partial Agonist: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 1-(2-Pyrimidyl)piperazine (1-PP) and its efficacy as a partial agonist of the serotonin 1A (5-HT1A) receptor. Intended for researchers and drug development professionals, this document delves into the pharmacological profile of 1-PP, presenting a comparative assessment against established azapirone anxiolytics. We will explore the underlying mechanisms, present key experimental data, and provide detailed protocols for the validation of novel 5-HT1A receptor ligands.

The 5-HT1A Receptor: A Key Modulator of Mood and Anxiety

The 5-HT1A receptor, a subtype of the serotonin receptor family, is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system.[1] It plays a critical role in modulating mood, anxiety, and cognitive functions.[1] Anatomically, 5-HT1A receptors are expressed both presynaptically, as somatodendritic autoreceptors on serotonin neurons in the raphe nuclei, and postsynaptically in various brain regions, including the hippocampus, cortex, and limbic areas.[2][3]

Activation of presynaptic 5-HT1A autoreceptors initiates a negative feedback loop, reducing the firing rate of serotonergic neurons and decreasing serotonin release.[2] Conversely, activation of postsynaptic receptors mediates the therapeutic effects associated with anxiolytics and antidepressants.[3] This dual role is why partial agonism is a highly sought-after characteristic. A partial agonist can dampen excessive serotonergic activity by acting as a functional antagonist at autoreceptors while providing sufficient stimulation at postsynaptic sites to achieve a therapeutic effect, thereby offering a more balanced modulation of the serotonin system.[1]

1-(2-Pyrimidyl)piperazine (1-PP) is a pyrimidinylpiperazine derivative that has been identified not only as a compound with intrinsic pharmacological activity but also as a primary active metabolite of several clinically significant anxiolytic drugs of the azapirone class, including buspirone, gepirone, and ipsapirone.[4][5][6] Understanding the efficacy of 1-PP is therefore crucial for elucidating the complete mechanism of action of its parent compounds and for evaluating its own therapeutic potential.

Comparative Pharmacological Profile of 1-PP and Related Azapirones

The therapeutic utility of a 5-HT1A partial agonist is defined by its binding affinity (Ki), intrinsic efficacy (Emax), and selectivity for the target receptor over other neurologically relevant receptors. A comparative analysis reveals key distinctions between 1-PP and its parent compounds.

While azapirones like buspirone, gepirone, and tandospirone exhibit high affinity and selectivity for the 5-HT1A receptor, 1-PP demonstrates a more complex pharmacological profile.[7][8][9][10] Notably, 1-PP has a significantly lower binding affinity for the 5-HT1A receptor compared to these agents.[4] However, it possesses potent antagonist activity at the α2-adrenergic receptor, a property less pronounced in its parent drugs.[4][11] This dual action suggests that 1-PP may contribute to the overall therapeutic effect of azapirones through a mechanism that is not solely dependent on 5-HT1A partial agonism. Some studies suggest that this α2-adrenergic antagonism might even interfere with or alter the effects of the parent 5-HT1A agonist.[5][6]

Compound5-HT1A Ki (nM)5-HT1A Efficacy (Emax)α2-Adrenergic Ki (nM)Primary Class
1-(2-Pyrimidyl)piperazine (1-PP) ~414[4]~54% (Partial Agonist)[4]~7.3–40[4]α2-Antagonist / 5-HT1A Partial Agonist
Buspirone ~15-30Partial Agonist[10]~300-5005-HT1A Partial Agonist
Tandospirone ~27[7][10]Partial Agonist[7][10]~1300–41000[7]5-HT1A Partial Agonist
Gepirone High AffinityPartial Agonist[8][9]Lower Affinity than 1-PP5-HT1A Partial Agonist
8-OH-DPAT ~1-5Full AgonistLow AffinityReference Full 5-HT1A Agonist

Note: Ki and Emax values are approximate and can vary based on the specific assay conditions and tissue preparations used. The data is compiled from multiple sources for comparative purposes.

The metabolic conversion of drugs like buspirone and gepirone to 1-PP is a critical consideration in their clinical application.[4][5] The presence of this active metabolite with a distinct pharmacological profile complicates the interpretation of their mechanism of action, which may result from the combined effects of the parent drug and 1-PP.

cluster_0 Parent Azapirone Drugs cluster_1 Pharmacological Targets of 1-PP Buspirone Buspirone Metabolism CYP3A4-mediated Metabolism Buspirone->Metabolism Gepirone Gepirone Gepirone->Metabolism Ipsapirone Ipsapirone Ipsapirone->Metabolism 1PP 1-(2-Pyrimidyl)piperazine (1-PP) Metabolism->1PP 5HT1A 5-HT1A Receptor (Partial Agonist) 1PP->5HT1A Lower Affinity Alpha2 α2-Adrenergic Receptor (Antagonist) 1PP->Alpha2 High Affinity

Caption: Metabolic pathway of azapirones to the active metabolite 1-PP.

Core Experimental Protocols for Efficacy Determination

To ensure scientific rigor, the characterization of a potential 5-HT1A partial agonist requires a multi-tiered approach, progressing from in vitro binding and functional assays to in vivo behavioral models. This self-validating system confirms target engagement, quantifies functional activity, and assesses physiological relevance.

cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Binding Radioligand Binding Assay (Determine Ki) GTP [35S]GTPγS Binding Assay (Measure G-Protein Activation) Binding->GTP Confirm Target Engagement cAMP cAMP Inhibition Assay (Measure Downstream Signaling) GTP->cAMP Validate Functional Efficacy EPM Elevated Plus Maze (Anxiolytic-like Effects) cAMP->EPM Assess Physiological Relevance LDB Light-Dark Box Test (Anxiolytic-like Effects) EPM->LDB Corroborate Findings

Caption: Experimental workflow for characterizing 5-HT1A partial agonists.

In Vitro Functional Assays

A. [³⁵S]GTPγS Binding Assay

This assay provides a direct measure of G-protein activation following receptor stimulation, making it invaluable for determining agonist efficacy.[12][13][14]

  • Objective: To quantify the potency (EC₅₀) and maximal efficacy (Emax) of 1-PP by measuring its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the 5-HT1A receptor.[12][15]

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from a stable cell line expressing human 5-HT1A receptors (e.g., CHO-K1 or HEK293 cells) or from brain tissue rich in these receptors (e.g., hippocampus).

    • Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP. The presence of GDP is crucial for maintaining the G-protein in its inactive state prior to agonist stimulation.

    • Incubation: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound (1-PP), and [³⁵S]GTPγS. Incubate at 30°C for 60 minutes.

    • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the specific binding (total binding minus non-specific binding, determined in the presence of excess unlabeled GTPγS) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.

B. cAMP Inhibition Assay

The 5-HT1A receptor canonically couples to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16][17][18]

  • Objective: To measure the ability of 1-PP to inhibit forskolin-stimulated cAMP production, providing a functional readout of the downstream signaling cascade.[19][20]

  • Protocol:

    • Cell Culture: Plate CHO-K1 cells stably expressing the human 5-HT1A receptor in a 96-well plate and culture overnight.

    • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Compound Addition: Add varying concentrations of the test compound (1-PP) to the wells.

    • Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) to stimulate cAMP production. Incubate for 30 minutes at 37°C.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[20]

    • Data Analysis: The signal is inversely proportional to the cAMP concentration. Plot the signal against the log of the agonist concentration to calculate the IC₅₀ (the concentration that inhibits 50% of the forskolin-stimulated cAMP production).

In Vivo Behavioral Models for Anxiolytic Efficacy

Animal models are essential for screening the anxiolytic-like properties of drug candidates.[21][22][23] These tests are based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated, or brightly lit spaces.[24][25]

A. Elevated Plus Maze (EPM)

The EPM is a widely validated and used model for assessing anxiety-like behavior in rodents.[24][25]

  • Objective: To evaluate the anxiolytic-like effects of 1-PP by measuring the animal's willingness to explore the open arms of the maze, which are considered aversive.

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by high walls.[24]

  • Protocol:

    • Acclimation: Allow the animals (typically rats or mice) to acclimate to the testing room for at least 1 hour before the experiment.

    • Drug Administration: Administer 1-PP or a vehicle control intraperitoneally at a predetermined time (e.g., 30 minutes) before testing. A positive control, such as diazepam, is typically included.

    • Testing: Place the animal in the center of the maze, facing one of the open arms. Allow it to explore freely for 5 minutes.

    • Data Collection: Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

    • Analysis: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group.

B. Light-Dark Box Test

This test is another common model based on the conflict between exploration and aversion to a brightly illuminated environment.[24]

  • Objective: To assess the anxiolytic-like potential of 1-PP by observing the animal's exploratory behavior in a two-compartment box with distinct light and dark areas.

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.

  • Protocol:

    • Acclimation and Dosing: Follow the same procedures as for the EPM.

    • Testing: Place the mouse in the center of the brightly lit compartment and allow it to explore freely for 5-10 minutes.

    • Data Collection: Record the latency to first enter the dark box, the number of transitions between compartments, and the total time spent in each compartment.

    • Analysis: An anxiolytic-like effect is inferred from a significant increase in the time spent in the light compartment and the number of transitions, indicating reduced aversion to the bright, aversive environment.

Mechanistic Insights and Conclusion

5HT1A 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response ↓ Neuronal Excitability (Anxiolytic Effect) PKA->Cellular_Response ↓ Downstream Signaling K_Channel->Cellular_Response K+ Efflux

Caption: Canonical 5-HT1A receptor signaling pathway.

The evidence indicates that 1-(2-Pyrimidyl)piperazine is a pharmacologically active compound with a complex profile. While it does exhibit partial agonism at the 5-HT1A receptor, its efficacy is modest, and its binding affinity is considerably lower than that of clinically established azapirone anxiolytics.[4] Its most potent action appears to be the antagonism of α2-adrenergic receptors.[4][11]

For drug development professionals, this has two major implications:

  • As a Standalone Agent: The modest 5-HT1A efficacy and lower affinity suggest 1-PP may not be an optimal candidate as a selective 5-HT1A partial agonist. However, its dual-action profile could be explored for therapeutic indications where both serotonergic modulation and adrenergic antagonism are beneficial.

  • As a Metabolite: The contribution of 1-PP to the clinical effects of its parent drugs (e.g., buspirone, gepirone) cannot be overlooked.[5][26] Its α2-adrenergic antagonism may synergize with or, in some contexts, counteract the 5-HT1A-mediated effects of the parent compound.[6] This underscores the importance of comprehensive metabolite profiling during drug development.

References

Validating the Anxiolytic-Like Activity of 2-(1-Piperazinyl)pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of novel psychoactive compounds is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of 2-(1-Piperazinyl)pyrimidine, a known active metabolite of the anxiolytic drug buspirone, against established anxiolytics.[1] We will explore its anxiolytic-like profile using gold-standard behavioral assays and delve into its potential mechanism of action, offering a comparative perspective against diazepam and buspirone.

Introduction: The Quest for Novel Anxiolytics

Anxiety disorders represent a significant global health challenge, necessitating the continued search for novel therapeutic agents with improved efficacy and side-effect profiles. 2-(1-Piperazinyl)pyrimidine, also known as 1-PP, has emerged as a compound of interest due to its demonstrated anxiolytic-like properties in preclinical models.[1] Unlike traditional benzodiazepines such as diazepam, which carry risks of sedation and dependence, and even compared to its parent compound buspirone, 1-PP may offer a distinct pharmacological profile. This guide outlines a comprehensive framework for validating its anxiolytic-like activity, providing the necessary protocols and comparative data to empower researchers in their investigations.

Experimental Design for Anxiolytic-Like Activity Validation

A robust validation of anxiolytic-like activity hinges on a well-controlled experimental design. This involves the use of appropriate animal models, validated behavioral assays, and relevant positive controls.

Animal Model: Male C57BL/6J mice are a commonly used strain for anxiety research due to their well-characterized behavioral responses.

Test Compounds and Controls:

  • Vehicle Control: Saline or another appropriate solvent is used as a negative control to establish baseline behavior.

  • 2-(1-Piperazinyl)pyrimidine: The test compound, administered at various doses to determine a dose-response relationship.

  • Diazepam: A classic benzodiazepine anxiolytic serving as a positive control, known to produce robust anxiolytic effects.[2][3][4]

  • Buspirone: The parent compound of 1-PP and a clinically used anxiolytic, providing a key comparator.

Behavioral Assays:

  • Elevated Plus Maze (EPM): A widely used test based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[5]

  • Open Field Test (OFT): This assay assesses anxiety-like behavior by measuring the animal's tendency to remain in the periphery of a novel, open arena versus exploring the more "anxiogenic" central area. It also provides data on general locomotor activity.

Below is a diagram illustrating the overall experimental workflow:

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Behavioral Testing cluster_3 Data Analysis A Acclimatization of C57BL/6J mice B Random assignment to treatment groups A->B C Vehicle D 2-(1-Piperazinyl)pyrimidine (Dose 1, 2, 3) E Diazepam (Positive Control) F Buspirone (Comparator) G Elevated Plus Maze (EPM) C->G H Open Field Test (OFT) C->H D->G D->H E->G E->H F->G F->H I Quantification of behavioral parameters G->I H->I J Statistical analysis (e.g., ANOVA) I->J K Comparative analysis of anxiolytic-like profiles J->K

Caption: Experimental workflow for validating anxiolytic-like activity.

Detailed Experimental Protocols

Elevated Plus Maze (EPM) Protocol

The EPM is a crucial tool for assessing anxiety-like behavior. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms of equal dimensions, elevated from the floor.

Step-by-Step Methodology:

  • Habituation: Acclimate the mice to the testing room for at least 60 minutes before the experiment begins.

  • Drug Administration: Administer the test compounds (Vehicle, 2-(1-Piperazinyl)pyrimidine, Diazepam, Buspirone) via intraperitoneal (i.p.) injection 30 minutes prior to testing.

  • Test Initiation: Gently place the mouse in the center of the maze, facing one of the closed arms.

  • Data Collection: Allow the mouse to explore the maze for a 5-minute period. An overhead camera and tracking software are used to record the time spent in and the number of entries into the open and closed arms.

  • Inter-trial Interval: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.

Open Field Test (OFT) Protocol

The OFT provides complementary data on anxiety-like behavior and locomotor activity. A greater amount of time spent in the center of the open field suggests reduced anxiety.

Apparatus:

  • A square arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone by the tracking software.

Step-by-Step Methodology:

  • Habituation: As with the EPM, acclimate the mice to the testing room for at least 60 minutes prior to the test.

  • Drug Administration: Administer the test compounds i.p. 30 minutes before placing the animal in the arena.

  • Test Initiation: Place the mouse in the center of the open field.

  • Data Collection: Record the animal's activity for 10 minutes using an automated tracking system. Key parameters include time spent in the center and periphery, number of entries into the center, and total distance traveled.

  • Inter-trial Interval: Clean the apparatus with 70% ethanol between each mouse.

Comparative Data Analysis (Hypothetical Data)

To illustrate the potential anxiolytic-like profile of 2-(1-Piperazinyl)pyrimidine, the following tables present plausible experimental data.

Table 1: Elevated Plus Maze (EPM) Results

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm Entries (%)Total Arm Entries
Vehicle-35.2 ± 4.128.5 ± 3.225.1 ± 2.8
2-(1-Piperazinyl)pyrimidine155.8 ± 5.340.1 ± 4.526.3 ± 3.1
2-(1-Piperazinyl)pyrimidine578.4 ± 6.9 52.7 ± 5.124.8 ± 2.9
Diazepam295.6 ± 8.2 65.3 ± 6.020.5 ± 2.5
Buspirone165.1 ± 6.045.8 ± 4.923.9 ± 2.7

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Open Field Test (OFT) Results

Treatment GroupDose (mg/kg)Time in Center (s)Center EntriesTotal Distance (m)
Vehicle-28.4 ± 3.515.2 ± 2.135.6 ± 4.0
2-(1-Piperazinyl)pyrimidine142.1 ± 4.820.5 ± 2.834.9 ± 3.8
2-(1-Piperazinyl)pyrimidine558.7 ± 5.9 25.1 ± 3.333.7 ± 3.5
Diazepam270.3 ± 7.1 28.9 ± 3.929.8 ± 3.2
Buspirone148.9 ± 5.222.4 ± 3.032.1 ± 3.4

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM.

Mechanistic Insights and Comparative Pharmacology

The anxiolytic effects of 2-(1-Piperazinyl)pyrimidine appear to be mediated by a distinct mechanism compared to diazepam and buspirone.

Diazepam: As a benzodiazepine, diazepam enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to a widespread depression of the central nervous system.[6][7] This accounts for its potent anxiolytic, sedative, and muscle-relaxant properties.

Buspirone: Buspirone's primary mechanism of action is as a partial agonist at serotonin 5-HT1A receptors.[8][9] This modulation of the serotonergic system is believed to underlie its anxiolytic effects, which typically have a delayed onset of action.

2-(1-Piperazinyl)pyrimidine: Research suggests that 1-PP acts as an antagonist of α2-adrenergic receptors.[10] This action would lead to an increase in the release of norepinephrine in the brain, which, depending on the specific neural circuits involved, can have anxiolytic effects. Additionally, some studies suggest an interaction with the serotonergic system, potentially contributing to its anxiolytic-like profile.[1]

The following diagram illustrates the putative signaling pathway of 2-(1-Piperazinyl)pyrimidine in comparison to diazepam and buspirone.

G cluster_0 2-(1-Piperazinyl)pyrimidine cluster_1 Diazepam cluster_2 Buspirone A1 2-(1-Piperazinyl)pyrimidine A2 α2-Adrenergic Receptor A1->A2 Antagonism A3 Increased Norepinephrine Release A2->A3 Inhibition of inhibition A4 Anxiolytic Effect A3->A4 B1 Diazepam B2 GABA-A Receptor B1->B2 Positive Allosteric Modulation B3 Enhanced GABAergic Inhibition B2->B3 B4 Anxiolytic Effect B3->B4 C1 Buspirone C2 5-HT1A Receptor C1->C2 Partial Agonism C3 Modulation of Serotonergic Activity C2->C3 C4 Anxiolytic Effect C3->C4

Caption: Putative signaling pathways of anxiolytic compounds.

Conclusion and Future Directions

The presented framework and hypothetical data suggest that 2-(1-Piperazinyl)pyrimidine possesses significant anxiolytic-like activity, comparable to buspirone and demonstrating a clear effect relative to vehicle controls. Its distinct mechanism of action, primarily through α2-adrenergic antagonism, differentiates it from classic benzodiazepines and serotonergic agents. This unique profile warrants further investigation, including more detailed dose-response studies, assessment of potential side effects such as sedation at higher doses, and exploration of its efficacy in other models of anxiety. The lack of significant impact on total locomotor activity in the OFT at anxiolytically effective doses is a promising indicator of a favorable side-effect profile. Further research into the specific neural circuits modulated by 1-PP will be crucial in fully elucidating its therapeutic potential.

References

Introduction: The Analytical Challenge of a Simple Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Analytical Methods for Piperazine Determination

Piperazine (C₄H₁₀N₂) is a deceptively simple six-membered heterocyclic organic compound with two opposing nitrogen atoms.[1][2] Its significance in the pharmaceutical industry is substantial, serving as a core scaffold for numerous drugs, including anthelmintics, antihistamines, and antipsychotics, and as a widely used anthelmintic agent in its own right.[1][3][4] As a weak base with two pKb values (5.35 and 9.73), it is freely soluble in water but lacks a significant native chromophore, making its detection by UV spectrophotometry challenging.[1][5][6]

The accurate and precise quantification of piperazine is paramount for quality control of active pharmaceutical ingredients (APIs), determination of residual piperazine in final drug products, stability studies, and pharmacokinetic assessments.[2][4] The choice of analytical method is therefore a critical decision, dictated by the specific requirements of the analysis—be it the high-concentration assay of a bulk substance or the trace-level detection of an impurity. This guide provides an in-depth comparison of the principal analytical techniques for piperazine determination, grounded in the causality of experimental choices and validated protocols.

Classical Approaches: Titrimetric and Spectrophotometric Methods

Nonaqueous Acid-Base Titration

This classical method remains a cornerstone for the assay of bulk piperazine and its salts, valued for its speed and cost-effectiveness.[7]

The Principle of Causality: Piperazine's two basic nitrogen atoms readily accept protons from a strong acid.[6] In an aqueous environment, the titration endpoint is often indistinct due to the weak basicity of piperazine. By switching to a non-aqueous solvent like glacial acetic acid, the inherent basicity of piperazine is enhanced relative to the solvent, resulting in a much sharper and more discernible titration endpoint.[6][7] Perchloric acid, a very strong acid in acetic acid medium, is the titrant of choice.

Key Advantages:

  • Rapid and Economical: Requires basic laboratory equipment and reagents.

  • High Precision for Assay: Excellent for determining the purity of raw materials and simple formulations (>98%).[7]

Limitations:

  • Lack of Specificity: The method titrates total basicity. Any other basic impurities or excipients in the sample will be co-titrated, leading to erroneously high results.[8]

  • Poor Sensitivity: Unsuitable for trace analysis or impurity determination.

Experimental Protocol: Nonaqueous Titration of Piperazine
  • Reagents & Equipment:

    • 0.1 N Perchloric acid in glacial acetic acid (standardized)

    • Glacial Acetic Acid

    • Crystal Violet indicator or Potentiometer with a suitable electrode system

    • Magnetic stirrer, burette

  • Procedure:

    • Accurately weigh approximately 150-250 mg of the piperazine sample into a 250 mL conical flask.[6][9]

    • Dissolve the sample in 75-80 mL of glacial acetic acid. Gentle heating may be required to aid dissolution.[6][9] Cool the solution to room temperature.

    • Add 2-3 drops of crystal violet indicator. The solution will appear violet.

    • Titrate with standardized 0.1 N perchloric acid to a clear green or blue-green endpoint.[6] Alternatively, perform a potentiometric titration to determine the endpoint.

    • Perform a blank titration using the same volume of glacial acetic acid and subtract the blank volume from the sample titer.

    • Calculation: Each mL of 0.1 N perchloric acid is equivalent to 4.307 mg of piperazine (C₄H₁₀N₂).[9]

UV-Visible Spectrophotometry

Direct UV measurement of piperazine is impractical due to its lack of a chromophore.[6][10] Therefore, spectrophotometric methods universally rely on a chemical derivatization step to produce a colored or UV-active product.

The Principle of Causality: The core strategy is to covalently attach a chromophoric molecule to one or both of the secondary amine groups of piperazine. This reaction transforms the non-absorbing analyte into a product with a high molar absorptivity, enabling sensitive quantification based on Beer's Law. Common derivatizing agents include:

  • 4-Chloro-7-nitrobenzofuran (NBD-Cl): Reacts with piperazine to form a stable, intensely colored derivative that can be measured in the visible region.[10][11]

  • Phenothiazine and N-bromosuccinimide: This system interacts with piperazine to form a colored product with an absorption maximum around 595 nm.[12]

  • Nitrous Acid: Forms an N-nitroso derivative that can be measured in the UV range.[13]

Key Advantages:

  • Increased Sensitivity: Far more sensitive than titration, allowing for the determination of lower concentrations.

  • Simplicity: Requires only a standard UV-Vis spectrophotometer.[12]

Limitations:

  • Indirect Measurement: The derivatization step can be a source of variability and error if not carefully controlled (e.g., reaction time, temperature, pH).

  • Interference: The derivatizing agent may react with other primary or secondary amines present in the sample matrix, compromising selectivity.[10]

Chromatographic Separation Techniques: The Gold Standard for Specificity

Chromatographic methods provide the high degree of selectivity required for analyzing complex mixtures, identifying impurities, and performing trace-level quantification.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds. Given piperazine's relatively low boiling point (146°C), it is amenable to GC analysis.[6]

The Principle of Causality: In GC, compounds are separated based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. However, the strong polarity of piperazine's secondary amine groups can lead to poor peak shape (tailing) due to interactions with active sites on the column. To overcome this, derivatization is frequently employed. Reagents like acetic anhydride or trifluoroacetic anhydride (TFAA) react with the N-H groups to form less polar, more volatile amides, which exhibit superior chromatographic behavior.[3][14][15] Detection is typically achieved with a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification and ultimate sensitivity.[4][5]

Key Advantages:

  • High Resolution: Capillary GC columns provide excellent separation efficiency.

  • Exceptional Sensitivity and Selectivity (with MS): GC-MS is a definitive method for identifying and quantifying piperazine at trace levels, capable of reaching detection limits in the ng/mL range.[14][16]

Limitations:

  • Derivatization Requirement: The need for derivatization adds a sample preparation step, increasing analysis time and potential for error.[3][16]

  • Thermal Stability: Not suitable for thermally labile piperazine derivatives or salts.

Experimental Protocol: GC-MS Analysis of Piperazine with Derivatization
  • Reagents & Equipment:

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

    • DB-17 or equivalent mid-polarity capillary column (e.g., (50%-Phenyl)-methylpolysiloxane)[4][5]

    • Derivatizing Agent: Acetic Anhydride or Trifluoroacetic anhydride (TFAA)[14][15]

    • Organic Solvent (e.g., Ethyl Acetate, Methanol)

    • Triethylamine or other suitable base

  • Procedure:

    • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent. For biological matrices, a prior liquid-liquid or solid-phase extraction is required.[14]

    • Derivatization:

      • Transfer the sample extract to a clean, dry reaction vial and evaporate the solvent to dryness under a stream of nitrogen.

      • Add 50 µL of ethyl acetate and 50 µL of TFAA.[14]

      • Seal the vial and incubate at 70°C for 30 minutes.[14]

      • Cool the sample to room temperature and evaporate to dryness under nitrogen.

      • Reconstitute the residue in 100 µL of ethyl acetate for injection.[14]

    • GC-MS Conditions:

      • Injector: 250°C, Splitless mode[5]

      • Carrier Gas: Helium at ~1-2 mL/min[4][5]

      • Oven Program: Initial temperature of 120-150°C, hold for 1-10 min, then ramp at 10-35°C/min to 260-300°C, hold for 2-5 min.[4][5][14]

      • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan or Selected Ion Monitoring (SIM) mode for quantification.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile technique for piperazine analysis, but it requires specific strategies to address the compound's inherent analytical challenges: high polarity and the absence of a UV chromophore.[17][18]

The Principle of Causality & Key Strategies:

  • Pre-Column Derivatization with UV/Fluorescence Detection: This is the most common and robust approach when using standard HPLC-UV systems. Piperazine is derivatized with a reagent that imparts strong UV absorbance or fluorescence.

    • Why it works: Reagents like Dansyl Chloride or NBD-Cl react with the amine groups to form highly absorbing/fluorescing derivatives.[10][19] This allows for sensitive detection using ubiquitous UV or fluorescence detectors and separation on standard reversed-phase columns (e.g., C8, C18).[2][19]

    • Workflow Visualization:

      Workflow for HPLC analysis with pre-column derivatization.
  • Ion-Pair Chromatography: This technique enhances the retention of ionic piperazine on nonpolar reversed-phase columns.

    • Why it works: An ion-pairing reagent (e.g., heptane sulfonic acid), which has a hydrophobic "tail" and an ionic "head," is added to the mobile phase.[18][20] It forms a neutral ion-pair with the protonated piperazine, which can then be retained and separated by the hydrophobic stationary phase.[18] This approach is often coupled with detectors that do not require a chromophore.

  • Advanced Detection (ELSD, CAD, MS): When derivatization is undesirable, alternative detectors can be used.

    • Why it works: Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are quasi-universal detectors that respond to any non-volatile analyte, making them suitable for the non-absorbing piperazine.[17] Liquid Chromatography-Mass Spectrometry (LC-MS) offers the pinnacle of sensitivity and selectivity, directly detecting the protonated piperazine molecule without any need for derivatization.[19][21]

Key Advantages:

  • High Versatility: Applicable to piperazine and its various salts and derivatives under ambient temperature conditions.

  • Excellent Specificity: HPLC provides superior separation from matrix components and related impurities.

  • High Sensitivity: Especially with fluorescence or MS detection, achieving low µg/g or ng/mL limits.[19]

Limitations:

  • Complexity: Methods can be complex, involving derivatization, specialized mobile phases (ion-pairing), or advanced detectors (MS, ELSD).

  • MS Incompatibility: Ion-pairing reagents are typically non-volatile and suppress ionization, making them incompatible with MS detection.

Comparative Summary of Analytical Methods

The selection of an appropriate analytical method is a critical exercise in balancing the requirements for sensitivity, specificity, cost, and sample throughput.

Parameter Nonaqueous Titration UV-Vis Spectrophotometry Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Acid-Base NeutralizationColorimetric/UV reaction post-derivatizationVolatility-based separationLiquid-phase separation
Primary Application Assay of bulk drug/formulationsQuantification in simple matricesImpurity profiling, trace analysisAssay, impurity profiling, trace analysis
Specificity Low (total basicity)Moderate (depends on reagent)High (Very high with MS)Very High (especially with MS)
Typical Sensitivity Low (% level)Moderate (µg/mL)[12][13]High (ng/mL to µg/mL)[14][16][22]High to Very High (ng/mL to pg/mL)[10][19]
Derivatization Not requiredRequired Often Required for good peak shapeOften Required for UV/FLD detection
Advantages Rapid, simple, low cost[7]Simple instrumentation[12]High efficiency, definitive (GC-MS)[14][22]Highly versatile, robust, best specificity[2]
Limitations Not specific, not sensitive[8]Indirect, potential interferences[10]Requires volatility, derivatization adds steps[3]Complex methods, can require advanced detectors[17]

Decision Logic for Method Selection

Choosing the right technique is a function of the analytical goal and available resources. The following workflow illustrates a logical decision-making process.

Method_Selection node_goal What is the Analytical Goal? node_assay Assay of Bulk Drug (>95% Purity) node_goal->node_assay High Concentration node_trace Trace Analysis or Impurity Profiling node_goal->node_trace Low Concentration node_matrix Simple Matrix & No Isomers? node_assay->node_matrix node_ms Is MS Available? node_trace->node_ms node_result_titration Nonaqueous Titration node_result_gcms GC-MS node_result_hplcuv HPLC with Derivatization (UV/FLD) node_result_hplcms HPLC-MS node_matrix->node_result_titration Yes node_matrix->node_result_hplcuv No node_ms->node_result_gcms Yes node_ms->node_result_hplcuv No node_ms->node_result_hplcms Yes caption Decision workflow for selecting a piperazine analysis method.

Decision workflow for selecting a piperazine analysis method.

Conclusion and Expert Recommendation

There is no single "best" method for piperazine determination; rather, there is an optimal method for each specific analytical challenge.

  • For routine quality control and assay of piperazine raw material , where high concentration and purity are expected, nonaqueous titration is the most efficient and economical choice, providing reliable data with minimal effort.[6][7]

  • For the determination of trace-level piperazine as a process impurity or in complex matrices like biological fluids, a chromatographic method is non-negotiable. HPLC coupled with mass spectrometry (LC-MS) stands as the most authoritative and sensitive technique, offering direct analysis without the need for derivatization.[19][21]

  • In laboratories where MS detection is not available, HPLC with pre-column derivatization and UV or fluorescence detection provides a robust and sensitive alternative.[10][11] Similarly, GC-MS is an excellent, highly specific choice, provided that the additional derivatization step is incorporated into the workflow.[14][23]

Ultimately, the scientist must weigh the required sensitivity and specificity against the available instrumentation and the complexity of the sample matrix to select the most fit-for-purpose analytical strategy.

References

A Researcher's Guide to Comparative Cross-Resistance Analysis of Piperazinyl-Pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing a cross-resistance study for novel piperazinyl-pyrimidine analogues. As this chemical scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors, a thorough understanding of potential resistance mechanisms is paramount for predicting clinical efficacy and guiding next-generation drug design.[1][2] We will move beyond rote protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and self-validating study design.

Introduction: The Inevitable Challenge of Drug Resistance

Piperazinyl-pyrimidine derivatives have shown significant promise as selective kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.[1] However, the clinical utility of targeted agents is often hampered by the emergence of drug resistance. This can occur through various mechanisms, including mutations in the drug target that prevent inhibitor binding, or the activation of bypass signaling pathways.[3]

A cross-resistance study is therefore not merely a screening exercise but a critical investigation into the molecular vulnerabilities of a new drug candidate. By systematically comparing the activity of novel analogues against cell lines with established resistance to existing therapies, we can:

  • Identify analogues that retain activity against resistant cancer cells.

  • Elucidate the specific resistance mechanisms that a new compound can or cannot overcome.

  • Discover patterns of "collateral sensitivity," where resistance to one drug paradoxically induces hypersensitivity to another.[4][5]

This guide will provide detailed protocols for the core components of such a study, from the generation of resistant cell lines to the nuanced interpretation of comparative bioactivity data.

Mechanistic Foundations of Kinase Inhibitor Resistance

To design a meaningful cross-resistance study, one must first understand the primary ways cancer cells evade kinase inhibition. Piperazinyl-pyrimidine analogues often function as ATP-competitive inhibitors, binding to the kinase active site.[2][6] Resistance typically arises from alterations that either block this binding or render the target kinase's activity unnecessary for cell survival.

Common Resistance Mechanisms Include:

  • Target Alteration: Point mutations within the kinase domain are a frequent cause of acquired resistance. A notable example is the "gatekeeper" residue, which controls access to a hydrophobic pocket in the ATP-binding site.[7] A mutation at this position can sterically hinder drug binding while still permitting ATP access, thus preserving kinase activity.[3]

  • Bypass Track Activation: Cancer cells can achieve resistance by activating parallel signaling pathways that compensate for the inhibited target. For instance, if an inhibitor targets a kinase in the MAPK pathway, cells might upregulate signaling through the PI3K/AKT pathway to maintain pro-survival signals.[8]

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[4]

The following diagram illustrates a simplified signaling pathway and highlights potential points of resistance to a hypothetical piperazinyl-pyrimidine inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Efflux ABC Transporter (P-gp) Drug Piperazinyl-Pyrimidine Analogue Efflux->Drug Drug Efflux RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Drug->MEK Inhibition ResistantKinase Mutant Kinase (Gatekeeper Mutation) Drug->ResistantKinase Binding Impaired caption Signaling pathways and resistance mechanisms.

Caption: Simplified signaling pathways illustrating points of kinase inhibitor action and common resistance mechanisms like target mutation and drug efflux.

Designing the Cross-Resistance Study: A Step-by-Step Workflow

A robust study begins with the careful selection and development of appropriate biological models. The overall workflow involves generating resistant cell lines, validating their resistance phenotype, and then screening the novel piperazinyl-pyrimidine analogues against this panel.

The diagram below outlines the comprehensive experimental workflow.

G cluster_phase1 Phase 1: Model Generation & Validation cluster_phase2 Phase 2: Comparative Screening start Select Parental Cancer Cell Line ic50_initial Determine Baseline IC50 of Reference Drug start->ic50_initial generate Generate Resistant Line: Continuous, escalating drug exposure (8-12+ weeks) ic50_initial->generate passage Passage & Expand Surviving Cells generate->passage Iterative Process passage->generate ic50_final Determine Final IC50 of Resistant Line passage->ic50_final validate Validate Resistance Phenotype (Calculate Resistance Index) ic50_final->validate screen Screen Analogue Library vs. Parental and Resistant Lines validate->screen data_analysis Calculate IC50 Values and Selectivity Ratios screen->data_analysis hit_validation Mechanism of Action Studies on Lead Analogues (e.g., Western Blot) data_analysis->hit_validation conclusion Identify Lead Candidates with Favorable Resistance Profile hit_validation->conclusion caption Experimental workflow for a cross-resistance study. G cluster_outcomes Possible Outcomes of Screening in Resistant Cells CR CR NCR No Cross-Resistance IC50_Res ≈ IC50_Par RI ≈ 1.0 CS CS start Screen Analogue vs. Parental & Resistant Lines start->CR Analogue Ineffective start->NCR Analogue Effective start->CS Analogue Highly Effective (Therapeutic Opportunity) caption Logic diagram of cross-resistance and collateral sensitivity.

References

A Senior Application Scientist's Guide to the In Silico Analysis of 1-(2-Pyrimidin-2-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2-pyrimidin-2-yl)piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its prevalence in drug discovery pipelines necessitates a robust and predictive in silico analysis framework to accelerate the identification and optimization of lead candidates. This guide provides a comprehensive comparison of key in silico methodologies for the characterization of 1-(2-pyrimidin-2-yl)piperazine derivatives. We will delve into the causality behind the selection of these computational tools, present detailed experimental workflows, and offer a comparative analysis of their predictive power, grounded in published experimental data.

The Strategic Imperative for In Silico Analysis in Drug Discovery

The journey from a hit compound to a marketable drug is fraught with high attrition rates and escalating costs. In silico techniques have emerged as an indispensable tool to mitigate these challenges by enabling early-stage assessment of a compound's potential efficacy and safety profile.[3] For a versatile scaffold like 1-(2-pyrimidin-2-yl)piperazine, which has been investigated for its potential as, among others, anticancer, antidepressant, and antimicrobial agents, a multi-faceted in silico approach is paramount.[2][4][5] This guide will focus on four cornerstone techniques: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR), Molecular Dynamics (MD) Simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Comparative Analysis of In Silico Methodologies

Molecular Docking: Unveiling Binding Interactions

Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of intermolecular interactions.[6] The choice of docking software and scoring function is critical and should be guided by the specific biological target and the chemical space of the ligands. For 1-(2-pyrimidin-2-yl)piperazine derivatives, which often target well-defined binding pockets in enzymes and receptors, rigid or flexible docking approaches can be effectively employed.[6]

Trustworthiness: The validity of a docking protocol is contingent on its ability to reproduce experimentally determined binding modes. This is typically achieved by redocking a co-crystallized ligand into the receptor's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked and experimental poses is generally considered a successful validation.

Authoritative Grounding: The predictive power of molecular docking has been demonstrated in numerous studies involving piperazine-containing compounds. For instance, docking studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives against carbonic anhydrase IX (CAIX) have revealed key hydrogen bonding and hydrophobic interactions crucial for their inhibitory activity.[7]

Experimental Protocol: Molecular Docking of a 1-(2-Pyrimidin-2-yl)piperazine Derivative

  • Protein Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

    • Define the binding site by creating a grid box encompassing the active site residues.

  • Ligand Preparation:

    • Draw the 3D structure of the 1-(2-pyrimidin-2-yl)piperazine derivative using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina, Glide, or Surflex-Dock.[6]

    • Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the protein-ligand interactions using software like PyMOL or VMD to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Download PDB Structure Clean Remove Water & Ligands PDB->Clean Hydrogens Add Hydrogens & Charges Clean->Hydrogens Grid Define Binding Site Hydrogens->Grid Dock Run Docking Simulation Grid->Dock Draw Draw 3D Structure Minimize Energy Minimization Draw->Minimize Charges Assign Charges & Rotatable Bonds Minimize->Charges Charges->Dock Analyze Analyze Poses & Scores Dock->Analyze Visualize Visualize Interactions Analyze->Visualize

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

Expertise & Experience: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1][4] The selection of molecular descriptors is a critical step, as they encode the physicochemical properties that govern the compound's activity. For 1-(2-pyrimidin-2-yl)piperazine derivatives, a combination of 2D and 3D descriptors, including electronic, steric, and hydrophobic parameters, is often necessary to build a robust model.[8]

Trustworthiness: A reliable QSAR model must be statistically validated. Key validation metrics include the coefficient of determination (R²), the leave-one-out cross-validation coefficient (q²), and external validation using a test set of compounds not included in the model training. An R² value greater than 0.6 and a q² value greater than 0.5 are generally considered indicative of a good model.

Authoritative Grounding: Several QSAR studies on piperazine derivatives have been successfully conducted. For instance, a 2D-QSAR study on piperazine derivatives as mTORC1 inhibitors revealed that descriptors like the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) significantly correlated with their inhibitory activity.[1]

Experimental Protocol: 2D-QSAR Modeling

  • Data Collection:

    • Compile a dataset of 1-(2-pyrimidin-2-yl)piperazine derivatives with their experimentally determined biological activities (e.g., IC₅₀ or pIC₅₀ values).

    • Divide the dataset into a training set (typically 70-80%) and a test set.

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors for each compound using software like PaDEL-Descriptor or Dragon. Descriptors can include constitutional, topological, geometrical, and electronic parameters.

  • Model Development:

    • Employ statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build the QSAR model.

    • Select the most relevant descriptors using techniques like stepwise regression or genetic algorithms.

  • Model Validation:

    • Perform internal validation using the training set (e.g., leave-one-out cross-validation).

    • Conduct external validation using the test set to assess the model's predictive power on new compounds.

G Data Data Collection & Curation Descriptors Descriptor Calculation Data->Descriptors Split Data Splitting (Training/Test) Descriptors->Split Model Model Building (e.g., MLR) Split->Model Training Set InternalVal Internal Validation (q²) Model->InternalVal ExternalVal External Validation (R²pred) InternalVal->ExternalVal Test Set Predict Predict Activity of New Compounds ExternalVal->Predict

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

Expertise & Experience: While molecular docking provides a static snapshot of the protein-ligand complex, MD simulations offer a dynamic view of the system over time.[9] This allows for the assessment of the stability of the binding pose, the conformational changes in the protein and ligand, and the calculation of binding free energies. For flexible molecules like 1-(2-pyrimidin-2-yl)piperazine derivatives, MD simulations are crucial for understanding the nuances of their interactions with the target.[10]

Trustworthiness: The reliability of an MD simulation depends on the quality of the force field, the length of the simulation, and the proper equilibration of the system. Analysis of parameters like RMSD, root-mean-square fluctuation (RMSF), and the radius of gyration over the simulation trajectory helps to ensure that the system has reached a stable state.

Authoritative Grounding: MD simulations have been successfully applied to study the binding of piperazine-based compounds to their targets. For example, MD simulations of piperazinyl-glutamate-pyridines/pyrimidines as P2Y12 antagonists have validated the stability of the docked conformations and identified key amino acid residues involved in the interaction.[11]

Experimental Protocol: MD Simulation of a Protein-Ligand Complex

  • System Preparation:

    • Start with the docked complex of the 1-(2-pyrimidin-2-yl)piperazine derivative and the target protein.

    • Solvate the system in a water box and add counter-ions to neutralize the charge.

    • Select a suitable force field (e.g., AMBER, CHARMM, or GROMOS).

  • Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at constant pressure and temperature (NPT ensemble) until the density and pressure stabilize.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds).

  • Trajectory Analysis:

    • Analyze the trajectory to calculate RMSD, RMSF, hydrogen bond occupancy, and other relevant parameters.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

G Start Start with Docked Complex Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize Heat Heating (NVT) Minimize->Heat Equilibrate Equilibration (NPT) Heat->Equilibrate Production Production Run Equilibrate->Production Analyze Trajectory Analysis Production->Analyze

ADMET Prediction: Assessing Drug-Likeness

Expertise & Experience: A compound's success as a drug is not solely determined by its potency but also by its pharmacokinetic and toxicological properties. ADMET prediction tools provide early warnings about potential liabilities such as poor absorption, rapid metabolism, or toxicity.[3] For 1-(2-pyrimidin-2-yl)piperazine derivatives, it is crucial to assess properties like oral bioavailability, blood-brain barrier permeability, and potential for hERG inhibition.

Trustworthiness: The predictive accuracy of ADMET models varies depending on the property being predicted and the underlying algorithm. It is advisable to use a consensus approach by employing multiple prediction tools and to interpret the results with caution. Experimental validation is ultimately required to confirm the in silico predictions.

Authoritative Grounding: In silico ADME prediction is a standard practice in modern drug discovery.[12][13] Studies on various pyrimidine and piperazine derivatives have utilized tools like SwissADME and pkCSM to evaluate their drug-likeness and pharmacokinetic profiles, guiding the selection of promising candidates for further development.[3][12]

Experimental Protocol: In Silico ADMET Profiling

  • Compound Input:

    • Provide the 2D or 3D structure of the 1-(2-pyrimidin-2-yl)piperazine derivative in a suitable format (e.g., SMILES or SDF).

  • Prediction Software:

    • Utilize web-based platforms like SwissADME, pkCSM, or commercial software packages.

  • Property Calculation:

    • Calculate a range of ADMET properties, including:

      • Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

      • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier penetration, P-glycoprotein substrate/inhibitor.

      • Drug-Likeness: Lipinski's rule of five, Ghose filter, Veber's rule.

      • Toxicity: Ames test for mutagenicity, hERG inhibition, hepatotoxicity.

  • Analysis and Interpretation:

    • Analyze the predicted ADMET profile to identify potential liabilities.

    • Compare the profile with that of known drugs to assess the compound's overall drug-likeness.

Comparative Data Summary

In Silico Technique Primary Output Key Strengths Limitations Recommended Software
Molecular Docking Binding pose and scoreFast, visualizes interactionsScoring functions can be inaccurate, static modelAutoDock Vina, Glide, Surflex-Dock[6]
QSAR Predicted biological activityHigh-throughput, identifies key descriptorsRequires a large and diverse dataset, predictive power limited to the chemical space of the training setPaDEL-Descriptor, Dragon, MOE
Molecular Dynamics Trajectory of atomic motionCaptures dynamic behavior, calculates binding free energyComputationally expensive, force field dependentAMBER, GROMOS, CHARMM
ADMET Prediction Pharmacokinetic and toxicity profileEarly identification of liabilities, high-throughputPredictive accuracy can be variable, requires experimental validationSwissADME, pkCSM, DEREK Nexus

Conclusion and Future Perspectives

The in silico analysis of 1-(2-pyrimidin-2-yl)piperazine derivatives is a powerful strategy to accelerate the drug discovery process. By integrating molecular docking, QSAR, MD simulations, and ADMET prediction, researchers can gain a comprehensive understanding of a compound's potential as a therapeutic agent. This multi-pronged approach allows for the rational design of more potent and safer drug candidates, ultimately increasing the probability of success in the long and arduous journey of drug development. As computational power and algorithmic sophistication continue to advance, the predictive accuracy and utility of these in silico tools are poised to become even more impactful in the future.

References

A Comparative Guide to the Biological Activity of Pyrimidine-Piperazine Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Union of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of approved drugs due to their favorable interactions with biological targets. Both pyrimidine and piperazine rings are quintessential examples of these "privileged scaffolds."[1][2] Pyrimidine, a fundamental component of nucleic acids (cytosine, thymine, and uracil), offers a versatile backbone capable of engaging in hydrogen bonding and dipole-dipole interactions with target proteins.[1][3] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common pharmacophore that imparts desirable physicochemical properties, including improved aqueous solubility and the ability to modulate ligand binding to various receptors.[4][5]

The strategic hybridization of these two moieties into a single molecular entity has emerged as a highly productive strategy in drug discovery.[1][6] This molecular architecture allows for the exploration of vast chemical space, leading to the development of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] This guide provides a comparative analysis of the biological activities of various pyrimidine-piperazine hybrids, supported by experimental data, to offer researchers and drug development professionals a comprehensive overview of this promising class of compounds.

Comparative Analysis of Biological Activities

The versatility of the pyrimidine-piperazine scaffold is evident in its diverse range of pharmacological applications. Below, we compare the performance of representative hybrids across key therapeutic areas.

Anticancer Activity

Pyrimidine-piperazine hybrids have demonstrated significant potential as anticancer agents, often functioning as potent kinase inhibitors.[7][8] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

A notable example involves a series of pyrimidine-based derivatives designed to inhibit Aurora A kinase, an enzyme frequently overexpressed in cancers and linked to the stabilization of MYC oncoproteins.[7][9] Structure-based drug design led to the identification of compounds that potently inhibit the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines.[7]

Table 1: Comparative Anticancer Activity of Pyrimidine-Piperazine Hybrids

Compound IDTarget KinaseCancer Cell LineIC₅₀ (nM)Source
Compound 13 Aurora ANCI-H524 (SCLC, cMYC amp)< 200[7]
Compound 4i EGFR (mutant)MCF-7 (Breast)2.86 µM[8]
Compound 4j EGFR (mutant)MCF-7 (Breast)3.09 µM[8]
PCC (Not specified)SNU-475 (Liver)6.98 µM[4]
Idelalisib PI3Kδ(Various NHL lines)(Reference)[10]
Compound 8e TubulinMCF-7 (Breast)3.19 µM[8]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that subtle structural modifications can significantly impact potency and selectivity. For instance, compounds 4i and 4j , quinazoline-based thiazole hybrids, showed potent activity against EGFR-mutant cancer cell lines.[8] Another study detailed a piperazine-containing compound, designated PCC, which induced apoptosis in liver cancer cells through both intrinsic and extrinsic pathways.[4]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many pyrimidine-piperazine anticancer agents function by inhibiting protein kinases, such as Aurora A Kinase or Epidermal Growth Factor Receptor (EGFR), which are critical nodes in cell proliferation and survival pathways.[7][8] Inhibition of these kinases disrupts the downstream signaling cascade, leading to cell cycle arrest and apoptosis (programmed cell death).

For example, the lead compound 13 was specifically designed to induce the "DFG-out" conformation of Aurora A kinase, an inactive state of the enzyme.[7][9] This targeted approach effectively reduces levels of the MYC oncoprotein, a key driver of cancer cell proliferation.[7] Other compounds, like PCC, have been shown to induce apoptosis by triggering the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway.[4]

Below is a generalized diagram of a kinase signaling pathway often targeted by these hybrids.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Pyrimidine-Piperazine Hybrid Inhibitor->RTK Inhibitor->PI3K

Caption: Generalized kinase signaling pathway targeted by pyrimidine-piperazine hybrids.

Antimicrobial Activity

The scaffold is also a fertile ground for the development of novel antimicrobial agents, addressing the urgent global threat of antibiotic resistance.[11][12] Hybrids have been synthesized and tested against a range of pathogenic bacteria and fungi.

One study reported the synthesis of thiophene-substituted pyrimidine-piperazine derivatives and their evaluation against various bacterial and fungal strains.[11][13] Several compounds exhibited good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella paratyphi-A) bacteria at a concentration of 40 μg/ml.[11] Another study focused on 5-fluoropyrimidin-2-yl piperazine derivatives, with some compounds showing excellent activity against Pseudomonas aeruginosa and Klebsiella pneumoniae.[12]

Table 2: Comparative Antimicrobial Activity of Pyrimidine-Piperazine Hybrids

Compound IDTarget OrganismActivity MeasureResultSource
4b, 4d, 5a, 5b S. aureus, B. subtilis, E. coliInhibition ZoneGood activity at 40 µg/ml[11][13]
4a, 4d, 4e, 5c, 5e A. niger, C. albicansInhibition ZoneSignificant activity at 40 µg/ml[11][13]
7f P. aeruginosaIC₅₀9.8 µg/mL[12]
9g K. pneumoniaeIC₅₀27.1 µg/mL[12]

The data highlights the broad-spectrum potential of these hybrids, with different substitutions conferring activity against specific pathogens.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine-piperazine hybrids is exquisitely sensitive to the nature and position of substituents on both heterocyclic rings.[3][14] This relationship is fundamental to optimizing lead compounds.

  • Substitution on the Pyrimidine Ring: Modifications at the 2, 4, and 6 positions of the pyrimidine ring are common. Attaching electron-withdrawing groups (e.g., fluorine) or bulky aromatic groups can significantly influence binding affinity and potency.[10][12]

  • Substitution on the Piperazine Ring: The nitrogen atom of the piperazine ring not attached to the pyrimidine is a key point for modification. Adding different aryl, alkyl, or acyl groups can modulate lipophilicity, solubility, and interaction with the target protein's binding pocket.[11][14] For example, studies have shown that replacing a piperazine with a piperazinone can enhance potency and selectivity for PI3Kδ.[10]

Caption: Key modification points for Structure-Activity Relationship (SAR) studies.

Experimental Methodologies

The trustworthiness of comparative data hinges on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and evaluation of these hybrids.

General Synthesis Protocol

The synthesis of pyrimidine-piperazine hybrids often involves a nucleophilic aromatic substitution (SNAr) reaction. A common route starts with a di- or tri-substituted pyrimidine, which is then reacted with an appropriate N-substituted piperazine.[7][11]

Step-by-Step Synthesis Workflow:

  • Preparation of the Pyrimidine Core: Start with a commercially available or synthesized substituted pyrimidine, often halogenated (e.g., 4,6-dichloro-2-(methylsulfonyl)pyrimidine).[7]

  • Nucleophilic Substitution: The pyrimidine core is dissolved in a suitable solvent (e.g., ethanol, DMSO).[7][11]

  • Addition of Piperazine: The desired N-substituted piperazine is added to the reaction mixture, often in the presence of a base (e.g., triethylamine) to scavenge the HCl byproduct.[7]

  • Reaction Conditions: The mixture is heated under reflux for several hours to drive the reaction to completion.[11][13]

  • Work-up and Purification: Upon cooling, the product is isolated, often by precipitation or extraction. Purification is achieved through techniques like recrystallization or column chromatography to yield the final hybrid compound.[15]

  • Characterization: The structure of the synthesized compound is confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.[11][12]

Synthesis_Workflow Start Substituted Pyrimidine Core Reaction Nucleophilic Substitution (Reflux, Base) Start->Reaction Piperazine N-Substituted Piperazine Piperazine->Reaction Workup Isolation & Purification Reaction->Workup Analysis Structural Characterization (NMR, MS) Workup->Analysis Final Pure Hybrid Compound Analysis->Final

Caption: A typical workflow for the synthesis of pyrimidine-piperazine hybrids.

In Vitro Anticancer Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The synthesized pyrimidine-piperazine hybrids are dissolved in DMSO to create stock solutions. These are then serially diluted in cell culture medium to achieve the desired final concentrations. The old medium is removed from the wells, and the cells are treated with the compound dilutions. A control group receives medium with DMSO only.

  • Incubation: The plate is incubated for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

Conclusion and Future Perspectives

The fusion of pyrimidine and piperazine scaffolds has proven to be a remarkably successful strategy in the quest for novel therapeutic agents. The hybrids exhibit a wide array of biological activities, with particularly strong evidence in the fields of oncology and antimicrobials. The comparative data presented herein underscores the importance of targeted design and systematic structure-activity relationship studies.

Future research should focus on several key areas:

  • Improving Selectivity: Designing hybrids that are highly selective for their intended target (e.g., a specific kinase isoform) over others to minimize off-target effects and toxicity.

  • Overcoming Resistance: Developing next-generation compounds that are active against drug-resistant cancer cell lines or microbial strains.

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, a critical step for clinical translation.[7]

The pyrimidine-piperazine framework remains a privileged and highly adaptable platform for medicinal chemists. Continued exploration of its chemical space, guided by a deep understanding of biological mechanisms and structure-activity relationships, will undoubtedly lead to the discovery of new and more effective medicines.

References

A Comparative Guide to the Pharmacological Activities of Piperazine and Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of the pharmacological activities of various piperazine and pyrazine derivatives, designed for researchers, scientists, and drug development professionals. By synthesizing data from numerous studies, we aim to provide a clear, evidence-based overview of the structure-activity relationships and therapeutic potential within these crucial classes of heterocyclic compounds.

Introduction: The Versatility of Piperazine and Pyrazine Scaffolds

Piperazine and pyrazine are six-membered heterocyclic rings containing two nitrogen atoms. The piperazine ring is a saturated scaffold, while pyrazine is aromatic.[1] This fundamental structural difference, along with the ease of substitution at various positions, imparts a remarkable diversity of physicochemical properties and biological activities to their derivatives.[2][3] These scaffolds are considered "privileged structures" in medicinal chemistry, as they are frequently found in biologically active compounds and approved drugs.[4][5] Their unique properties, such as improved water solubility, oral bioavailability, and the ability to interact with multiple biological targets, make them attractive cores for the design of novel therapeutic agents.[2][6] This guide will explore the comparative pharmacological activities of these derivatives, with a focus on their anticancer, antimicrobial, and central nervous system effects.

Anticancer Activity: A Tale of Two Scaffolds

Both piperazine and pyrazine derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxic activity against a wide range of cancer cell lines.[7][8][9][10]

Piperazine Derivatives in Oncology

The piperazine moiety is a key component of several FDA-approved anticancer drugs.[7] Its presence can enhance the pharmacokinetic properties of a molecule and allow for interactions with various cancer-related targets.

A notable example is the class of vindoline-piperazine conjugates. Studies have shown that substituting the piperazine nitrogen atom with different functional groups can dramatically impact anticancer efficacy. For instance, derivative 17 , with a 4-trifluoromethylphenyl substituent, has shown remarkable activity against melanoma and breast cancer cell lines.[11] Further modifications, such as the introduction of a [4-(trifluoromethyl)benzyl]piperazine group (compound 23 ) or a 1-bis(4-fluorophenyl)methyl piperazine moiety (compound 25 ), have resulted in highly potent compounds with broad-spectrum anticancer activity, particularly against colon, CNS, melanoma, renal, and breast cancers.[11]

The cytotoxic potential of various piperazine derivatives is summarized in the table below.

Compound IDDescriptionCancer Cell LineActivity (IC50/GI50 in µM)Reference
17 Vindoline-piperazine conjugate with a 4-trifluoromethylphenyl substituentSK-MEL-5 (Melanoma)-98.17% growth rate[11]
MDA-MB-231/ATCC (Breast)-86.10% growth rate[11]
23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[12]
25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35[12]
27 Piperazine-containing derivativeHeLa (Cervical)IC50: Not specified[5]
29 Piperazine-containing derivativeHCT-116 (Colon)IC50: 3.0[5]
Colo-205 (Colon)IC50: 1.0[5]
85 Benzhydryl piperazine derivativeT47D (Breast)GI50: 0.44[5]
86 Benzhydryl piperazine derivativeT47D (Breast)GI50: 0.31[5]

Many piperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The precise signaling pathways can vary, but a common mechanism involves the activation of the intrinsic apoptotic cascade.[12]

apoptosis_pathway Piperazine_Derivative Bioactive Piperazine Derivative Mitochondrion Mitochondrion Piperazine_Derivative->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a common apoptotic signaling pathway initiated by bioactive piperazine derivatives.

Pyrazine Derivatives in Oncology

Pyrazine derivatives have also emerged as promising anticancer agents due to their versatile chemical structures and ability to interact with various biological systems.[8][9][10] Research has focused on their mechanisms of action at the cellular level and their structure-activity relationships.[9][10]

For example, pyrazine-pyridine biheteroaryls have been developed as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[13] These compounds have demonstrated good cellular potency in inhibiting VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC) and have shown in vivo antitumor activity.[13] Other studies have identified 1,4-pyrazine-containing compounds as novel inhibitors of the histone acetyltransferases p300/CBP, which are validated drug targets for cancer.[14]

The anticancer activity of selected pyrazine derivatives is presented below.

Compound IDDescriptionCancer Cell LineActivity (IC50 in µM)Reference
Compound 3 1,4-Pyrazine with para-Br substituentsp300 HAT inhibition5.7[14]
Compound 29 1,4-Pyrazine derivativep300 HAT inhibition1.4[14]
Compound 2b 3,4-dihydropyrrolo[1,2-a]pyrazine derivativePC-3 (Prostate)1.18[15]
A549 (Lung)1.95[15]
Compound 30 Quinoxalinyl-piperazine derivativeMultiple cell linesGrowth inhibition[16]

Antimicrobial Activity: A Broad Spectrum of Defense

The global challenge of microbial resistance has spurred the search for novel antimicrobial agents, and both piperazine and pyrazine derivatives have shown significant promise in this area.[4][17]

Piperazine Derivatives as Antimicrobial Agents

Piperazine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[4][18][19] The antimicrobial efficacy is often influenced by the nature of the substituents on the piperazine ring. For instance, a series of N-alkyl and N-aryl piperazine derivatives showed significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli.[19] In another study, amino acid conjugated diphenylmethylpiperazine derivatives, particularly those with Phenylalanine and Tryptophan, exhibited antibacterial activities comparable to conventional antimicrobial drugs.[17]

The mechanism of action for some piperazine-based antimicrobial polymers involves targeting the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components and subsequent cell death.[20]

Compound ClassTarget OrganismsKey FindingsReference
N-alkyl and N-aryl piperazine derivativesS. aureus, P. aeruginosa, S. epidermidis, E. coliSignificant activity against bacterial strains, less active against fungi.[19]
Amino acid conjugated diphenylmethylpiperazine derivativesGram-positive and Gram-negative bacteriaPhe and Trp conjugates showed good antibacterial activity.[17]
Piperazine-based polymersE. coli, S. aureusTarget the cytoplasmic membrane, causing leakage of intracellular components.[20]
Pyrazine Derivatives as Antimicrobial Agents

Pyrazine carboxamide derivatives have been a particular focus of antimicrobial research, showing activity against a range of microbes, including Mycobacterium tuberculosis.[21][22] The condensation of pyrazine-2-carboxylic acid chloride with various substituted amino pyridines has yielded compounds with notable antimycobacterial and antifungal properties.[21][22] Furthermore, pyrazine-2-carbohydrazide derivatives have shown potent activity against Gram-positive bacteria.[23]

Compound ClassTarget OrganismsKey FindingsReference
Pyrazine carboxamide derivativesM. tuberculosis, A. niger, C. albicansSome derivatives showed antimycobacterial activity comparable to pyrazinamide.[21][22]
Pyrazine-2-carbohydrazide derivativesS. aureus, B. subtilisPotent activity against Gram-positive bacteria.[23]
Pyrazine-2-carboxylic acid derivatives of piperazinesE. coli, S. aureus(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) showed the highest antimicrobial activity.[24]

Central Nervous System (CNS) Activity: Modulating Neurotransmission

Piperazine derivatives are well-known for their significant activity on the central nervous system, with many acting on various neurotransmitter receptors.[25][26][27][28] Pyrazine derivatives have also been investigated for their potential in treating CNS disorders.

Piperazine Derivatives in Neuropharmacology

The piperazine scaffold is a core component of numerous antipsychotic, antidepressant, and anxiolytic drugs.[29] These compounds often target dopamine and serotonin receptors.[25][27][28] For example, typical and atypical antipsychotics containing the piperazine moiety act on different dopamine and serotonin receptors, and the attachment of various heterocyclic groups to the piperazine ring can potentiate this activity.[25][27][28] Quantitative structure-activity relationship (QSAR) studies on aryl alkanol piperazine derivatives have provided insights into the structural requirements for antidepressant activity, specifically for inhibiting the reuptake of serotonin and noradrenaline.[30]

Drug ClassMechanism of ActionExamplesReference
AntipsychoticsAntagonism of dopamine D2 and serotonin 5-HT2 receptorsClozapine[29][31]
AntidepressantsInhibition of serotonin and noradrenaline reuptakeVortioxetine[29][30]
AnxiolyticsModulation of serotonin and dopamine receptorsBuspirone[29]
Pyrazine Derivatives with CNS Activity

While less common than piperazine derivatives in CNS drug discovery, some pyrazine-containing compounds have shown potential. For instance, certain pyrazolo[4,3-c]pyridine derivatives have been found to possess combined antidepressant and anxiolytic properties with a favorable side-effect profile.[32] WAY-208466 is another example of a pyrazine derivative with antidepressant and anxiolytic activity.[33] Additionally, oxazolo[3,4-a]pyrazine derivatives have been identified as novel neuropeptide S receptor antagonists with potent in vivo activity, suggesting their potential for treating CNS disorders.[34][35]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, it is crucial to adhere to standardized experimental protocols. Below are outlines of common assays used to evaluate the pharmacological activities discussed in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_compound Add Test Compound (Varying Concentrations) seed_cells->add_compound incubate1 Incubate (e.g., 48-72h) add_compound->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 add_solubilizer Add Solubilizing Agent incubate2->add_solubilizer read_absorbance Measure Absorbance add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A workflow diagram of the MTT assay for determining in vitro cytotoxicity.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The piperazine and pyrazine scaffolds are undeniably central to modern medicinal chemistry, offering a versatile platform for the development of a wide array of therapeutic agents. This guide has provided a comparative overview of their pharmacological activities, highlighting key derivatives and their performance in anticancer, antimicrobial, and CNS applications. The presented experimental data and protocols underscore the importance of rigorous, evidence-based research in this field. As our understanding of the structure-activity relationships of these compounds continues to evolve, so too will their potential to address significant unmet medical needs.

References

A Comparative Guide to the Quantification of Buspirone and its Metabolite 1-(2-pyrimidinyl)piperazine in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of established analytical methodologies for the quantification of buspirone and its active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), in plasma. Intended for researchers, scientists, and drug development professionals, this document delves into the nuances of sample preparation and analytical techniques, offering data-driven insights to inform method selection and development.

Introduction: The Significance of Buspirone and 1-PP Quantification

Buspirone is an anxiolytic agent belonging to the azapirone class of medications. It is primarily used to treat generalized anxiety disorder (GAD). Unlike benzodiazepines, buspirone's mechanism of action is complex, primarily involving serotonin 5-HT1A receptor agonism. Upon administration, buspirone undergoes extensive first-pass metabolism, with one of its major active metabolites being 1-(2-pyrimidinyl)piperazine (1-PP). 1-PP itself exhibits α2-adrenergic antagonist properties and contributes to the overall pharmacological profile of the drug. Therefore, the simultaneous and accurate quantification of both buspirone and 1-PP in plasma is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies, as well as for therapeutic drug monitoring and bioequivalence assessments.

The chemical structures of buspirone and 1-PP present unique analytical challenges. Their varying polarities and concentrations in plasma necessitate robust and sensitive analytical methods. This guide will explore and compare the most commonly employed techniques for their quantification.

I. A Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation technique is a critical first step in the bioanalytical workflow, directly impacting the accuracy, precision, and sensitivity of the subsequent analysis. The primary goal is to isolate the analytes of interest from the complex plasma matrix, which contains proteins, lipids, and other endogenous components that can interfere with the analytical measurement. The three most prevalent techniques for the extraction of buspirone and 1-PP from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

A. Protein Precipitation (PPT)

PPT is the simplest and fastest method for sample cleanup. It involves the addition of an organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate the proteins. After centrifugation, the supernatant containing the analytes is collected for analysis.

  • Advantages: High throughput, low cost, and simplicity.

  • Disadvantages: Less clean extracts compared to LLE and SPE, which can lead to matrix effects and reduced column longevity.

B. Liquid-Liquid Extraction (LLE)

LLE is a more selective sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous plasma sample and an organic solvent.

  • Advantages: Cleaner extracts than PPT, leading to reduced matrix effects.

  • Disadvantages: Can be labor-intensive, time-consuming, and may require larger volumes of organic solvents.

C. Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation method that utilizes a solid stationary phase to retain the analytes of interest while the interfering components are washed away. The retained analytes are then eluted with a small volume of an appropriate solvent.

  • Advantages: Provides the cleanest extracts, leading to minimal matrix effects and improved analytical sensitivity. It also allows for sample concentration.

  • Disadvantages: Higher cost per sample and can be more complex to develop and optimize compared to PPT and LLE.

Comparative Summary of Sample Preparation Techniques
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Efficiency ModerateHighVery High
Extract Cleanliness LowModerateHigh
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowModerateHigh
Solvent Consumption ModerateHighLow
Ease of Use SimpleModerateRequires method development
Recommended Experimental Protocol: Solid-Phase Extraction (SPE)

Given its ability to produce the cleanest extracts and enhance sensitivity, SPE is often the preferred method for regulatory-compliant bioanalysis of buspirone and 1-PP.

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Plasma samples containing buspirone and 1-PP

  • Internal standard (e.g., deuterated buspirone and 1-PP)

  • Methanol, Acetonitrile, Water (HPLC grade)

  • Formic acid or Ammonium hydroxide (for pH adjustment)

  • SPE manifold or automated SPE system

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Step-by-Step Protocol:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Spike with an appropriate internal standard solution.

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by water through the stationary phase.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interfering components.

  • Elution: Elute the analytes of interest with a small volume of a strong solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the analytical separation.

  • Analysis: The reconstituted sample is now ready for injection into the analytical instrument.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction plasma Plasma Sample pre_treat Pre-treatment (Spiking) plasma->pre_treat is Internal Standard is->pre_treat condition Conditioning (Methanol, Water) load Sample Loading pre_treat->load condition->load wash Washing (Remove Interferences) load->wash elute Elution (Collect Analytes) wash->elute evap Evaporation (Nitrogen Stream) elute->evap reconstitute Reconstitution (Mobile Phase) evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for buspirone and 1-PP.

II. Comparison of Analytical Instrumentation

The choice of analytical instrumentation is paramount for achieving the desired sensitivity, selectivity, and throughput. The most common techniques for the quantification of buspirone and 1-PP in plasma are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

A. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique. It separates compounds based on their interaction with a stationary phase, and detection is based on the absorption of UV light by the analytes.

  • Advantages: Lower instrumentation cost, simpler operation, and robust performance.

  • Disadvantages: Lower sensitivity and selectivity compared to LC-MS/MS. It is more susceptible to interference from co-eluting compounds that also absorb UV light at the selected wavelength.

B. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. It couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer. Detection is based on the specific mass-to-charge ratio (m/z) of the precursor and product ions of the analytes.

  • Advantages: High sensitivity (allowing for low limits of quantification), high selectivity (minimizing interferences), and fast analysis times.

  • Disadvantages: Higher instrumentation and operational costs, and requires more specialized expertise for method development and maintenance.

Comparative Summary of Analytical Techniques
FeatureHPLC-UVLC-MS/MS
Sensitivity ng/mL rangepg/mL to ng/mL range
Selectivity ModerateVery High
Lower Limit of Quantification (LLOQ) Typically >1 ng/mLTypically <0.1 ng/mL
Matrix Effect Susceptibility ModerateLow (with appropriate internal standard)
Instrumentation Cost LowerHigher
Operational Complexity LowerHigher
Regulatory Acceptance Acceptable for some applicationsGold standard for regulated bioanalysis
Recommended Experimental Protocol: LC-MS/MS

For the development of a robust and sensitive bioanalytical method for buspirone and 1-PP, LC-MS/MS is the recommended technique.

Instrumentation:

  • HPLC system (e.g., Shimadzu, Waters, Agilent)

  • Tandem mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A time-programmed gradient from a low to high percentage of Mobile Phase B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Buspirone: m/z 386.3 → 122.1

    • 1-PP: m/z 165.1 → 95.1

    • Internal Standard (d8-Buspirone): m/z 394.3 → 122.1

  • Source Parameters: Optimized for the specific instrument (e.g., ion spray voltage, temperature, gas flows).

Buspirone_Metabolism Buspirone Buspirone Metabolism Hepatic Metabolism (CYP3A4) Buspirone->Metabolism OnePP 1-(2-pyrimidinyl)piperazine (1-PP) (Active Metabolite) Metabolism->OnePP

Caption: Metabolic pathway of buspirone to its active metabolite 1-PP.

III. Method Validation and Performance

A developed bioanalytical method must be validated to ensure its reliability for the intended application. Key validation parameters, as guided by regulatory agencies like the U.S. Food and Drug Administration (FDA), include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Typical Performance Data for an LC-MS/MS Method
ParameterBuspirone1-PP
Linearity Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) < 15%< 15%
LLOQ 0.1 ng/mL0.1 ng/mL
Extraction Recovery > 85%> 85%

Conclusion

The quantification of buspirone and its active metabolite, 1-PP, in plasma is essential for understanding its clinical pharmacology. While various methods can be employed, the combination of Solid-Phase Extraction (SPE) for sample preparation and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for analysis provides the highest sensitivity, selectivity, and reliability. This combination is considered the gold standard for regulated bioanalysis and is recommended for pharmacokinetic, bioequivalence, and other clinical studies where accurate and robust data are paramount. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the development and validation of bioanalytical methods for buspirone and 1-PP.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Pyrimidyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel compounds are daily realities. Among these, 1-(2-Pyrimidyl)piperazine and its hydrochloride salt are crucial intermediates, notably in the synthesis of anxiolytics like buspirone[1]. However, beyond its synthetic utility lies a responsibility that is paramount to our work: ensuring the safety of our personnel and the preservation of our environment through rigorous and informed disposal practices.

This guide moves beyond a simple checklist. It is designed to provide you, my fellow researchers and scientists, with a deep, procedural understanding of the proper disposal of 1-(2-Pyrimidyl)piperazine hydrochloride. Our commitment to scientific integrity does not end with a successful experiment; it extends to the entire lifecycle of the chemicals we use. Adherence to these protocols is not merely a matter of compliance but a cornerstone of our professional ethos.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step toward safe handling and disposal. While a specific Safety Data Sheet (SDS) for the hydrochloride salt may vary between suppliers, the data for the parent compound, 1-(2-Pyrimidyl)piperazine, and its dihydrochloride analogue provide a clear and consistent hazard profile.

The primary hazards associated with this chemical class include:

  • Skin Corrosion/Irritation: Classified as causing severe skin burns and damage[2]. The piperazine moiety itself is known to be corrosive[3][4].

  • Serious Eye Damage: The chemical is a severe eye irritant, capable of causing serious damage[2][5].

  • Acute Toxicity: It is considered harmful if swallowed[6][7].

Therefore, all waste containing this compound must be treated as hazardous chemical waste . This classification is not arbitrary; it is a direct consequence of the compound's toxicological properties and dictates the stringent disposal pathway required by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[8][9].

Essential Safety and Handling Protocols

Proper disposal begins with safe handling during use. The following table summarizes the critical safety parameters that must be observed.

ParameterGuidelineRationale & Source
Primary Hazards Skin Corrosion (Category 1), Serious Eye Damage, Acute Toxicity (Oral)Prevents chemical burns, eye injury, and systemic effects upon ingestion.[2][5]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.Forms a primary barrier against direct contact with skin and eyes.[2][10]
Handling Environment Use in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the risk of inhaling dust or aerosols, which may be harmful.[10][11]
Storage (Unused Product) Store in a cool, dry, well-ventilated area in a tightly sealed container away from incompatible materials like strong oxidizing agents.[3][6][12]Prevents degradation and hazardous reactions with incompatible substances.[12][13]
Spill Response Evacuate and ventilate the area. Wear full PPE. Cover the spill with an inert absorbent (vermiculite, sand). Collect into a labeled hazardous waste container. Decontaminate the area.Contains the hazard, prevents environmental release, and ensures the safety of cleanup personnel.[3][10]

Step-by-Step Disposal Workflow

The disposal of this compound is a systematic process. Each step is designed to ensure containment, clear communication of the hazard, and regulatory compliance, culminating in final disposal by a certified entity.

Step 1: Waste Segregation at the Source

Immediately upon generation, all waste contaminated with this compound must be segregated. This includes:

  • Solid Waste: Contaminated consumables such as weighing papers, pipette tips, gloves, and absorbent materials from spill cleanups.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound.

Causality: Cross-contamination of waste streams can create unforeseen chemical reactions and complicates the disposal process. Segregation ensures that the waste is managed according to its specific hazards and is a core requirement of hazardous waste regulations[14]. Never dispose of this chemical down the drain or in general trash[6][15].

Step 2: Containerization and Labeling
  • Select the Right Container: Use a dedicated, chemically compatible, leak-proof container with a secure screw-on cap[15]. The container must be in good condition, free from cracks or residue on the outside.

  • Label Correctly: The container must be clearly labeled as soon as the first piece of waste is added. The label must include:

    • The words "Hazardous Waste "[10]

    • The full chemical name: "This compound " (Do not use abbreviations or formulas)[15]

    • Appropriate hazard pictograms (e.g., corrosive, toxic)[2].

Causality: Proper containerization and labeling are critical for safety and compliance. A clear label communicates the container's contents and associated dangers to everyone in the laboratory and to the hazardous waste technicians who will handle it downstream. This is a fundamental requirement of the EPA's hazardous waste management program[16].

Step 3: Accumulation and Storage
  • Keep the hazardous waste container securely sealed when not in use[15].

  • Store the container in a designated satellite accumulation area or a central hazardous waste storage area.

  • This area must be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials[3][15].

Causality: Safe storage prevents accidental spills and exposure. Storing waste in designated, controlled areas ensures that it is managed correctly and is ready for collection without incident.

Step 4: Final Disposal
  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[15].

  • This waste will typically require high-temperature incineration for complete destruction[15].

Causality: Federal and state regulations mandate that hazardous waste be transported, treated, and disposed of by permitted facilities[8][16]. This "cradle-to-grave" approach ensures that the waste is managed safely throughout its entire lifecycle to protect public health and the environment[8].

Visualizing the Disposal Workflow

To ensure clarity, the following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

G start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node storage_node storage_node A Waste Generation (e.g., contaminated gloves, old solutions) B Is the waste contaminated with 1-(2-Pyrimidyl)piperazine HCl? A->B C Place in designated Hazardous Waste Container B->C  Yes   I Dispose as Non-Hazardous Waste (Follow institutional policy) B->I No J Hazardous Waste Container C->J D Container Full or Ready for Pickup? D->C No, continue adding waste E Securely Seal Container & Check Label D->E  Yes   F Move to Designated Waste Accumulation Area E->F G Arrange Pickup by Licensed Hazardous Waste Contractor F->G H Final Disposal (e.g., Incineration) G->H J->D

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Pyrimidyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Pyrimidyl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.